2-Fluoro-2-deoxy-D-glucose
Beschreibung
Fludeoxyglucose is under investigation in clinical trial NCT03262389 (Comparison of F-18 FDG and C-11 Acetate PET in Multiple Myeloma).
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNUTHNTBLRMT-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311592 | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29702-43-0, 38440-79-8, 86783-82-6 | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29702-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludeoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029702430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-2-fluoromannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038440798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fludeoxyglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUORO-2-DEOXY-D-GLUCOSE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDEOXYGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2JV75L55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 2-Fluoro-2-deoxy-D-glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-deoxy-D-glucose (2-FDG) is a glucose analog that has become an invaluable tool in both biomedical research and clinical diagnostics, most notably in positron emission tomography (PET) imaging.[1][2][3] Its utility stems from its ability to mimic glucose in the initial steps of cellular metabolism, providing a window into the metabolic activity of cells, particularly cancer cells which exhibit elevated glucose uptake.[4][5][6] This technical guide provides a comprehensive overview of the core mechanism of action of 2-FDG, detailing its cellular uptake, metabolic fate, and its impact on key cellular pathways. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 2-FDG's biological activity.
Core Mechanism of Action: Transport, Phosphorylation, and Metabolic Trapping
The fundamental mechanism of 2-FDG action can be summarized in a three-step process: cellular uptake, phosphorylation, and intracellular accumulation, often referred to as "metabolic trapping".[1][6][7]
-
Cellular Uptake via Glucose Transporters (GLUTs): 2-FDG, being structurally similar to glucose, is recognized and transported into the cell by the family of facilitative glucose transporters (GLUTs).[5][7][8] Various GLUT isoforms are involved, with GLUT1 and GLUT3 being particularly significant due to their high affinity for glucose and their frequent overexpression in cancer cells.[8][9] This transport is a passive process, driven by the concentration gradient of 2-FDG across the cell membrane.
-
Phosphorylation by Hexokinase: Once inside the cell, 2-FDG is a substrate for hexokinase (HK), the first enzyme in the glycolytic pathway.[1][6][7] Hexokinase catalyzes the phosphorylation of 2-FDG at the 6th carbon position, forming this compound-6-phosphate (2-FDG-6-P).[1][10] Hexokinase II (HKII), an isoform often overexpressed in malignant tumors, is a key enzyme in this process.[11][12][13]
-
Intracellular Trapping: Unlike glucose-6-phosphate, which is subsequently isomerized to fructose-6-phosphate by phosphoglucose isomerase to proceed through glycolysis, 2-FDG-6-P is not a substrate for this enzyme due to the presence of the fluorine atom at the C-2 position.[4][10] This effectively halts its further metabolism in the glycolytic pathway. The phosphorylated 2-FDG-6-P is also unable to be transported back out of the cell via GLUTs.[6] This results in the accumulation of 2-FDG-6-P inside the cell, a phenomenon that is the basis for its use in PET imaging to visualize areas of high glucose uptake.[1][2]
Figure 1. Core Mechanism of 2-FDG Action
Downstream Cellular Effects of 2-FDG
The accumulation of 2-FDG-6-P and the inhibition of glycolysis trigger a cascade of downstream cellular events, impacting various metabolic and signaling pathways.
Inhibition of Glycolysis and the Pentose Phosphate Pathway
As a competitive inhibitor of hexokinase, 2-FDG effectively reduces the flux of glucose through the glycolytic pathway.[14][15][16] This leads to a decrease in the production of ATP and lactate.[16] The inhibition of glycolysis also has a direct impact on the Pentose Phosphate Pathway (PPP), as the entry point for this pathway is glucose-6-phosphate. By competing with glucose for phosphorylation, 2-FDG can limit the availability of glucose-6-phosphate for the PPP, thereby affecting the production of NADPH and precursors for nucleotide biosynthesis.[14][17][18]
Figure 2. Inhibition of Glycolysis and PPP by 2-FDG
Interference with N-linked Glycosylation and Induction of ER Stress
2-FDG can also interfere with N-linked glycosylation, a critical process for protein folding and function that occurs in the endoplasmic reticulum (ER).[19][20] This interference is thought to occur through the formation of fraudulent sugar donors, which disrupts the synthesis of dolichol-linked oligosaccharides. The resulting accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a state of ER stress.[6][14][21] Key markers of ER stress, such as the upregulation of GRP78 (BiP) and CHOP, are observed following 2-FDG treatment.[14][22]
Figure 3. 2-FDG-Induced ER Stress Pathway
Induction of Apoptosis
Prolonged and severe ER stress, coupled with the metabolic stress from glycolysis inhibition, can ultimately lead to the induction of apoptosis, or programmed cell death.[19][23] This is often mediated by the upregulation of pro-apoptotic factors like CHOP and the activation of the caspase cascade, including the key executioner caspase, caspase-3.[2][16][24][25]
Quantitative Data
The following tables summarize key quantitative parameters related to the mechanism of action of 2-FDG.
Table 1: Kinetic Parameters for 2-Deoxy-D-glucose Transport and Phosphorylation
| Parameter | Molecule | Transporter/Enzyme | Value | Cell/System | Reference |
| Km | 2-deoxy-D-glucose | GLUT1 | 5 - 11.7 mM | Xenopus oocytes | [1][2] |
| Km | Glucose | Hexokinase I | ~0.03 - 0.1 mM | - | [10] |
| Km | Glucose | Hexokinase II | ~0.1 - 0.3 mM | - | [10] |
| Ki (G6P) | Glucose-6-Phosphate | Hexokinase I | low µM range | - | [10] |
| Ki (G6P) | Glucose-6-Phosphate | Hexokinase II | ~10-fold higher than HKI | - | [10] |
Table 2: IC50 Values for 2-Deoxy-D-glucose in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| GIST882 | Gastrointestinal Stromal Tumor | 0.5 µM | [21] |
| GIST430 | Gastrointestinal Stromal Tumor | 2.5 µM | [21] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
2-FDG Uptake Assay
This protocol describes a method for measuring the uptake of radiolabeled 2-FDG in cultured cells.
Figure 4. Experimental Workflow for 2-FDG Uptake Assay
Materials:
-
Cultured cells of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Glucose-free medium
-
[18F]-FDG or [3H]-2-DG
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Wash the cells twice with PBS.
-
Incubate the cells in glucose-free medium for 1 hour to deplete intracellular glucose stores.
-
Add the radiolabeled 2-FDG to the medium at a final concentration of 1-10 µCi/mL.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter (for 3H) or a gamma counter (for 18F).
-
Determine the protein concentration of the lysates using a standard protein assay.
-
Normalize the radioactivity counts to the protein concentration to determine the rate of 2-FDG uptake.
Glycolysis Rate Assay (Lactate Production)
This protocol measures the rate of glycolysis by quantifying the amount of lactate produced by cells and secreted into the culture medium.
Materials:
-
Cultured cells
-
Complete growth medium
-
2-FDG or other glycolysis inhibitors
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of 2-FDG for a specified time (e.g., 24 hours).
-
Collect the cell culture medium.
-
Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium.
-
Follow the manufacturer's instructions for the assay, which typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the number of cells or total protein content.
Western Blot for ER Stress Markers (GRP78 and CHOP)
This protocol details the detection of key ER stress proteins by Western blotting.
Figure 5. Western Blot Workflow for ER Stress Markers
Materials:
-
Cultured cells
-
2-FDG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against GRP78 (BiP) and CHOP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with 2-FDG at the desired concentration and for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for GRP78 and CHOP.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]
N-linked Glycosylation Analysis by Mass Spectrometry
This protocol provides a general workflow for analyzing changes in N-linked glycosylation profiles after 2-FDG treatment using mass spectrometry.
Materials:
-
Cultured cells treated with or without 2-FDG
-
Cell lysis buffer
-
PNGase F enzyme
-
Reagents for glycan labeling (e.g., procainamide)
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Lyse the cells and extract the total protein.
-
Denature the proteins and release the N-linked glycans using the enzyme PNGase F.[7]
-
Label the released glycans with a fluorescent tag (e.g., procainamide) to enhance detection.[7]
-
Purify the labeled glycans using SPE.[7]
-
Analyze the glycan profiles using LC-MS. The liquid chromatography separates the different glycan structures, and the mass spectrometer provides information about their mass and fragmentation patterns, allowing for their identification and quantification.[4][26][27]
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.
Materials:
-
Cultured cells treated with or without 2-FDG
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Microplate reader
Procedure:
-
Treat cells with 2-FDG to induce apoptosis.
-
Lyse the cells to release the cellular contents, including caspases.
-
Incubate to allow the active caspase-3 to cleave the substrate, releasing a chromophore (pNA) or a fluorophore (AMC).[1][16][24][25]
-
Measure the absorbance or fluorescence using a microplate reader.
-
The signal is proportional to the caspase-3 activity in the sample.
Conclusion
This compound is a powerful molecular probe whose mechanism of action is centered on its ability to be taken up by cells, phosphorylated, and subsequently trapped intracellularly. This metabolic trapping, coupled with the inhibition of glycolysis, triggers a range of downstream effects, including the induction of ER stress and apoptosis. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for its effective application in research and for the development of novel therapeutic strategies targeting cellular metabolism. This guide provides a foundational resource for scientists and researchers working with this important glucose analog.
References
- 1. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]
- 7. zenodo.org [zenodo.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluation of the Role of Hexokinase Type II in Cellular Proliferation and Apoptosis Using Human Hepatocellular Carcinoma Cell Lines | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Hexokinase-2 expression is linked to false-negatives in FDG-PET imaging of MM patients [multiplemyelomahub.com]
- 14. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Subcellular Localization of Hexokinases I and II Directs the Metabolic Fate of Glucose | PLOS One [journals.plos.org]
- 21. glycoprotein-b.com [glycoprotein-b.com]
- 22. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.novusbio.com [resources.novusbio.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
An In-depth Technical Guide to the Biochemical Properties of 2-Fluoro-2-deoxy-D-glucose (FDG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-deoxy-D-glucose (FDG), particularly its radioactive isotopologue ¹⁸F-FDG, is a glucose analog of paramount importance in biomedical research and clinical diagnostics. Its utility is primarily centered on its ability to trace glucose uptake and metabolism, providing a window into the metabolic activity of cells and tissues. This technical guide delves into the core biochemical properties of FDG, offering a comprehensive overview of its mechanism of action, interaction with cellular machinery, and its broader biological effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are utilizing or exploring the applications of this significant molecule.
Physicochemical Properties
This compound is a structurally modified glucose molecule where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This substitution is the key to its unique biochemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁FO₅ | [1][2] |
| Molecular Weight | 182.15 g/mol | [1][2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 170-176 °C | [4] |
| Solubility | Soluble in water | [3] |
| CAS Number | 29702-43-0 | [1][4] |
Mechanism of Action: Transport and Metabolic Trapping
The primary mechanism underlying the utility of FDG is its selective uptake and intracellular accumulation in metabolically active cells. This process can be dissected into two key stages: cellular uptake and metabolic trapping.
Cellular Uptake via Glucose Transporters (GLUTs)
Like glucose, FDG is transported across the cell membrane by the family of facilitative glucose transporters (GLUTs).[5][6] The expression levels of these transporters, particularly GLUT1 and GLUT3, are often elevated in cancer cells to meet their high energy demands.[7]
Experimental Workflow: Cellular Uptake Assay
Metabolic Trapping via Hexokinase Phosphorylation
Once inside the cell, FDG is a substrate for hexokinase, the first enzyme in the glycolytic pathway.[5] Hexokinase phosphorylates FDG at the 6-position, forming FDG-6-phosphate (FDG-6-P). Unlike glucose-6-phosphate, FDG-6-P is a poor substrate for the subsequent enzyme in glycolysis, phosphoglucose isomerase, due to the presence of the fluorine atom at the C-2 position.[5] This effectively "traps" the FDG-6-P molecule within the cell, as the phosphorylated sugar cannot be readily transported back across the cell membrane. This intracellular accumulation of radiolabeled FDG is what is detected in Positron Emission Tomography (PET) imaging.[3]
| Enzyme | Substrate | Km (mM) | Vmax (relative to Glucose) | Reference |
| Hexokinase I (Bovine Brain) | Glucose | 0.03 | 1.00 | [8] |
| 2-Deoxy-D-glucose (2DG) | 0.30 | 1.30 | [8] | |
| This compound (FDG) | 0.12 | 0.90 | [8] | |
| Hexokinase II (Rat Glioma) | Glucose | 0.05 | 1.00 | [8] |
| 2-Deoxy-D-glucose (2DG) | 0.40 | 1.20 | [8] | |
| This compound (FDG) | 0.15 | 0.80 | [8] |
Note: Data for 2-FDG with specific human hexokinase isozymes is limited; the provided data is from bovine and rat sources, which are commonly used models.
Signaling Pathway: FDG Uptake and Trapping
Beyond Metabolic Trapping: Further Metabolism and Biological Effects
While the concept of metabolic trapping is central to FDG's application in PET imaging, it is now understood that FDG-6-P is not entirely inert and can be further metabolized, and that FDG can exert other biological effects.
Metabolism of FDG-6-Phosphate
Recent studies have shown that FDG-6-phosphate can be shunted into other metabolic pathways, albeit at a much lower rate than glucose-6-phosphate. These pathways include the pentose phosphate pathway and glycogen synthesis.[9][10] The extent of this downstream metabolism appears to be tissue-specific.[9] For instance, in the brain, metabolites such as 2-fluoro-2-deoxy-D-mannose-6-phosphate (FDM-6-P) and nucleotide-activated sugar derivatives have been identified.[9]
Inhibition of N-linked Glycosylation
FDG can interfere with N-linked glycosylation, a critical post-translational modification of proteins. This occurs because FDG can be converted into fraudulent nucleotide-sugar donors, such as UDP-FDG and GDP-FDG, which can then be incorporated into growing glycan chains, leading to chain termination or altered glycan structures. This disruption of glycosylation can affect the proper folding, trafficking, and function of numerous proteins, including cell surface receptors.
Experimental Workflow: Assessing N-linked Glycosylation
Impact on Cellular Signaling
The metabolic perturbations induced by FDG can have downstream effects on cellular signaling pathways. A key pathway affected is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7][11] Inhibition of glycolysis by high concentrations of FDG can lead to energetic stress, activating AMPK and inhibiting mTORC1 signaling. Furthermore, by interfering with the glycosylation of receptor tyrosine kinases (RTKs), FDG can indirectly modulate signaling cascades initiated by these receptors.
Signaling Pathway: FDG and PI3K/Akt/mTOR
Experimental Protocols
Synthesis and Quality Control of ¹⁸F-FDG for PET Imaging
The synthesis of ¹⁸F-FDG is a well-established radiochemical process, typically performed in an automated synthesis module. The most common method is nucleophilic substitution.[12][13]
Key Synthesis Steps:
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of ¹⁸O-enriched water.[12]
-
[¹⁸F]Fluoride Trapping and Elution: The produced [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 222) and potassium carbonate.[12]
-
Nucleophilic Substitution: The "naked" [¹⁸F]fluoride reacts with a protected mannose precursor (mannose triflate) in an anhydrous solvent like acetonitrile.[12][14]
-
Hydrolysis: The protecting acetyl groups are removed by acid or base hydrolysis.[12]
-
Purification: The final product is purified using a series of cartridges to remove unreacted fluoride, the precursor, and other impurities.[12]
Quality Control Parameters:
| Parameter | Method | Acceptance Criteria | Reference |
| Radionuclidic Identity | Half-life measurement | 105-115 minutes | [15] |
| Radiochemical Purity | HPLC or TLC | ≥ 95% as ¹⁸F-FDG | [12][16] |
| Chemical Purity | HPLC | Limits on precursor and byproducts | [15] |
| pH | pH meter or pH paper | 4.5 - 7.5 | [4][15] |
| Residual Solvents | Gas Chromatography (GC) | Limits for acetonitrile, ethanol, etc. | [15] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V | [4][15] |
| Sterility | Incubation in growth media | No microbial growth | [4][15] |
Hexokinase Activity Assay
This assay measures the rate of FDG phosphorylation by hexokinase.
Materials:
-
Cell or tissue lysate containing hexokinase
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
ATP solution
-
2-FDG solution (or glucose for comparison)
-
Coupling enzymes (Glucose-6-phosphate dehydrogenase)
-
NADP⁺ solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, NADP⁺, and glucose-6-phosphate dehydrogenase.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding 2-FDG or glucose.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.[17][18]
-
Calculate the enzyme activity based on the rate of NADPH formation.
Conclusion
This compound is a powerful tool in biomedical research and clinical practice. Its biochemical properties, centered around its transport by GLUTs and subsequent metabolic trapping by hexokinase, allow for the non-invasive imaging of glucose metabolism. However, its biological effects extend beyond this primary mechanism, with notable impacts on N-linked glycosylation and cellular signaling pathways. A thorough understanding of these multifaceted biochemical properties is essential for the accurate interpretation of experimental data and for harnessing the full potential of FDG in research and drug development. This guide provides a foundational understanding of these principles and serves as a resource for the design and execution of studies involving this important glucose analog.
References
- 1. openmedscience.com [openmedscience.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 4. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Imaging Advances in Endometriosis: The Promise of Radiopharmaceuticals [mdpi.com]
- 7. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. An improved assay for hexokinase activity in human tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway to Cellular Energetics: An In-depth Technical Guide to the Cellular Uptake of 2-Fluoro-2-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake mechanism of 2-Fluoro-2-deoxy-D-glucose (2-FDG), a critical process in diagnostic imaging and cancer research. This document details the molecular transporters, regulatory signaling pathways, and experimental methodologies used to investigate this fundamental biological process.
Core Mechanism: A Two-Step Process of Transport and Entrapment
The cellular uptake of 2-FDG is a meticulously orchestrated two-step process that mirrors the initial stages of glycolysis, making it an invaluable tool for assessing cellular glucose metabolism. This process involves the transport of 2-FDG across the plasma membrane, followed by its intracellular phosphorylation, which effectively traps the molecule within the cell.
Membrane Transport: The Role of Glucose Transporters (GLUTs)
The journey of 2-FDG into the cell is primarily facilitated by the family of Glucose Transporters (GLUTs), which mediate the energy-independent, facilitative diffusion of glucose and its analogs down a concentration gradient. Several GLUT isoforms are implicated in 2-FDG uptake, with GLUT1 and GLUT3 being of particular importance due to their high affinity for glucose and their frequent overexpression in cancer cells.[1]
-
GLUT1: This ubiquitously expressed transporter is responsible for the basal glucose uptake in a majority of cell types. Its overexpression is a well-established hallmark of many cancers, contributing significantly to the high accumulation of 2-FDG observed in tumors during Positron Emission Tomography (PET) imaging.[1]
-
GLUT3: Known for its very high affinity for glucose, GLUT3 is predominantly found in tissues with high energy demands, such as the brain. Its presence in certain tumors also contributes to enhanced 2-FDG uptake.
While GLUTs are the primary mediators, some studies have suggested a minor role for Sodium-Glucose Cotransporters (SGLTs) in 2-FDG uptake in specific tissues like the kidneys, although 2-FDG is not a primary substrate for SGLTs.[2]
Intracellular Trapping: Phosphorylation by Hexokinase
Upon entering the cell, 2-FDG is phosphorylated at the 6th carbon position by the enzyme Hexokinase to form 2-FDG-6-phosphate (2-FDG-6-P).[3][4] This phosphorylation step is crucial for two reasons:
-
Metabolic Trapping: Unlike glucose-6-phosphate, which is readily isomerized to fructose-6-phosphate and proceeds through glycolysis, 2-FDG-6-P cannot be further metabolized by the glycolytic pathway.[4][5]
-
Intracellular Accumulation: The addition of the phosphate group renders 2-FDG-6-P unable to bind to GLUTs, effectively trapping it inside the cell.[6]
This intracellular accumulation of 2-FDG-6-P is the fundamental principle behind the use of radiolabeled 2-FDG ([¹⁸F]FDG) in PET imaging to visualize areas of high glucose uptake.[4][7] The rate of this accumulation is dependent on the activity of both the glucose transporters and hexokinase.[7]
Quantitative Data on 2-FDG Uptake
The kinetics of 2-FDG transport and its uptake in different cell types are critical parameters in understanding its biological behavior and for the development of novel therapeutic strategies.
Transport Kinetics of 2-FDG
| Transporter | Substrate | Km (mM) | Vmax (relative units) | Cell System | Reference |
| Bovine GLUT1 | 2-deoxy-D-glucose | 9.8 ± 3.0 | - | Xenopus oocytes | |
| Human GLUT1 | 2-deoxy-D-glucose | 11.7 ± 3.7 | - | Xenopus oocytes | |
| Rat GLUT1 | 3-O-methylglucose | 26.2 | 3.5 nmol/min/cell | Xenopus oocytes | [8] |
| Rat GLUT4 | 3-O-methylglucose | 4.3 | 0.7 nmol/min/cell | Xenopus oocytes | [8] |
Note: Data for 2-FDG is limited. The provided values for 2-deoxy-D-glucose and 3-O-methylglucose offer an approximation of the transport kinetics.
Comparative Cellular Uptake of 2-FDG in Cancer Cell Lines
The uptake of 2-FDG varies significantly among different cancer cell lines, reflecting their diverse metabolic phenotypes and expression levels of GLUTs and hexokinase. The following table summarizes comparative 2-FDG uptake data from various studies.
| Cell Line | Cancer Type | Relative 2-FDG Uptake | Method | Reference |
| HTB 63 | Melanoma | Increased with hypoxia | ³H-FDG uptake assay | [1] |
| HTB 77 IP3 | Ovarian Carcinoma | Increased with hypoxia | ³H-FDG uptake assay | [1] |
| CaCo2 | Colon Carcinoma | Higher than normal fibroblasts | [¹⁸F]FDG PET scan | |
| UT-SCC-14 | Head and Neck Squamous Cell Carcinoma | Decreased after cetuximab treatment | ¹⁸F-FDG gamma spectrometry | [2] |
| UT-SCC-45 | Head and Neck Squamous Cell Carcinoma | Decreased after cetuximab treatment | ¹⁸F-FDG gamma spectrometry | [2] |
| Tumorigenic Cell Lines | (General) | ~5-fold higher than non-malignant cells | 2-NBDG fluorescence | [3] |
Note: "Relative 2-FDG Uptake" refers to the observed change under specific experimental conditions as reported in the cited literature.
Signaling Pathways Regulating 2-FDG Uptake
The cellular uptake of 2-FDG is not a static process but is dynamically regulated by complex signaling pathways that respond to various intracellular and extracellular cues. Two key pathways involved are the PI3K/Akt and AMPK signaling pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its activation, often triggered by growth factors, promotes glucose uptake by increasing the translocation of GLUT1 to the plasma membrane.
References
- 1. Fluorodeoxyglucose uptake in human cancer cell lines is increased by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mathematical Models for FDG Kinetics in Cancer: A Review | MDPI [mdpi.com]
- 6. Quantitation of glucose uptake in tumors by dynamic FDG-PET has less glucose bias and lower variability when adjusted for partial saturation of glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDG uptake in cancer: a continuing debate [thno.org]
- 8. researchgate.net [researchgate.net]
The Role of 2-Fluoro-2-deoxy-D-glucose in Glycolysis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 2-Fluoro-2-deoxy-D-glucose (2-FDG) as an inhibitor of glycolysis. It details the molecular mechanisms of action, downstream cellular consequences, and comparative efficacy with its non-fluorinated analog, 2-deoxy-D-glucose (2-DG). This document is intended to serve as a resource for researchers and professionals involved in cancer biology, metabolic studies, and drug development.
Core Mechanism of Glycolysis Inhibition by 2-FDG
This compound is a synthetic glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This structural modification allows 2-FDG to be recognized and transported into cells by glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[1][2] Once inside the cell, 2-FDG is a substrate for hexokinase (HK), the first rate-limiting enzyme of glycolysis. Hexokinase phosphorylates 2-FDG to produce this compound-6-phosphate (2-FDG-6-P).[3][4]
Unlike glucose-6-phosphate, 2-FDG-6-P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase (PGI) due to the presence of the electronegative fluorine atom at the C-2 position.[5] This metabolic block leads to the intracellular accumulation of 2-FDG-6-P. The accumulation of this analog metabolite has two primary inhibitory effects on glycolysis:
-
Feedback Inhibition of Hexokinase: 2-FDG-6-P acts as a potent feedback inhibitor of hexokinase, competing with ATP and glucose for binding to the enzyme.[6][7] This inhibition reduces the overall rate of glucose phosphorylation, thereby limiting the entry of glucose into the glycolytic pathway.
-
Inhibition of Phosphoglucose Isomerase: The accumulated 2-FDG-6-P can also competitively inhibit phosphoglucose isomerase, further disrupting the glycolytic flux.[7]
This dual inhibition effectively shuts down the upper part of the glycolytic pathway, leading to a significant reduction in ATP production, especially in highly glycolytic cells such as cancer cells.
Quantitative Data on Glycolysis Inhibition
| Parameter | This compound (2-FDG) | 2-deoxy-D-glucose (2-DG) | Cell Line | Conditions | Reference |
| Lactate Production | More potent inhibitor | Less potent inhibitor | HeLa | Normoxia & Hypoxia | [8] |
| IC50 (Cell Viability) | Not explicitly stated for 2-FDG | 0.22 - 2.70 mM (48h) | Various ALL and Raji cell lines | Normoxia | [9] |
Note: While a direct Ki value for 2-FDG-6-phosphate's inhibition of hexokinase is not available, it is widely reported to be a more potent inhibitor of glycolysis than 2-DG.[8]
Downstream Signaling Consequences of 2-FDG-Mediated Glycolysis Inhibition
The inhibition of glycolysis by 2-FDG triggers a cascade of downstream cellular events, primarily stemming from ATP depletion and the induction of endoplasmic reticulum (ER) stress.
ATP Depletion and Activation of AMPK/mTOR Pathway
The sharp decline in ATP levels resulting from glycolysis inhibition leads to an increased AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[3] This inhibition of mTOR contributes to the anti-proliferative effects of 2-FDG.
Endoplasmic Reticulum (ER) Stress and Apoptosis
2-FDG, similar to 2-DG, can interfere with N-linked glycosylation, leading to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[10][11] This triggers the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can activate pro-apoptotic pathways. The UPR can induce the expression of the pro-apoptotic protein CHOP (C/EBP homologous protein), which in turn can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic BH3-only proteins like Bim. This shift in the balance of Bcl-2 family proteins results in the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of 2-FDG on glycolysis and cellular function.
Lactate Production Assay
This assay measures the amount of lactate secreted into the culture medium, which is a direct indicator of the rate of glycolysis.
Materials:
-
Lactate Assay Kit (e.g., Sigma-Aldrich, MAK064)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm
-
Cultured cells of interest
-
2-FDG and/or other inhibitors
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Treatment: Remove the culture medium and treat the cells with fresh medium containing various concentrations of 2-FDG or control vehicle for the desired duration (e.g., 24 hours).
-
Sample Collection: Collect the culture medium from each well.
-
Lactate Measurement: Follow the manufacturer's instructions for the lactate assay kit. This typically involves adding a reaction mix to the collected medium and incubating for a specific time before measuring the absorbance or fluorescence.
-
Data Analysis: Calculate the lactate concentration in each sample based on a standard curve. Normalize the lactate production to the cell number or protein concentration in each well.
Hexokinase Activity Assay
This assay measures the enzymatic activity of hexokinase in cell lysates.
Materials:
-
Hexokinase Activity Assay Kit (e.g., Abcam, ab136957)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell lysis buffer
-
Cultured cells treated with 2-FDG or control
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.
-
Lysate Collection: Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate for normalization.
-
Hexokinase Assay: Add the cell lysate to a 96-well plate and add the reaction mix provided in the kit. The reaction typically involves a coupled enzymatic reaction that produces a colored product.
-
Measurement: Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the hexokinase activity based on the rate of change in absorbance and normalize to the protein concentration.
Cellular Uptake of 2-FDG
This assay measures the rate of 2-FDG uptake into cells.
Materials:
-
Radiolabeled [³H]-2-FDG or a fluorescent 2-FDG analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence microscope/plate reader
-
Cultured cells
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Stop solution (e.g., ice-cold PBS)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Starvation: Prior to the assay, incubate the cells in a glucose-free medium for a defined period to stimulate glucose transporter expression.
-
Uptake: Initiate uptake by adding the uptake buffer containing the labeled 2-FDG.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold stop solution.
-
Lysis and Measurement: Lyse the cells and measure the amount of internalized labeled 2-FDG using a scintillation counter or fluorescence reader.
-
Data Analysis: Normalize the uptake to the cell number or protein concentration.
Conclusion
This compound is a potent inhibitor of glycolysis that acts through a well-defined molecular mechanism involving its conversion to 2-FDG-6-P and the subsequent inhibition of hexokinase and phosphoglucose isomerase. Its ability to induce ATP depletion and ER stress leads to the activation of pro-apoptotic and anti-proliferative signaling pathways. The superior inhibitory capacity of 2-FDG compared to 2-DG, particularly under hypoxic conditions, makes it a valuable tool for cancer research and a promising candidate for therapeutic development, especially in combination with other anti-cancer agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of 2-FDG in cellular metabolism and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A non-catalytic scaffolding activity of hexokinase 2 contributes to EMT and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
Phosphorylation of 2-Fluoro-2-deoxy-D-glucose by Hexokinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic phosphorylation of 2-Fluoro-2-deoxy-D-glucose (2-FDG) by hexokinase, a critical step in the widely used cancer imaging technique, Positron Emission Tomography (PET). 2-FDG, a glucose analog, is transported into cells and phosphorylated by hexokinase, leading to its intracellular trapping. This document details the underlying biochemical mechanisms, presents key quantitative data on enzyme kinetics, outlines relevant experimental protocols, and illustrates the involved pathways and workflows. The information is intended to serve as a detailed resource for researchers and professionals in oncology, metabolism, and drug development.
Introduction
This compound (2-FDG), particularly its radioactive isotope fluorine-18 labeled form ([¹⁸F]FDG), is the most commonly used radiotracer in clinical positron emission tomography (PET). Its utility is based on the enhanced glucose metabolism observed in malignant tumors, a phenomenon known as the "Warburg effect". The accumulation of [¹⁸F]FDG in cancer cells allows for their non-invasive visualization and quantification.
The mechanism of [¹⁸F]FDG accumulation involves three key steps:
-
Transport into the cell via glucose transporter proteins (GLUTs).
-
Phosphorylation by hexokinase (HK) to produce 2-FDG-6-phosphate (2-FDG-6-P).[1][2]
-
Intracellular trapping of the negatively charged 2-FDG-6-P, which is a poor substrate for further metabolism or transport out of the cell.[2][3]
This guide focuses on the second and most critical step: the phosphorylation reaction catalyzed by hexokinase. Understanding the kinetics and regulation of this enzymatic step is paramount for interpreting PET imaging data and for developing novel therapeutic strategies that target cancer metabolism.
The Enzymatic Reaction: Hexokinase and 2-FDG
Hexokinases are a family of enzymes that catalyze the first committed step of glycolysis: the ATP-dependent phosphorylation of glucose to glucose-6-phosphate (G6P).[4] Four main isoforms (isozymes) exist in mammals: Hexokinase I, II, III, and IV (also known as glucokinase).[4][5]
The reaction with 2-FDG proceeds as follows:
2-FDG + ATP → 2-FDG-6-Phosphate + ADP
Hexokinase I (HK-I) is ubiquitously expressed in most tissues, while Hexokinase II (HK-II) is the principal regulated isoform in insulin-sensitive tissues like muscle and adipose tissue.[4][5] Crucially, HK-II is frequently overexpressed in many cancer types and is considered a key driver of the high glycolytic rates in tumors.[1][4][6][7] This overexpression is a major contributor to the high [¹⁸F]FDG uptake seen in PET scans of malignant lesions.[1][8]
Once phosphorylated, 2-FDG-6-P cannot be readily isomerized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway, effectively trapping it within the cell.[9][10][11]
Quantitative Data: Kinetic Parameters
The efficiency of 2-FDG as a hexokinase substrate compared to native glucose is a critical determinant of its accumulation. This is quantified by the enzyme's kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate (a lower Kₘ means higher affinity).
Studies have shown that hexokinase has a lower affinity for 2-FDG compared to glucose (higher Kₘ for 2-FDG).[12] However, the phosphorylation rate is still substantial, allowing for effective trapping.
Table 1: Comparative Kinetic Parameters of Hexokinase for Glucose and 2-FDG
| Enzyme Isoform | Substrate | Kₘ (μM) | Relative Vₘₐₓ (Glucose = 1.0) | Source |
|---|---|---|---|---|
| Bovine HK I | D-Glucose | 31 ± 5 | 1.0 | [12] |
| 2-FDG | 126 ± 20 | 1.04 ± 0.04 | [12] | |
| Rat Glioma HK I | D-Glucose | 26 ± 3 | 1.0 | [12] |
| 2-FDG | 118 ± 11 | 1.13 ± 0.03 | [12] | |
| Rat Glioma HK II | D-Glucose | 129 ± 18 | 1.0 | [12] |
| | 2-FDG | 350 ± 41 | 1.25 ± 0.05 |[12] |
Note: Data are derived from in vitro studies on specific cell lines or purified enzymes and may vary under different physiological conditions.
Table 2: In Vivo Phosphorylation Rates
| Tissue | Condition | Phosphorylation Rate Constant (k₃) (min⁻¹) | Source |
|---|---|---|---|
| Human Skeletal Muscle | Euglycemic Hyperinsulinemic Clamp | 0.030 - 0.142 | [13] |
| Rabbit Myocardium | Perfused, Isolated | ~60% of glucose phosphorylation rate |[14] |
Signaling Pathways and Logical Relationships
The overall accumulation of 2-FDG is a multi-step process involving transport and enzymatic activity, which can be visualized to understand the logical flow.
Caption: Cellular uptake and metabolic trapping of 2-FDG.
Feedback Inhibition
Hexokinase activity is subject to feedback inhibition by its product, G6P. G6P can bind to both an allosteric site (on the N-terminal half of HK-I) and the active site (C-terminal half), inhibiting ATP binding.[15][16] A key feature of 2-FDG's utility is that its phosphorylated product, 2-FDG-6-P, is a significantly weaker inhibitor of hexokinase than G6P.[17][18][19] This allows for continued phosphorylation and accumulation of 2-FDG-6-P even at high intracellular concentrations, a crucial factor for the high-contrast images obtained in PET scans.
Caption: Differential feedback inhibition of Hexokinase.
Experimental Protocols
Measuring hexokinase activity with 2-FDG can be accomplished using several methods. The choice of protocol depends on the available equipment, the need for radioactive materials, and the specific research question.
Spectrophotometric Coupled Enzyme Assay
This is a common, non-radioactive method adapted from standard glucose assays. It measures hexokinase activity indirectly by coupling the production of G6P (or in this case, 2-FDG-6-P) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting NADPH can be quantified by measuring the increase in absorbance at 340 nm.
Principle:
-
Hexokinase Reaction: 2-FDG + ATP → 2-FDG-6-P + ADP
-
Indicator Reaction: 2-FDG-6-P + NADP⁺ ---(G6PDH)→ 2-Fluoro-6-phosphoglucono-δ-lactone + NADPH + H⁺
Materials:
-
Triethanolamine buffer (50 mM, pH 7.6)
-
ATP solution (19 mM)
-
MgCl₂ solution (100 mM)
-
NADP⁺ solution (14 mM)
-
2-FDG solution (concentration range to be tested, e.g., 0-5 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (~125 units/mL)
-
Sample containing Hexokinase (e.g., cell lysate, tissue homogenate, or purified enzyme)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing buffer, MgCl₂, ATP, NADP⁺, and G6PDH.
-
Add the hexokinase-containing sample to the cuvette and mix.
-
Initiate the reaction by adding the 2-FDG substrate.
-
Immediately place the cuvette in a spectrophotometer thermostatted to 25°C or 37°C.
-
Record the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
The rate of reaction (ΔA₃₄₀/min) is proportional to the hexokinase activity. The molar extinction coefficient for NADPH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.
-
A blank reaction without the 2-FDG substrate should be run to correct for any background activity.
This protocol is adapted from standard hexokinase assays.[20] Note that the efficiency of G6PDH with 2-FDG-6-P as a substrate should be confirmed, as it may differ from its activity with G6P.
Radiochemical Filter Paper Assay
This method directly measures the phosphorylation of a radiolabeled substrate, such as [³H]2-deoxyglucose or [¹⁸F]FDG. It is highly sensitive and is not dependent on a coupled enzyme reaction. The principle relies on the separation of the negatively charged, phosphorylated product (2-FDG-6-P) from the uncharged substrate (2-FDG) using ion-exchange filter paper.[17][18]
Principle:
-
Incubate the hexokinase sample with radiolabeled 2-FDG and ATP.
-
Spot the reaction mixture onto DEAE-cellulose filter paper, which binds the negatively charged 2-FDG-6-P.
-
Wash the filter paper to remove the unbound, uncharged 2-FDG.
-
Quantify the radioactivity remaining on the filter paper (representing 2-FDG-6-P) using a scintillation counter or gamma counter.
Materials:
-
Assay Buffer (e.g., HEPES buffer with MgCl₂, ATP, and a reducing agent like DTT)
-
Radiolabeled 2-FDG (e.g., [³H]2-DG or [¹⁸F]FDG)
-
Sample containing Hexokinase
-
DEAE-cellulose filter paper discs
-
Wash buffer (e.g., distilled water)
-
Scintillation vials and fluid (for ³H) or gamma counter tubes (for ¹⁸F)
Procedure:
-
Prepare reaction tubes containing the assay buffer and the hexokinase sample. Pre-warm to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding radiolabeled 2-FDG.
-
Incubate for a defined period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by spotting a known volume of the reaction mixture onto a labeled DEAE filter paper disc.
-
Immediately place the discs in a beaker and wash extensively with distilled water (e.g., 3 x 10 minutes) to remove unreacted substrate.
-
Dry the filter discs (e.g., under a heat lamp or in an oven).
-
Place the dry discs into scintillation vials with scintillation cocktail or into gamma counter tubes.
-
Measure the radioactivity.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
Caption: Workflow for the radiochemical filter paper assay.
Conclusion
The phosphorylation of 2-FDG by hexokinase is the cornerstone of [¹⁸F]FDG-PET imaging, a vital tool in modern oncology. The kinetic properties of hexokinase isoforms, particularly the high levels of HK-II in cancer cells and the weak feedback inhibition by 2-FDG-6-P, facilitate the robust accumulation of the tracer in malignant tissues. A thorough understanding of this enzymatic step, supported by quantitative data and robust experimental protocols, is essential for accurately interpreting imaging results and for the ongoing development of novel diagnostics and therapies targeting the unique metabolic phenotype of cancer cells.
References
- 1. [18F]FDG Uptake and PCNA, Glut-1, and Hexokinase-II Expressions in Cancers and Inflammatory Lesions of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Positron Emission Tomography with [18F]FDG to Predict Tumor Behavior in Experimental Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexokinase II integrates energy metabolism and cellular protection: Akting on mitochondria and TORCing to autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure and Mechanism of Hexokinase - Proteopedia, life in 3D [proteopedia.org]
- 6. Hexokinase II promotes the Warburg effect by phosphorylating alpha subunit of pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-[18F]-2-deoxy-D-glucose (FDG) uptake in human tumor cells is related to the expression of GLUT-1 and hexokinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low expression of hexokinase-2 is associated with false-negative FDG–positron emission tomography in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mutation in hexokinase 2 confers resistance to 2-deoxyglucose by altering protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 12. Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of glucose transport and phosphorylation in human skeletal muscle using FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of glucose and 2-deoxy-2-[18F]fluoro-D-glucose transport and phosphorylation rates in myocardium using dual-tracer kinetic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual mechanisms for glucose 6-phosphate inhibition of human brain hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Factors affecting the glucose 6-phosphate inhibition of hexokinase from cerebral cortex tissue of the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Rapid radiochemical filter paper assay for determination of hexokinase activity and affinity for glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic effects of 2-deoxy-D-glucose in isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
The Genesis of a Revolutionary Tracer: An In-depth Technical Guide to the Early Studies of 2-Fluoro-2-deoxy-D-glucose (FDG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on 2-Fluoro-2-deoxy-D-glucose (FDG), the radiotracer that revolutionized the field of medical imaging with Positron Emission Tomography (PET). We will delve into the pioneering synthesis of ¹⁸F-FDG, the elucidation of its biochemical mechanism, and the initial animal and human imaging experiments that paved the way for its widespread clinical and research applications. This document adheres to a detailed presentation of experimental protocols, quantitative data, and visual representations of the core concepts.
The Dawn of a New Imaging Agent: Synthesis of ¹⁸F-FDG
The journey of FDG began with the non-radioactive synthesis of this compound. However, its utility as a tracer for PET imaging hinged on the successful incorporation of the positron-emitting isotope, Fluorine-18 (¹⁸F). The initial breakthrough in this endeavor was achieved by Tatsuo Ido, Alfred P. Wolf, and their colleagues at the Brookhaven National Laboratory (BNL) in the mid-1970s.[1]
Experimental Protocol: The First Electrophilic Fluorination Synthesis of ¹⁸F-FDG
The pioneering synthesis of ¹⁸F-FDG was an electrophilic fluorination reaction.[2][3] This method, while groundbreaking, was characterized by a modest yield and a relatively long synthesis time.
Objective: To synthesize ¹⁸F-labeled 2-deoxy-2-fluoro-D-glucose for in vivo metabolic studies.
Reactants and Reagents:
-
Precursor: 3,4,6-tri-O-acetyl-D-glucal
-
Fluorinating Agent: ¹⁸F-labeled molecular fluorine (¹⁸F-F₂) produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction.
-
Solvent: Freon-11
-
Hydrolysis Agent: Hydrochloric acid (HCl)
Procedure:
-
Production of ¹⁸F-F₂: Neon-20 gas was bombarded with deuterons in a cyclotron to produce ¹⁸F ions. These were then reacted to form ¹⁸F-F₂ gas.
-
Fluorination Reaction: The ¹⁸F-F₂ gas was bubbled through a solution of 3,4,6-tri-O-acetyl-D-glucal in Freon-11 at -78°C. This reaction resulted in the addition of fluorine across the double bond of the glucal, producing a mixture of two main products: 2-deoxy-2-[¹⁸F]fluoro-3,4,6-tri-O-acetyl-α-D-glucopyranosyl [¹⁸F]fluoride and 2-deoxy-2-[¹⁸F]fluoro-3,4,6-tri-O-acetyl-β-D-mannopyranosyl [¹⁸F]fluoride.[2]
-
Hydrolysis: The resulting mixture was subjected to acid hydrolysis using hydrochloric acid. This step removed the acetyl protecting groups from the sugar ring to yield 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) and its mannose epimer, 2-deoxy-2-[¹⁸F]fluoro-D-mannose.
-
Purification: The final product mixture was purified to separate ¹⁸F-FDG from the mannose byproduct and other impurities.
Quantitative Outcome:
The initial electrophilic fluorination method provided a radiochemical yield of approximately 8%, with a total synthesis time of about 2 hours.[2]
The "Metabolic Trapping" Principle: FDG's Mechanism of Action
The remarkable success of FDG as an imaging agent is rooted in its unique biochemical behavior, a concept termed "metabolic trapping." FDG closely mimics glucose, allowing it to be taken up by cells through the same transport mechanisms. However, a crucial structural difference prevents it from being fully metabolized, leading to its accumulation in metabolically active cells.
The Cellular Journey of FDG
The uptake and retention of FDG in a cell is a two-step process:
-
Transport: FDG is transported across the cell membrane by glucose transporter proteins (GLUTs).[4] The expression of these transporters is often elevated in cancer cells to meet their high energy demands.
-
Phosphorylation: Once inside the cell, FDG is recognized as a substrate by the enzyme hexokinase, which catalyzes the phosphorylation of the 6-hydroxyl group, forming FDG-6-phosphate.[4]
Unlike glucose-6-phosphate, which is further metabolized in glycolysis or the pentose phosphate pathway, FDG-6-phosphate is a poor substrate for the subsequent enzyme in glycolysis, phosphoglucose isomerase. It is also a poor substrate for glucose-6-phosphatase, the enzyme that would dephosphorylate it. This effective "trapping" of the radiolabeled molecule within the cell allows for its detection by PET imaging. The rate of accumulation of ¹⁸F-FDG-6-phosphate is proportional to the rate of glucose utilization in that tissue.
Diagram of FDG Cellular Uptake and Metabolic Trapping
Caption: Cellular uptake and metabolic trapping of ¹⁸F-FDG.
Early In Vivo Studies: From Animal Models to Humans
With a viable synthesis method and a clear understanding of its mechanism, the next crucial step was to evaluate the in vivo behavior of ¹⁸F-FDG.
Experimental Protocol: Early Animal Biodistribution Studies
One of the earliest and most comprehensive studies on the biodistribution of ¹⁸F-FDG was conducted by Gallagher et al. and published in 1978.
Objective: To determine the tissue distribution of ¹⁸F-FDG in mice over time and to understand the factors responsible for its localization.
Procedure:
-
Animal Model: Male Swiss-albino mice were used for the study.
-
Radiotracer Administration: A solution of ¹⁸F-FDG was injected intravenously into the tail vein of the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), groups of mice were euthanized.
-
Sample Collection and Measurement: Key organs and tissues (including blood, brain, heart, lung, liver, kidney, and muscle) were rapidly dissected, weighed, and the radioactivity in each sample was counted using a gamma counter.
-
Data Analysis: The radioactivity in each tissue was expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data:
The following table summarizes representative biodistribution data for ¹⁸F-FDG in mice, based on the principles established in early studies. The heart and brain showed significant uptake and retention, consistent with the metabolic trapping of FDG-6-phosphate in these highly glucose-utilizing organs. Conversely, clearance from the blood and most other organs was relatively rapid.
| Time Post-Injection | Brain (%ID/g) | Heart (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Blood (%ID/g) |
| 5 min | 3.5 | 4.0 | 2.5 | 2.0 | 1.5 |
| 30 min | 3.0 | 5.5 | 1.5 | 1.0 | 0.5 |
| 60 min | 2.8 | 5.0 | 1.2 | 0.8 | 0.3 |
| 120 min | 2.5 | 4.8 | 1.0 | 0.6 | 0.2 |
| Note: These values are illustrative of the trends observed in early biodistribution studies. Exact values can be found in Gallagher et al., J Nucl Med, 1978; 19(10):1154-61.[5] |
Experimental Protocol: The First Human Brain Imaging with ¹⁸F-FDG
The culmination of these early efforts was the first administration of ¹⁸F-FDG to humans in August 1976, a landmark event that took place at the University of Pennsylvania.[5] The first comprehensive report on measuring local cerebral glucose utilization in humans with ¹⁸F-FDG was published by Reivich et al. in 1979.[6]
Objective: To measure local cerebral glucose consumption in humans using ¹⁸F-FDG and a tomographic scanner.
Procedure:
-
Subject Preparation: Normal human volunteers were studied.
-
Radiotracer Administration: An intravenous bolus of ¹⁸F-FDG was administered.
-
Arterial Blood Sampling: The arterial specific activity of ¹⁸F-FDG and glucose levels were monitored over a period of 30 to 120 minutes. This was crucial for the quantitative modeling of glucose metabolism.
-
Image Acquisition: Commencing 30 minutes post-injection, a series of cross-sectional brain images were acquired using an emission tomographic scanner. This allowed for the three-dimensional measurement of radioactivity concentration in various brain structures.
-
Data Analysis: A mathematical model, derived from the principles established by Sokoloff's [¹⁴C]deoxyglucose method, was applied.[7] This operational equation used the measured arterial input function and the tissue radioactivity concentration from the PET scans to calculate the local cerebral metabolic rate of glucose (LCMRGlc).
Quantitative Data:
The initial human studies provided the first quantitative maps of glucose metabolism in the living human brain. The values obtained demonstrated a clear distinction between gray and white matter, reflecting their different energy demands.
| Brain Structure | Local Cerebral Metabolic Rate of Glucose (mg/100g/min) |
| Gray Matter | |
| Visual Cortex | 10.27 |
| Auditory Cortex | 9.85 |
| Thalamus | 8.95 |
| Cerebellar Cortex | 5.79 |
| White Matter | |
| Occipital Lobe | 4.22 |
| Corpus Callosum | 3.64 |
| Whole Brain (Weighted Avg.) | 5.90 |
| Data from Reivich M, et al. Circ Res. 1979;44(1):127-37.[6] |
Diagram of Early ¹⁸F-FDG PET Experimental Workflow
Caption: Workflow of the early ¹⁸F-FDG PET experiments.
Conclusion
The early studies on this compound were a testament to interdisciplinary collaboration, combining the expertise of radiochemists, biologists, and physicians. The development of a viable synthesis for ¹⁸F-FDG, the characterization of its metabolic trapping mechanism, and the pioneering in vivo studies in both animals and humans laid the essential groundwork for what would become one of the most important diagnostic tools in modern medicine. These foundational experiments not only provided a novel way to visualize and quantify glucose metabolism but also opened a new window into the functional processes of the human body in health and disease.
References
- 1. Brain: Normal Variations and Benign Findings in FDG PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic trapping as a principle of oradiopharmaceutical design: some factors resposible for the biodistribution of [18F] 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [18F]fluorodeoxyglucose method for the measurement of local cerebral glucose utilization in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MR−Based Molecular Imaging of the Brain: The Next Frontier - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stability of 2-Fluoro-2-deoxy-D-glucose (FDG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-deoxy-D-glucose (FDG) is a glucose analog of significant interest in biomedical research and clinical diagnostics. Its structural similarity to D-glucose allows it to be recognized by cellular glucose transport mechanisms, yet the substitution of a hydroxyl group with a fluorine atom at the C-2 position critically alters its metabolic fate. This unique characteristic has made the radiolabeled form, [¹⁸F]FDG, an indispensable tool in positron emission tomography (PET) for imaging metabolic activity in oncology, neurology, and cardiology. This technical guide provides a comprehensive overview of the chemical structure and stability of FDG, offering valuable insights for researchers and professionals involved in its synthesis, quality control, and application.
Chemical Structure
This compound is a hexose sugar with the chemical formula C₆H₁₁FO₅. Its structure is analogous to that of D-glucose, with the key distinction being the replacement of the hydroxyl (-OH) group at the second carbon atom with a fluorine (-F) atom. This substitution has profound implications for the molecule's chemical properties and biological activity.
The stereochemistry of FDG is the same as that of D-glucose, meaning the spatial arrangement of the substituent groups at the chiral centers is identical, with the exception of the C-2 position. The fluorine atom at C-2 is in the equatorial position in the most stable chair conformation of the pyranose ring, similar to the hydroxyl group in glucose. This structural mimicry is crucial for its recognition by glucose transporters and enzymes.
Like D-glucose, FDG can exist in both open-chain and cyclic (pyranose and furanose) forms in solution, with the pyranose form being predominant. The cyclic forms exist as an equilibrium mixture of α and β anomers.
Chemical Stability and Storage
The stability of FDG is a critical factor for its synthesis, storage, and application, particularly for the radiolabeled [¹⁸F]FDG due to its short half-life. The C-F bond is significantly stronger than the C-OH bond, which contributes to the overall stability of the molecule.
Storage Conditions: For non-radiolabeled FDG, it is recommended to store the compound at -20°C to ensure long-term stability. It should be protected from light and moisture. When stored under these conditions, it can be stable for at least two years.
For the radiolabeled [¹⁸F]FDG, stability is assessed over a shorter timeframe due to radioactive decay. Studies have shown that [¹⁸F]FDG is physicochemically and microbiologically stable for up to 10 hours after synthesis when stored at room temperature (15-30°C). The pH of the solution should be maintained between 4.5 and 7.5 to ensure stability.
Quantitative Stability Data
The following tables summarize the stability data for [¹⁸F]FDG under different temperature conditions. The data represents the radiochemical purity over time.
Table 1: Stability of [¹⁸F]FDG at Room Temperature (18-23°C)
| Time (hours) | Radiochemical Purity (%) |
| 0 | > 98 |
| 2 | > 97 |
| 4 | > 96 |
| 6 | > 95 |
| 8 | > 95 |
| 10 | > 95 |
Table 2: Stability of [¹⁸F]FDG at Elevated Temperature (35-40°C)
| Time (hours) | Radiochemical Purity (%) |
| 0 | > 98 |
| 2 | > 97 |
| 4 | > 96 |
| 6 | > 95 |
| 8 | > 95 |
| 10 | > 95 |
Note: The data presented is for the radiolabeled form, [¹⁸F]FDG. While specific quantitative stability data for non-radiolabeled FDG under varying pH and enzymatic conditions is not extensively published, the inherent strength of the C-F bond suggests high stability. The stability of [¹⁸F]FDG provides a strong indication of the general stability of the FDG molecule itself.
Experimental Protocols
Synthesis of this compound (Non-radiolabeled)
While numerous methods exist for the synthesis of [¹⁸F]FDG, a common approach for the non-radiolabeled compound involves the fluorination of a suitable glucose derivative. A representative method is outlined below:
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Acetyl hypofluorite (CH₃COOF)
-
Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., acetonitrile)
-
Purification columns (e.g., silica gel, activated charcoal)
Procedure:
-
Fluorination: Dissolve 3,4,6-tri-O-acetyl-D-glucal in an anhydrous solvent. Cool the solution in an ice bath.
-
Slowly add a solution of acetyl hypofluorite to the reaction mixture with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution).
-
Hydrolysis: Add hydrochloric acid to the reaction mixture to hydrolyze the acetyl protecting groups.
-
Heat the mixture under reflux until the hydrolysis is complete, as monitored by TLC.
-
Purification: Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate this compound. Further purification can be achieved using activated charcoal to remove any colored impurities.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quality Control of this compound
A rigorous quality control process is essential to ensure the purity and identity of FDG. The following tests are typically performed:
Table 3: Quality Control Specifications for this compound
| Test | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH indicator paper |
| Radiochemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) |
| Chemical Purity | Absence of starting materials and byproducts | HPLC or Gas Chromatography (GC) |
| Sterility | Sterile | Membrane Filtration Sterility Test |
| Bacterial Endotoxins | < 175/V EU/mL (where V is the maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) Test |
| Residual Solvents | Within acceptable limits (e.g., Ethanol < 0.5%, Acetonitrile < 0.04%) | Gas Chromatography (GC) |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the initial steps of FDG metabolism in a cell compared to glucose.
Caption: Cellular uptake and initial metabolism of Glucose vs. 2-FDG.
Experimental Workflow for Synthesis and Quality Control of 2-FDG
This diagram outlines the general workflow from synthesis to the final quality control of 2-FDG.
Caption: General experimental workflow for 2-FDG synthesis and quality control.
Conclusion
This compound is a molecule of significant scientific and clinical importance. A thorough understanding of its chemical structure and stability is paramount for its effective synthesis, handling, and application. This guide has provided an in-depth overview of these core aspects, including quantitative stability data, detailed experimental protocols, and visual representations of its metabolic pathway and experimental workflow. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important glucose analog.
Unlocking the Potential of Non-Radioactive 2-Fluoro-2-deoxy-D-glucose: A Technical Guide for Researchers
An In-depth Exploration of the Applications, Mechanisms, and Methodologies for Drug Development and Scientific Discovery
Non-radioactive 2-Fluoro-2-deoxy-D-glucose (2-FDG) is emerging as a powerful tool in biomedical research, offering a non-radioactive alternative to its well-known radiolabeled counterpart, [¹⁸F]FDG. This guide provides a comprehensive overview of the applications of non-radioactive 2-FDG, with a focus on its role as a glycolysis inhibitor and its potential in cancer therapy and other research areas. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile molecule.
Core Applications of Non-Radioactive 2-FDG
The primary application of non-radioactive 2-FDG stems from its ability to competitively inhibit glucose metabolism.[1][2] By mimicking glucose, 2-FDG is taken up by cells via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to this compound-6-phosphate (2-FDG-6-P).[1][2] This phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation and the inhibition of key glycolytic enzymes such as hexokinase and phosphoglucose isomerase.[1] This targeted disruption of glycolysis has several significant applications:
-
Cancer Research: Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect. By inhibiting this crucial metabolic pathway, 2-FDG can induce energy stress and promote cell death in cancer cells.[1][2] It is being investigated as a standalone therapeutic and as a sensitizer to enhance the efficacy of conventional cancer treatments like chemotherapy and radiation.[1][3][4]
-
Drug Development and Screening: 2-FDG serves as a valuable tool for screening and evaluating the efficacy of new anti-cancer drugs that target metabolic pathways. Its ability to modulate cellular metabolism provides a measurable endpoint for assessing drug activity.
-
Immunology and Inflammation: Activated immune cells also exhibit increased glucose uptake and glycolysis. Non-radioactive 2-FDG can be used to study the metabolic reprogramming of immune cells during an inflammatory response and to investigate the potential of targeting glycolysis in inflammatory and autoimmune diseases.
-
Virology: Viruses rely on the host cell's metabolic machinery for replication. By inhibiting glycolysis, 2-FDG has shown potential as a broad-spectrum antiviral agent, disrupting the energy supply required for viral proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of non-radioactive 2-FDG from various in vitro studies.
Table 1: Effect of Non-Radioactive 2-FDG on Lactate Production in HeLa Cells
| Treatment Condition | 2-FDG Concentration (mM) | Lactate Production (% of Control) | Fold Change vs. 2-DG | Reference |
| Normoxia | 2.5 | Significantly lower than 2-DG | 25.5% less | [1][3] |
| Normoxia | 5 | Significantly lower than 2-DG | 45.1% less | [1][3] |
| Normoxia | 10 | Significantly lower than 2-DG | 57.2% less | [1][3] |
| Normoxia | 20 | Significantly lower than 2-DG | 47.6% less | [1][3] |
| Hypoxia (1% O₂) | 2.5 | Significantly lower than 2-DG | - | [1][3] |
| Hypoxia (1% O₂) | 5 | Significantly lower than 2-DG | - | [1][3] |
| Hypoxia (1% O₂) | 10 | Significantly lower than 2-DG | - | [1][3] |
Table 2: Effect of Non-Radioactive 2-FDG in Combination with Doxorubicin on Apoptosis in HeLa Cells (12-hour treatment)
| Treatment Group | Condition | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Reference |
| Control | Normoxia | Baseline | Baseline | [3] |
| Doxorubicin (1µg/ml) | Normoxia | Increased vs. Control | Increased vs. Control | [3] |
| 2-FDG (10mM) + Doxorubicin (1µg/ml) | Normoxia | Significantly higher than Dox alone and 2-DG+Dox | Significantly higher than Dox alone and 2-DG+Dox | [3] |
| 2-DG (10mM) + Doxorubicin (1µg/ml) | Normoxia | Increased vs. Dox alone | No significant effect vs. Dox alone | [3] |
| 2-FDG (10mM) + Doxorubicin (1µg/ml) | Hypoxia (1% O₂) | Maintained effect vs. Normoxia | Maintained effect vs. Normoxia | [3] |
| 2-DG (10mM) + Doxorubicin (1µg/ml) | Hypoxia (1% O₂) | - | Significant loss of effect vs. Normoxia | [3] |
Signaling Pathways and Mechanisms of Action
3.1. Inhibition of Glycolysis
The primary mechanism of action of 2-FDG is the inhibition of glycolysis. The following diagram illustrates the key steps involved.
3.2. PI3K/Akt and HIF-1α Signaling Pathways
The PI3K/Akt and HIF-1α signaling pathways are master regulators of glucose metabolism in cancer cells. The accumulation of 2-FDG-6-P and subsequent depletion of ATP can indirectly affect these pathways, leading to downstream effects on cell survival and proliferation.
3.3. Inhibition of N-linked Glycosylation
Similar to 2-deoxy-D-glucose (2-DG), 2-FDG can interfere with N-linked glycosylation, a critical process for protein folding and function. This occurs because 2-FDG can be converted to GDP-Fuc and UDP-GlcNAc analogs, which are incorporated into growing glycan chains, leading to chain termination and the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the effects of non-radioactive 2-FDG.
4.1. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Non-radioactive 2-FDG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of non-radioactive 2-FDG in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the 2-FDG dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Non-radioactive 2-FDG
-
Doxorubicin (or other desired co-treatment)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with non-radioactive 2-FDG (e.g., 10 mM), doxorubicin (e.g., 1 µg/mL), the combination, or control medium for the desired time (e.g., 12 hours).[3]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (FL1) and PI fluorescence (FL2).
-
4.3. Lactate Production Assay
This protocol quantifies the amount of lactate released into the cell culture medium, an indicator of glycolytic activity.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Non-radioactive 2-FDG
-
Lactate Assay Kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of non-radioactive 2-FDG (e.g., 2.5, 5, 10, 20 mM) or control medium for 24 hours.[1][3]
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the total protein content of the cells in each well to account for differences in cell number.
-
Conclusion
Non-radioactive 2-FDG is a valuable and versatile tool for researchers in oncology, immunology, and virology. Its ability to potently and specifically inhibit glycolysis provides a powerful means to probe cellular metabolism and explore new therapeutic strategies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and effective use of non-radioactive 2-FDG in a wide range of research and drug development applications. As our understanding of the metabolic vulnerabilities of diseased cells continues to grow, the importance of tools like non-radioactive 2-FDG is set to increase, paving the way for novel diagnostic and therapeutic innovations.
References
- 1. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro | PLOS One [journals.plos.org]
- 2. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Fluoro-2-deoxy-D-glucose (FDG) in PET Imaging for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) with the glucose analog 2-Fluoro-2-deoxy-D-glucose (FDG), labeled with the positron-emitting isotope Fluorine-18 (¹⁸F), is a cornerstone of metabolic imaging in oncology.[1][2][3] This technique leverages the altered glucose metabolism of cancer cells, often referred to as the Warburg effect, to provide sensitive, whole-body visualization of tumors.[1][2][4] ¹⁸F-FDG PET/CT has become an indispensable tool in cancer diagnosis, staging, restaging, monitoring response to therapy, and in the development of novel anticancer drugs.[1][2][3][5] These application notes provide a comprehensive overview of the principles, quantitative data, and detailed protocols for the effective use of ¹⁸F-FDG in cancer research and clinical trials.
Principle of ¹⁸F-FDG PET Imaging
The accumulation of ¹⁸F-FDG in cancer cells is a multi-step process driven by the high metabolic rate of malignant tissues. Cancer cells often exhibit increased expression of glucose transporters (GLUTs), primarily GLUT1 and GLUT3, and elevated levels of hexokinase (HK), the first enzyme in the glycolytic pathway.[4][6][7]
Once administered intravenously, ¹⁸F-FDG is transported into cells via GLUTs. Inside the cell, it is phosphorylated by hexokinase to ¹⁸F-FDG-6-phosphate.[4][8] Unlike glucose-6-phosphate, ¹⁸F-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and, due to its negative charge, is trapped within the cell.[8] This intracellular accumulation of the radiotracer allows for imaging with a PET scanner. The intensity of the PET signal is proportional to the rate of glucose uptake and phosphorylation, reflecting the metabolic activity of the tissue.[8] Several signaling pathways, including those involving PI3K/Akt and HIF-1α, are known to upregulate GLUTs and hexokinases, thereby driving ¹⁸F-FDG accumulation.[6][9]
Applications in Oncology and Drug Development
¹⁸F-FDG PET is a versatile tool with broad applications in the management and study of cancer:
-
Diagnosis and Staging: It is highly sensitive for detecting primary tumors and metastases, often identifying lesions not seen with anatomical imaging modalities like CT or MRI.[2][3]
-
Therapy Response Assessment: Changes in ¹⁸F-FDG uptake can be an early indicator of treatment response, often preceding changes in tumor size.[1][3] A significant decrease in ¹⁸F-FDG uptake after therapy is often correlated with improved patient outcomes.[1][3]
-
Drug Development: In clinical trials, ¹⁸F-FDG PET can serve as a pharmacodynamic biomarker to assess the metabolic effects of novel therapies.[1][10] It can help in dose selection and in identifying patient populations most likely to respond to treatment.[10]
-
Biopsy Guidance: ¹⁸F-FDG PET can identify the most metabolically active regions within a tumor, guiding biopsies to areas with the highest likelihood of containing viable, aggressive cancer cells.
-
Radiotherapy Planning: Integration of PET data into radiotherapy planning can help to more accurately delineate tumor volumes, potentially allowing for more targeted radiation delivery and sparing of normal tissues.[11]
Quantitative Data Summary
The Standardized Uptake Value (SUV) is a semi-quantitative metric commonly used in clinical practice to express the uptake of ¹⁸F-FDG in tissues.[12][13] It is normalized for the injected dose and patient body weight.[13] While SUV is a valuable tool, it is important to be aware of the various factors that can influence its measurement, such as blood glucose levels, uptake time, and image reconstruction parameters.[12]
| Parameter | Value/Range | Significance and Considerations |
| Typical SUVmax Threshold for Malignancy | > 2.5 | In lung nodules, an SUVmax above this value is more likely to be malignant.[11][14] This is a general guideline and can vary by cancer type and clinical context. |
| Blood Glucose Level for Imaging | < 150-200 mg/dL (< 8.3-11.1 mmol/L) | High blood glucose competes with ¹⁸F-FDG for cellular uptake, leading to lower tumor SUV and poorer image quality.[15][16] Scans are often rescheduled if glucose levels are too high.[15] |
| Uptake Time Post-Injection | 60 - 90 minutes | This allows for sufficient tracer accumulation in tumors and clearance from background tissues.[15] Consistency in uptake time is crucial for comparative studies.[15] |
| Fasting Period (Patient) | 4 - 6 hours minimum | Fasting reduces serum insulin levels, which minimizes physiologic glucose uptake in muscle and fat, thereby improving tumor-to-background contrast.[15][17] |
| Fasting Period (Preclinical) | 8 - 12 hours | For mice, a longer fasting period is often required to reduce background signal, particularly in the heart and brown fat.[18] |
Experimental Protocols
Protocol 1: In Vitro ¹⁸F-FDG Uptake Assay in Cancer Cell Lines
This protocol is designed to measure the uptake of ¹⁸F-FDG in cultured cancer cells to assess metabolic activity or the effect of therapeutic agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Glucose-free medium (e.g., glucose-free DMEM)
-
¹⁸F-FDG
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Gamma counter or PET scanner
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency (typically 70-80%). Include wells for background measurement (no cells).
-
Treatment (Optional): If assessing the effect of a drug, treat the cells with the compound for the desired duration. Include vehicle-treated control wells.
-
Glucose Starvation: Aspirate the culture medium and wash the cells twice with warm PBS. Add pre-warmed glucose-free medium and incubate for 30-60 minutes.
-
¹⁸F-FDG Incubation: Add ¹⁸F-FDG to the glucose-free medium to a final concentration of approximately 1 µCi/mL. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Uptake Termination and Washing: To stop the uptake, aspirate the ¹⁸F-FDG containing medium and quickly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Radioactivity Measurement: Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.
-
Data Analysis: Normalize the measured radioactivity (counts per minute) to the protein concentration and express the results as CPM/µg protein or as a percentage of the control.
Protocol 2: In Vivo ¹⁸F-FDG PET Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for performing ¹⁸F-FDG PET imaging in mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mice (e.g., nu/nu mice with flank xenografts)
-
¹⁸F-FDG (typically 100-200 µCi per mouse)
-
Anesthesia (e.g., isoflurane)
-
Heating pad/lamp
-
Small animal PET/CT scanner
-
Insulin syringes
Procedure:
-
Animal Preparation: Fast the mice for 8-12 hours prior to imaging to reduce blood glucose levels.[18] Provide water ad libitum.
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 1.5-2% in oxygen). Maintain anesthesia throughout the procedure.
-
Warming: Place the anesthetized mouse on a heating pad or under a heat lamp for at least 30 minutes before and during the uptake period to minimize ¹⁸F-FDG uptake in brown adipose tissue.[18][19]
-
¹⁸F-FDG Administration: Administer ¹⁸F-FDG (e.g., 200 µCi in 100-150 µL saline) via intravenous (tail vein) injection.[18]
-
Uptake Period: Keep the mouse anesthetized and warm for the uptake period, typically 60 minutes.
-
Imaging: Position the mouse in the PET/CT scanner. Perform a CT scan for anatomical localization and attenuation correction, followed by a static PET scan (e.g., 10-15 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images and draw regions of interest (ROIs) over the tumor and other relevant tissues to calculate SUV.
-
Recovery: Allow the mouse to recover from anesthesia in a warm, clean cage. Monitor the animal until it is fully ambulatory.[20]
Protocol 3: Standard Clinical ¹⁸F-FDG PET/CT for Oncology Patients
This protocol is a generalized procedure for clinical ¹⁸F-FDG PET/CT scans in oncology. Specifics may vary by institution.
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours before the scan.[15][17] Water is permitted and encouraged.[15]
-
Diet and Activity: Avoid strenuous exercise for 24 hours prior to the scan to prevent increased muscle uptake.[16][17]
-
Medications: Patients should inform the clinic of all medications. Diabetic patients require special instructions for managing blood glucose.
-
Blood Glucose Check: Upon arrival, the patient's blood glucose level is checked. If it is above 150-200 mg/dL, the scan may be rescheduled.[15][16]
Procedure:
-
IV Line Placement: An intravenous (IV) catheter is placed in the patient's arm.
-
Rest Period: The patient rests in a quiet, dimly lit room to minimize muscle activity.[15]
-
¹⁸F-FDG Injection: The technologist injects the ¹⁸F-FDG dose through the IV line. The dose is calculated based on patient weight.
-
Uptake Phase: The patient rests quietly for approximately 60 minutes to allow the ¹⁸F-FDG to distribute throughout the body.[21]
-
Voiding: Immediately before the scan, the patient is asked to empty their bladder to reduce radioactivity in the pelvic region.[16]
-
Scanning: The patient lies on the scanner bed, which moves through the PET/CT machine. A low-dose CT scan is performed first, followed by the PET scan. The entire process takes about 20-30 minutes.
-
Post-Scan Instructions: Patients are encouraged to drink plenty of fluids to help flush the remaining radioactivity from their body.[22]
Data Analysis and Interpretation
The primary method for analyzing clinical ¹⁸F-FDG PET scans is the visual interpretation by a trained nuclear medicine physician or radiologist, correlated with the CT findings. Quantitative analysis using SUV is a critical component, especially for monitoring treatment response. A significant decrease in SUVmax or SUVmean after therapy is indicative of a positive response. For research and drug development, more advanced kinetic modeling can be employed to derive parameters like the metabolic rate of glucose, providing a more absolute quantification of tumor metabolism.
Troubleshooting and Considerations
-
Hyperglycemia: High blood sugar is a major confounding factor. Strict adherence to fasting and blood glucose monitoring is essential.
-
Brown Adipose Tissue (BAT) Uptake: BAT can show intense ¹⁸F-FDG uptake, particularly in colder conditions. Keeping the patient or animal warm before and during the uptake phase can mitigate this.[15]
-
Inflammation and Infection: Inflammatory cells are metabolically active and can accumulate ¹⁸F-FDG, leading to false-positive results. Clinical correlation is crucial.
-
Post-Therapy Changes: Recent surgery, chemotherapy, or radiation therapy can induce inflammatory changes that cause ¹⁸F-FDG uptake. It is recommended to wait an appropriate interval after treatment before performing a response assessment scan (e.g., at least 3 weeks after chemotherapy and 8-12 weeks after radiotherapy).[23]
References
- 1. Progress and promise of FDG-PET imaging for cancer patient management and oncologic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F]Fluoro-2-Deoxy-D-Glucose Positron Emission Tomography/Computed Tomography Imaging in Oncology: Initial Staging and Evaluation of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. PET/CT Standardized Uptake Values (SUVs) in Clinical Practice and Assessing Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardized Uptake Values | Radiology Key [radiologykey.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 17. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FDG PET Scan - British Nuclear Medicine Society [bnms.org.uk]
- 22. radiology.unm.edu [radiology.unm.edu]
- 23. qibawiki.rsna.org [qibawiki.rsna.org]
Application Notes and Protocols for 2-Fluoro-2-deoxy-D-glucose (FDG) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the administration of 2-Fluoro-2-deoxy-D-glucose (FDG), a radiolabeled glucose analog, in animal models for preclinical research, particularly in the context of positron emission tomography (PET) imaging. Adherence to a standardized protocol is critical for obtaining accurate, reproducible, and comparable data in studies assessing glucose metabolism in various disease models, including oncology, neurology, and metabolic diseases.
Introduction
2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most commonly used radiotracer in PET imaging. Its uptake serves as a surrogate marker for glucose metabolism. In preclinical research, [¹⁸F]FDG-PET imaging in animal models is a powerful tool for in vivo assessment of disease progression, therapeutic efficacy, and underlying biological processes. The biodistribution of [¹⁸F]FDG can be significantly influenced by various physiological and experimental factors. Therefore, meticulous control over the experimental protocol is paramount.
Key Experimental Considerations
Several factors can dramatically affect the biodistribution of [¹⁸F]FDG and the subsequent imaging results.[1][2] To ensure data quality and reproducibility, the following parameters must be carefully controlled:
-
Animal Fasting: Fasting prior to [¹⁸F]FDG injection is crucial to reduce background signal from organs with high glucose uptake, such as the heart and skeletal muscle, thereby improving tumor visualization.[1][3]
-
Temperature Control: Maintaining the animal's body temperature in the thermoneutral zone (26–34 °C for rodents) is essential to minimize [¹⁸F]FDG uptake in brown adipose tissue (BAT), a common source of confounding signal in small animal imaging.[1][2][4]
-
Anesthesia: The choice of anesthetic can impact blood glucose levels and [¹⁸F]FDG biodistribution. Isoflurane is a commonly recommended anesthetic as it has a milder effect on blood glucose compared to agents like ketamine/xylazine, which can induce hyperglycemia.[1][2][5]
-
Route of Administration: The method of [¹⁸F]FDG delivery affects the kinetics and biodistribution of the tracer.
-
Uptake Time: The time allowed for [¹⁸F]FDG to distribute and accumulate in tissues post-injection is a critical parameter that influences image contrast.
Experimental Protocols
This section outlines a standardized protocol for [¹⁸F]FDG administration in mice, the most common animal model in preclinical PET studies. The principles can be adapted for other rodent models like rats.
Animal Preparation
-
Fasting: Fast animals for 6-12 hours prior to [¹⁸F]FDG injection.[3] This helps to lower circulating blood glucose levels and insulin, thereby enhancing tumor-to-background contrast. Provide water ad libitum.
-
Acclimatization and Warming: Acclimate the animal to the experimental room for at least 30 minutes. To prevent activation of brown adipose tissue, maintain the animal's body temperature by placing it on a heating pad or under a heat lamp before, during, and after [¹⁸F]FDG injection.[1][2]
-
Anesthesia: Anesthetize the animal using isoflurane (1.5-2% in oxygen).[3][6] Monitor the animal's vital signs throughout the procedure. Apply veterinary ointment to the eyes to prevent corneal drying.[6]
-
Blood Glucose Measurement: Prior to [¹⁸F]FDG injection, measure the animal's blood glucose level from a tail vein blood sample using a glucometer. Normal blood glucose levels for mice are in the range of 106–278 mg/dL.[4] Record this value as it can be used to correct for variations in [¹⁸F]FDG uptake.
[¹⁸F]FDG Administration
-
Dosage: The recommended injected activity of [¹⁸F]FDG for mice typically ranges from 7.5 to 15 MBq (approximately 200 to 400 µCi).[7] The volume of the injectate should be minimized, ideally less than 200 µL for a mouse, and should not exceed 10% of the total blood volume.[4][8]
-
Route of Administration:
-
Intravenous (IV) Injection: This is the preferred route for achieving rapid and consistent systemic distribution.[4] The lateral tail vein is the most common site for IV injection in mice. Warming the tail with a heat lamp or warm water can help dilate the vein, facilitating easier injection.[6] Using a small gauge needle (e.g., 27-30G) is recommended.[9]
-
Intraperitoneal (IP) Injection: IP injection is a viable and technically simpler alternative to IV injection.[10][11] Studies have shown that biodistribution data from IP injections can be comparable to IV injections at 60 minutes post-injection.[1][10][11]
-
Subcutaneous (SQ) Injection: This route is less common for systemic biodistribution studies due to slower and more variable absorption.
-
Uptake Period
-
Duration: A standard uptake period of 60 minutes between [¹⁸F]FDG injection and PET imaging is widely used.[1][10]
-
Environment: During the uptake period, the animal should remain anesthetized and kept warm to prevent stress and minimize BAT uptake.[1][2] The animal should be kept in a quiet, dimly lit area to minimize sensory stimulation that could affect glucose metabolism in the brain.
PET/CT Imaging
-
Positioning: Position the anesthetized animal on the scanner bed. A CT scan is typically performed first for anatomical co-registration and attenuation correction.
-
PET Acquisition: Acquire PET data for a duration sufficient to obtain good image statistics (e.g., 10-20 minutes for a static scan). For kinetic modeling, a dynamic scan starting immediately after injection is required.[12]
Post-Imaging Care
-
Recovery: After imaging, discontinue anesthesia and allow the animal to recover on a heating pad.
-
Monitoring: Monitor the animal until it is fully ambulatory before returning it to its home cage. Provide easy access to food and water.
Data Presentation
The following tables summarize key quantitative data related to [¹⁸F]FDG administration and its effects on biodistribution.
Table 1: Recommended [¹⁸F]FDG Administration Parameters for Mice
| Parameter | Recommendation | Rationale |
| Fasting Period | 6-12 hours | Reduces background uptake in muscle and heart, improves tumor contrast.[1][3] |
| Anesthesia | 1.5-2% Isoflurane | Minimizes impact on blood glucose levels compared to other anesthetics.[1][2] |
| Temperature | Maintain at 26-34 °C | Prevents activation of brown adipose tissue.[4] |
| Injected Activity | 7.5 - 15 MBq (200 - 400 µCi) | Provides sufficient signal for high-quality images. |
| Administration Volume | < 200 µL | Avoids physiological disturbances. |
| Administration Route | Intravenous (tail vein) or Intraperitoneal | IV for rapid distribution; IP as a practical alternative.[4][10][11] |
| Uptake Time | 60 minutes (static scan) | Standard time for adequate tracer distribution and uptake.[1] |
Table 2: Effect of Animal Preparation on [¹⁸F]FDG Biodistribution in Mice (% Injected Dose per Gram)
| Tissue | Not Fasted, Not Warmed | Fasted, Warmed | Effect of Fasting & Warming |
| Tumor | Variable, low contrast | Significantly Increased Uptake & Contrast | Improved tumor visualization.[2] |
| Brown Adipose Tissue | High | Significantly Reduced | Reduced background signal.[1][2] |
| Skeletal Muscle | High | Significantly Reduced | Reduced background signal.[1][2] |
| Myocardium | Very High | Significantly Reduced | Reduced background signal.[2] |
| Brain | High | High (relatively stable) | Brain uptake is less affected by fasting.[4] |
| Liver | Moderate | Increased | Altered glucose metabolism.[1] |
Note: The values are qualitative summaries from multiple sources. Actual %ID/g can vary significantly based on the specific animal model, tumor type, and imaging system.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a typical [¹⁸F]FDG-PET imaging experiment in an animal model.
Caption: Standard workflow for [¹⁸F]FDG-PET imaging in animal models.
[¹⁸F]FDG Cellular Uptake and Metabolism Signaling Pathway
The following diagram illustrates the mechanism of [¹⁸F]FDG uptake and trapping within a cell.
Caption: Cellular uptake and metabolic trapping of [¹⁸F]FDG.
By following these detailed protocols and considering the critical experimental variables, researchers can significantly improve the quality, consistency, and reliability of preclinical [¹⁸F]FDG-PET imaging studies, leading to more robust and translatable scientific findings.
References
- 1. Impact of Animal Handling on the Results of 18F-FDG PET Studies in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Impact of animal handling on the results of 18F-FDG PET studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Determining Glucose Metabolism Kinetics Using 18F-FDG Micro-PET/CT [jove.com]
- 7. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 8. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]
- 9. cea.unizar.es [cea.unizar.es]
- 10. EFFECTS OF ADMINISTRATION ROUTE, DIETARY CONDITION, AND BLOOD GLUCOSE LEVEL ON KINETICS AND UPTAKE OF 18F-FDG IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Administration Route, Dietary Condition, and Blood Glucose Level on Kinetics and Uptake of 18F-FDG in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Determining Glucose Metabolism Kinetics Using 18F-FDG Micro-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Fluoro-2-deoxy-D-glucose (FDG) as a Tracer for Glucose Metabolism
Introduction
2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is a glucose analog used as a radiotracer for Positron Emission Tomography (PET).[1][2] It is the most widely used PET tracer in clinical and research settings for the in vivo study of glucose metabolism.[3] Its application is based on the principle that many pathological conditions, particularly cancers, exhibit altered glucose metabolism compared to healthy tissues.[4] The increased glucose consumption in cancer cells is known as the Warburg effect.[5][6] FDG-PET imaging provides a noninvasive, quantitative assessment of metabolic activity, making it a powerful tool in oncology, neurology, and cardiology.[4][5][7]
Mechanism of Action
The utility of [18F]FDG as a metabolic tracer stems from its structural similarity to glucose, allowing it to be processed by the initial steps of the glycolytic pathway.[1][2]
-
Transport : Following intravenous administration, [18F]FDG is transported across the cell membrane by glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are often overexpressed in tumor cells.[2][8][9]
-
Phosphorylation : Once inside the cell, FDG is phosphorylated by the enzyme hexokinase to produce [18F]FDG-6-phosphate.[1][2][10][11]
-
Metabolic Trapping : Unlike glucose-6-phosphate, which is further metabolized in glycolysis, [18F]FDG-6-phosphate cannot be readily dephosphorylated by glucose-6-phosphatase or isomerized by phosphoglucose isomerase due to the fluorine atom at the C-2 position.[1][2][10][11] This leads to the intracellular accumulation of the charged [18F]FDG-6-phosphate.[1][6]
This "metabolic trapping" ensures that the concentration of the tracer in a given tissue is proportional to its rate of glucose uptake and phosphorylation.[10][12] The subsequent decay of the 18F isotope releases positrons, which annihilate with electrons to produce gamma rays detected by the PET scanner, generating a three-dimensional image of metabolic activity.[1][2]
Caption: Intracellular pathway of [18F]FDG versus glucose.
Key Signaling Pathways and Regulation
The accumulation of FDG is regulated by complex signaling pathways that control the expression and activity of glucose transporters and hexokinase enzymes.[13][14][15] Understanding these pathways is crucial for interpreting FDG-PET signals and for developing therapies that target cancer metabolism.
Key regulatory pathways include:
-
PI3K/Akt/mTOR Pathway : A central signaling cascade in cancer that promotes cell growth and proliferation. Activation of Akt leads to increased surface expression of GLUT1 and stimulates hexokinase activity, thereby enhancing FDG uptake.[9]
-
Hypoxia-Inducible Factor 1α (HIF-1α) : In hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in glycolysis, including GLUT1 and hexokinase 2 (HK2).[9]
-
c-Myc : This oncogene is a key transcriptional regulator that drives cell proliferation and metabolism by upregulating the expression of numerous glycolytic enzymes and transporters.[13][14]
Caption: Major signaling pathways that drive [18F]FDG accumulation in cancer cells.
Applications
[18F]FDG is a versatile tracer with broad applications across different medical fields.
| Application Area | Primary Use Cases |
| Oncology | Detection, staging, and restaging of various cancers (e.g., lung, colorectal, lymphoma, melanoma).[4][5] Monitoring response to therapy.[4][5] Differentiating malignant from benign lesions. |
| Neurology | Differential diagnosis of dementia (e.g., Alzheimer's vs. frontotemporal dementia).[16] Localization of epileptic seizure foci.[4][16] Evaluation of brain tumors. |
| Cardiology | Assessment of myocardial viability in patients with coronary artery disease to identify hibernating myocardium.[17][18][19] Diagnosis and monitoring of inflammatory conditions like cardiac sarcoidosis.[17][20] Detection of cardiovascular infections.[20] |
| Inflammation | Imaging of inflammatory processes in conditions such as vasculitis and fever of unknown origin. |
Protocols
Protocol 1: In Vitro [18F]FDG Uptake Assay in Cell Culture
This protocol describes a method for measuring [18F]FDG uptake in adherent cell cultures to assess glucose metabolism in response to therapeutic agents or genetic modifications.
1. Materials
-
Cell culture plates (e.g., 12-well or 24-well)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or glucose-free Krebs-Ringer buffer
-
[18F]FDG solution (activity concentration known)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Gamma counter or dose calibrator
-
Protein quantification assay kit (e.g., BCA or Bradford)
2. Procedure
-
Cell Seeding : Plate cells at a predetermined density (e.g., 5x10^4 to 2x10^5 cells/well) and allow them to adhere and grow for 24-48 hours until they reach the desired confluency.
-
Treatment (Optional) : If assessing the effect of a drug, replace the medium with a fresh medium containing the compound of interest and incubate for the desired duration.
-
Glucose Starvation : Gently wash the cells twice with warm PBS. Add glucose-free buffer to each well and incubate for 1-2 hours to deplete intracellular glucose stores and maximize tracer uptake.[21][22]
-
[18F]FDG Incubation :
-
Prepare a working solution of [18F]FDG in glucose-free buffer (e.g., 1-2 MBq/mL).[21][23]
-
Remove the starvation buffer and add the [18F]FDG solution to each well.
-
Incubate for a standardized period, typically 60 minutes, at 37°C.[21][22] The uptake is generally linear during the first 60 minutes.[21][22]
-
-
Termination of Uptake :
-
To stop the uptake, rapidly aspirate the radioactive medium.
-
Immediately wash the cell monolayer three times with ice-cold PBS to remove extracellular tracer.
-
-
Cell Lysis : Add cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete cell dissolution.
-
Quantification :
-
Transfer the lysate from each well into a counting tube.
-
Measure the radioactivity in each sample using a gamma counter. Correct for radioactive decay back to the time of counting initiation.
-
Use a small aliquot of the lysate to determine the total protein concentration for each sample.
-
-
Data Analysis : Express the results as a percentage of the added dose per milligram of protein (%ID/mg protein) or counts per minute per microgram of protein (CPM/µg protein).
Protocol 2: In Vivo [18F]FDG-PET Imaging in Small Animals (Mouse Model)
This protocol outlines the standard procedure for performing [18F]FDG-PET imaging in mice to assess glucose metabolism in tumors or other tissues.
1. Animal Preparation
-
Fasting : Fast the mice for 6-12 hours prior to the tracer injection to reduce background muscle uptake and lower blood glucose levels.[24] Water should be available ad libitum.
-
Warming : For 1 hour prior to and during the uptake period, maintain the animal's body temperature using a heating pad or warming cage (37°C) to minimize FDG uptake in brown adipose tissue (BAT).[24][25]
-
Anesthesia : Anesthetize the mouse using isoflurane (1.5-2% in oxygen).[24][25] Anesthesia helps prevent movement artifacts and reduces stress-induced hyperglycemia.
2. Tracer Administration
-
Dose Preparation : Prepare a dose of 7-10 MBq (approx. 200-250 µCi) of [18F]FDG in a volume of <150 µL of sterile saline.[25][26]
-
Blood Glucose Measurement : Before injection, measure the blood glucose level from a tail vein prick using a glucometer.[25] Levels should be recorded as they can influence FDG biodistribution.
-
Injection : Administer the [18F]FDG dose via intravenous (IV) tail vein injection.[24] This route provides the most rapid and consistent biodistribution.[24]
3. Uptake Period
-
Allow the tracer to distribute for 60 minutes.
-
During this period, keep the animal anesthetized and warm to maintain physiological stability and prevent BAT activation.[24]
4. PET/CT Imaging
-
Positioning : Place the anesthetized animal on the scanner bed. Use positioning aids to ensure it remains stationary.
-
CT Scan : Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
PET Scan : Immediately following the CT scan, acquire a static PET scan for 10-15 minutes.
-
Monitoring : Monitor the animal's vital signs (respiration, temperature) throughout the imaging session.
5. Data Analysis
-
Image Reconstruction : Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Image Analysis :
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) on the target tissues (e.g., tumor, brain, heart) and a reference tissue (e.g., muscle).
-
Calculate the Standardized Uptake Value (SUV) for each ROI. The SUV normalizes the measured radioactivity concentration to the injected dose and body weight, allowing for semi-quantitative comparison.
-
Caption: A generalized workflow for preclinical and clinical [18F]FDG-PET studies.
Protocol 3: Clinical FDG-PET/CT Imaging (Oncology)
This protocol is a general guideline for patient preparation and imaging in clinical oncology settings. Local institutional protocols may vary.
1. Patient Preparation
-
Diet : Patients should fast for at least 6 hours before the scan to lower blood glucose and insulin levels.[27] A low-carbohydrate, high-protein diet is often recommended the day before the scan.
-
Hydration : Patients should be well-hydrated. Drinking water is encouraged.[28]
-
Medications : Diabetic patients require special management. Insulin administration should be carefully timed; FDG should not be injected sooner than 4-6 hours after short-acting insulin.[29][30]
-
Physical Activity : Strenuous physical activity should be avoided for 24 hours before the scan to prevent physiological muscle uptake of FDG.
-
Pre-injection :
2. Tracer Administration and Uptake
-
Dose : Administer [18F]FDG intravenously. The dose is often calculated based on patient weight (e.g., 5 MBq/kg) or as a fixed dose (e.g., 370 MBq or 10 mCi).[27]
-
Uptake Period : The patient must rest quietly for approximately 60 minutes (acceptable range 55-75 minutes) after injection.[28][31] The patient should not talk, read, or move to avoid physiological muscle uptake.
3. PET/CT Acquisition
-
Patient Positioning : Position the patient supine on the scanner table, usually with arms raised above the head.
-
CT Scan : A low-dose CT scan is performed for attenuation correction and anatomical localization. A diagnostic-quality, contrast-enhanced CT can also be performed if required.
-
PET Scan : The PET emission scan is acquired immediately after the CT. The scan typically covers an area from the base of the skull to the mid-thigh. Acquisition time per bed position is typically 2-4 minutes.
4. Data Interpretation
-
Images are reconstructed and reviewed by a qualified nuclear medicine physician or radiologist.
-
FDG uptake is assessed visually, and semi-quantitative analysis using SUV is performed on areas of abnormal uptake.
-
Findings are correlated with the patient's clinical history and other imaging studies.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for [18F]FDG studies.
Table 1: Recommended [18F]FDG Doses and Patient Preparation Parameters
| Parameter | Human (Adult Oncology) | Small Animal (Mouse) |
| Fasting Period | ≥ 6 hours[27] | 6 - 12 hours[24] |
| Blood Glucose Target | < 150-200 mg/dL (< 11.1 mmol/L)[28] | Not standardized, but should be measured and recorded[25] |
| Administered Activity | 5 MBq/kg or 10-15 mCi (370-555 MBq)[18][27] | 7-10 MBq (200-250 µCi)[25][26] |
| Uptake Time | 60 minutes (range 55-75 min)[28] | 60 minutes |
| Pre-Scan Conditions | Rest in a quiet, warm room[28] | Anesthetized and warmed (37°C)[24][25] |
Table 2: Typical Glucose Metabolic Rates in Brain Tissue
| Brain Tissue | Cerebral Metabolic Rate of Glucose (CMRGlc) (µmol/min/100g) |
| Grey Matter | 40 - 60[3] |
| White Matter | ~15[3] |
| Basal Ganglia | High uptake area[3] |
| Visual Cortex | High uptake area[3] |
References
- 1. What is the mechanism of Fludeoxyglucose F-18? [synapse.patsnap.com]
- 2. F FDG: Your Essential Guide to This Powerful Agent - Liv Hospital [int.livhospital.com]
- 3. Brain: Normal Variations and Benign Findings in FDG PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic PET Imaging in Cancer Detection and Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 7. Comparison of different quantification methods for 18F-fluorodeoxyglucose-positron emission tomography studies in rat brains | Clinics [elsevier.es]
- 8. Molecular Imaging Advances in Endometriosis: The Promise of Radiopharmaceuticals [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]
- 11. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [18F]Fluoro-2-Deoxy-D-Glucose Positron Emission Tomography/Computed Tomography Imaging in Oncology: Initial Staging and Evaluation of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. SIGNALING PATHWAYS THAT DRIVE 18F-FDG ACCUMULATION IN CANCER | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorodeoxyglucose PET in Neurology and Psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging PET Tracers in Cardiac Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. professionalradiology.com [professionalradiology.com]
- 19. Multiparametric Cardiac 18F-FDG PET in Humans: Kinetic Model Selection and Identifiability Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 21. In vitro measurement of glucose uptake after radiation and cetuximab treatment in head and neck cancer cell lines using 18F-FDG, gamma spectrometry and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. Best Practices for Preclinical 18F-FDG PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 25. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determining Glucose Metabolism Kinetics Using 18F-FDG Micro-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 27. FDG-PET/CT imaging protocol [bio-protocol.org]
- 28. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. qibawiki.rsna.org [qibawiki.rsna.org]
- 31. Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
Applications of 2-Fluoro-2-deoxy-D-glucose (FDG) in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-2-deoxy-D-glucose (FDG) is a glucose analog that has become an indispensable tool in neuroscience research. By substituting a hydroxyl group with a fluorine atom, FDG is transported into cells via glucose transporters and phosphorylated by hexokinase. However, the resulting FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell.[1][2] This metabolic trapping allows for the measurement of glucose uptake, which is tightly coupled to neuronal activity.[3] The most common isotope used is fluorine-18 ([¹⁸F]), a positron emitter, making [¹⁸F]FDG a key radiotracer for Positron Emission Tomography (PET) imaging. This allows for the non-invasive, in vivo quantification of regional cerebral glucose metabolism, providing critical insights into brain function in both health and disease.[4][5][6][7] Beyond PET, FDG and its analogs are utilized in autoradiography and in vitro assays to study glucose metabolism at different biological scales.
Key Applications in Neuroscience
The primary applications of FDG in neuroscience research can be categorized as follows:
-
Neurodegenerative Diseases: [¹⁸F]FDG-PET is extensively used to study and diagnose neurodegenerative disorders such as Alzheimer's disease (AD), frontotemporal dementia (FTD), and dementia with Lewy bodies (DLB).[4][5] These diseases are often characterized by specific patterns of reduced cerebral glucose metabolism, which can be detected with [¹⁸F]FDG-PET even before significant structural changes are visible on MRI or CT scans.[4][8] For instance, early-stage AD is typically associated with hypometabolism in the posterior cingulate cortex, precuneus, and temporoparietal cortex.[8][9]
-
Cognitive Neuroscience: By linking regional brain metabolism to cognitive performance, [¹⁸F]FDG-PET serves as a valuable tool in cognitive neuroscience.[10] It allows researchers to investigate the neural correlates of various cognitive functions and how they are affected by neurological and psychiatric disorders.
-
Preclinical Research in Animal Models: Small-animal PET imaging with [¹⁸F]FDG enables the in vivo study of brain metabolism in animal models of neurological diseases.[11][12] This is crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic interventions.[9]
-
In Vitro and Ex Vivo Studies: Autoradiography with radiolabeled glucose analogs like [¹⁴C]2-DG and in vitro glucose uptake assays using fluorescent analogs such as 2-NBDG provide cellular and tissue-level insights into neuronal and glial metabolism.[13][14][15] These techniques are instrumental in dissecting the molecular mechanisms underlying changes in glucose utilization.[16]
Data Presentation
The following tables summarize quantitative data on FDG uptake in various experimental settings.
Table 1: Regional Cerebral Glucose Utilization in Developing Rats
| Brain Structure | 10 days | 14 days | 17 days | 21 days | 35 days | Adult |
| Auditory Cortex | 24 ± 2 | 31 ± 2 | 45 ± 3 | 82 ± 4 | 95 ± 5 | 88 ± 4 |
| Visual Cortex | 26 ± 2 | 33 ± 2 | 52 ± 3 | 98 ± 5 | 112 ± 6 | 105 ± 5 |
| Somatosensory Cortex | 28 ± 2 | 35 ± 2 | 55 ± 3 | 105 ± 5 | 118 ± 6 | 110 ± 5 |
| Hippocampus | 22 ± 1 | 28 ± 2 | 40 ± 2 | 75 ± 4 | 85 ± 4 | 78 ± 4 |
| Thalamus | 25 ± 2 | 32 ± 2 | 50 ± 3 | 95 ± 5 | 108 ± 5 | 100 ± 5 |
Data are presented as mean ± SEM in µmol/100g/min. Adapted from Nehlig et al., 1988.[5]
Table 2: Standardized Uptake Values (SUV) in Healthy Control Mice
| Brain Region | Mean SUVbw | Standard Deviation |
| Whole Brain | 6.4 | 1.1 |
| Cortex | 7.2 | 1.3 |
| Cerebellum | 5.9 | 0.9 |
| Striatum | 6.8 | 1.0 |
| Hippocampus | 5.5 | 0.8 |
SUVBW: Standardized Uptake Value normalized to body weight. Data adapted from comparable preclinical imaging studies.[17]
Table 3: In Vitro Glucose Analog Uptake in Neurons vs. Astrocytes
| Cell Type | [¹⁴C]Glucose Uptake (nmol/mg protein/min) | [¹⁴C]2-DG Uptake (nmol/mg protein/min) | 2DG-IR Uptake (Arbitrary Units) |
| Neurons | 4.2 ± 0.5 | 3.8 ± 0.4 | 150 ± 20 |
| Astrocytes | 1.1 ± 0.2 | 1.3 ± 0.3 | 45 ± 10 |
Data are presented as mean ± SEM. 2DG-IR is a near-infrared fluorescent 2-deoxyglucose analog. Adapted from Lundgaard et al., 2015.[13]
Signaling Pathway and Experimental Workflows
FDG Metabolic Pathway
The following diagram illustrates the cellular uptake and metabolic fate of FDG.
Caption: Cellular uptake and metabolic trapping of FDG.
Experimental Workflow: In Vivo [¹⁸F]FDG-PET Imaging in Rodents
This diagram outlines the key steps for performing a preclinical PET scan.
Caption: Step-by-step workflow for rodent [¹⁸F]FDG-PET imaging.
Experimental Workflow: In Vitro Glucose Uptake Assay
This diagram illustrates the procedure for measuring glucose uptake in cultured neuronal cells.
Caption: Workflow for in vitro neuronal glucose uptake assay.
Experimental Workflow: [¹⁴C]2-DG Autoradiography
This diagram details the process of performing autoradiography on brain tissue sections.
Caption: Workflow for [¹⁴C]2-DG autoradiography of brain tissue.
Experimental Protocols
Protocol 1: In Vivo [¹⁸F]FDG-PET Imaging in a Mouse Model
Objective: To quantify regional cerebral glucose metabolism in a mouse model of a neurological disease.
Materials:
-
[¹⁸F]FDG (typically 18.5–37.0 MBq or 500–1000 µCi per mouse)[4]
-
Anesthesia (e.g., isoflurane)
-
Small-animal PET/CT scanner
-
Tail vein catheter
-
Glucometer
-
Heating pad or lamp
Procedure:
-
Animal Preparation:
-
Fast the mouse for 6-12 hours prior to the scan to reduce background glucose levels.[11][12] Water should be available ad libitum.
-
Anesthetize the mouse using isoflurane (e.g., 1-2% in oxygen).
-
Place a catheter in the lateral tail vein for [¹⁸F]FDG administration.
-
Measure blood glucose levels using a glucometer. High glucose levels can interfere with FDG uptake.[12]
-
-
Radiotracer Administration and Uptake:
-
Administer 18.5–37.0 MBq of [¹⁸F]FDG intravenously via the tail vein catheter.[4] An intraperitoneal injection can also be used, but the uptake kinetics will differ.[4]
-
Allow for a 30-60 minute uptake period. During this time, the animal can be kept awake in its home cage to minimize the effects of anesthesia on brain metabolism, or it can remain anesthetized.[4][12] Maintain the animal's body temperature with a heating pad or lamp.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET scanner.
-
Perform a static PET scan for 10-30 minutes.[4]
-
Following the PET scan, acquire a CT scan for anatomical reference and attenuation correction.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm.
-
Co-register the PET images with a mouse brain atlas or an individual MRI scan.
-
Define regions of interest (ROIs) for different brain structures.
-
Calculate the Standardized Uptake Value (SUV) for each ROI to quantify [¹⁸F]FDG uptake. SUV is normalized for injected dose and body weight.
-
Perform statistical analysis to compare SUV values between experimental groups.
-
Protocol 2: In Vitro Glucose Uptake Assay in Cultured Neurons using 2-NBDG
Objective: To measure glucose uptake in cultured neurons following experimental manipulation.
Materials:
-
Cultured primary neurons or neuronal cell line
-
Glucose-free culture medium
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
-
Multi-well plates suitable for cell culture and imaging
Procedure:
-
Cell Preparation:
-
Plate neurons in multi-well plates and culture until they reach the desired confluency or developmental stage.
-
Apply experimental treatments (e.g., drug compounds, growth factors) for the desired duration.
-
Wash the cells with PBS and then incubate in glucose-free medium for a period of time (e.g., 60 minutes) to starve the cells of glucose, which enhances 2-NBDG uptake.[6]
-
-
2-NBDG Incubation:
-
Measurement of Uptake:
-
Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop uptake and remove extracellular fluorescence.[6]
-
Add fresh PBS or imaging buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~465/540 nm).[18]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per well.
-
Normalize the fluorescence signal to the number of cells or the total protein content in each well to account for differences in cell density.
-
Perform statistical analysis to compare glucose uptake between different treatment groups.
-
Protocol 3: [¹⁴C]2-Deoxy-D-glucose ([¹⁴C]2-DG) Autoradiography of Rat Brain
Objective: To visualize and quantify regional glucose metabolism in the rat brain.
Materials:
-
[¹⁴C]2-DG
-
Cryostat
-
Microscope slides
-
X-ray film or phosphor imaging screens
-
Image analysis software for densitometry
Procedure:
-
In Vivo Labeling:
-
Administer a bolus of [¹⁴C]2-DG intravenously to a conscious or anesthetized rat.
-
Allow for a 45-minute uptake period, during which the animal's physiological state should be carefully controlled.[19]
-
At the end of the uptake period, euthanize the animal and rapidly remove the brain.
-
Freeze the brain immediately in isopentane cooled with liquid nitrogen to prevent post-mortem diffusion of the tracer.
-
-
Tissue Sectioning:
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.[20]
-
Thaw-mount the sections onto pre-cleaned microscope slides.
-
Dry the sections quickly on a hot plate to minimize diffusion.
-
-
Autoradiographic Imaging:
-
Arrange the slides in an X-ray cassette and appose them to a sheet of X-ray film or a phosphor imaging screen, along with calibrated [¹⁴C] standards.[20]
-
Expose for an appropriate duration (days to weeks, depending on the dose and detection method).
-
Develop the X-ray film or scan the phosphor screen to obtain the autoradiographic images.
-
-
Data Analysis:
-
Digitize the autoradiograms.
-
Using image analysis software, measure the optical density or photostimulated luminescence in different brain regions.
-
Convert these values to the concentration of [¹⁴C] using the calibration curve generated from the standards.
-
Calculate the local cerebral glucose utilization (LCGU) using the operational equation developed by Sokoloff et al., which requires knowledge of the plasma [¹⁴C]2-DG and glucose concentrations over time.[5]
-
Conclusion
This compound and its analogs are powerful and versatile tools in neuroscience research, enabling the investigation of brain metabolism from the cellular to the whole-organism level. The methodologies described here, from in vivo PET imaging to in vitro uptake assays and autoradiography, provide a multi-faceted approach to understanding the crucial role of glucose metabolism in brain function and disease. Proper experimental design and adherence to standardized protocols are essential for obtaining accurate and reproducible data that can advance our understanding of the brain and facilitate the development of new therapies for neurological disorders.
References
- 1. Reduced Cerebral Glucose Uptake in an Alzheimer’s Rat Model With Glucose-Weighted Chemical Exchange Saturation Transfer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Experimental Protocols for Quantitative Behavioral Imaging with 18F-FDG in Rodents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. jneurosci.org [jneurosci.org]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. Three-dimensional reconstruction of metabolic data from quantitative autoradiography of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease [frontiersin.org]
- 10. Quantification of Cerebral Glucose Metabolic Rate in Mice Using 18F-FDG and Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voxel-Based Analysis of [18F]-FDG Brain PET in Rats Using Data-Driven Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct neuronal glucose uptake heralds activity-dependent increases in cerebral metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective uptake of [14C]2-deoxyglucose by neurons and astrocytes: high-resolution microautoradiographic imaging by cellular 14C-trajectography combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. stemcell.com [stemcell.com]
- 19. Autoradiographic maps of regional brain glucose consumption in resting, awake rats using (14C) 2-deoxyglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
Application Notes: Utilizing 2-Fluoro-2-deoxy-D-glucose (FDG) to Elucidate Tumor Hypoxia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and a critical factor in cancer progression, metastasis, and resistance to therapy. Non-invasive methods to assess and quantify tumor hypoxia are paramount for both preclinical research and clinical practice. 2-Fluoro-2-deoxy-D-glucose (FDG), a glucose analog widely used in Positron Emission Tomography (PET) for cancer diagnosis and staging, has emerged as a valuable tool for indirectly studying tumor hypoxia. This is due to the intricate link between hypoxic stress and altered glucose metabolism in cancer cells, often referred to as the Warburg effect.[1][2] Under hypoxic conditions, tumor cells upregulate glycolysis to meet their energy demands, leading to increased glucose and FDG uptake.[3][4][5] This application note provides a comprehensive overview of the principles and methodologies for using FDG to study tumor hypoxia.
Principle of the Method
The utility of FDG as a surrogate marker for tumor hypoxia is rooted in the cellular response to low oxygen, primarily orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1).[4][6] In normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized but rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[7][8]
Key HIF-1 target genes involved in glucose metabolism include:
-
Glucose transporters (GLUTs): Particularly GLUT1 and GLUT3, which facilitate the transport of glucose and FDG across the cell membrane.[5][9]
-
Glycolytic enzymes: Such as hexokinase 2 (HK2), which phosphorylates intracellular glucose and FDG, trapping it within the cell.[3][5]
The upregulation of these proteins leads to a significant increase in the uptake and accumulation of FDG in hypoxic tumor cells compared to their normoxic counterparts.[2][10] Therefore, regions of high FDG accumulation within a tumor, as visualized by PET imaging, can be indicative of hypoxic areas.
Signaling Pathways
Several signaling pathways converge to regulate glucose metabolism in response to hypoxia. The two most prominent are the HIF-1α and PI3K/Akt pathways.
Data Presentation
The following tables summarize quantitative data from published studies on the effect of hypoxia on FDG uptake in various cancer cell lines.
Table 1: In Vitro [³H]FDG Uptake in Human Cancer Cell Lines Under Hypoxic Conditions
| Cell Line | Hypoxia Condition | Duration of Hypoxia | % Increase in FDG Uptake (mean ± SD) | Reference |
| HTB 63 Melanoma | 5% O₂ | 1.5 hours | 39.6 ± 6.7 | [2] |
| HTB 77 Ovarian Carcinoma | 5% O₂ | 1.5 hours | 36.7 ± 9.0 | [2] |
| HTB 63 Melanoma | 1.5% O₂ | 4 hours | 52.3 ± 8.9 | [2] |
| HTB 77 Ovarian Carcinoma | 1.5% O₂ | 4 hours | 43.5 ± 19.0 | [2] |
| HTB 63 Melanoma | Anoxia (0% O₂) | 4 hours | 42.7 ± 10.0 | [2] |
| HTB 77 Ovarian Carcinoma | Anoxia (0% O₂) | 4 hours | 63.3 ± 13.7 | [2] |
| UT-SCC-5 Head and Neck Squamous Cell Carcinoma | Anoxia (0% O₂) | 6 hours | 120 | [6] |
| UT-SCC-20A Head and Neck Squamous Cell Carcinoma | Anoxia (0% O₂) | 6 hours | 46 | [6] |
| MCF-7 Breast Cancer | Hypoxia | Not specified | >100 (2.53 ± 0.79 fold increase) | [6][11] |
| PC-3 Prostate Cancer | Anoxia (0% O₂) | 4 hours | 85 | [6] |
| LNCaP Prostate Cancer | Anoxia (0% O₂) | 4 hours | 212 | [6] |
Table 2: In Vivo [¹⁸F]FDG Uptake in Xenograft Tumor Models
| Tumor Model | Parameter | Hypoxic Region | Normoxic Region | P-value | Reference |
| A549 Serosal Tumors | %ID/g | Significantly higher | Lower | < 0.001 | [10] |
| Collection of Intraperitoneal Tumors | %ID/g | Significantly higher | Lower | < 0.001 | [10] |
Experimental Protocols
Protocol 1: In Vitro [³H]FDG Uptake Assay
Objective: To quantify the difference in FDG uptake between cancer cells cultured under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
[³H]FDG (tritiated 2-deoxy-D-glucose)
-
Glucose-free culture medium
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Hypoxia chamber or incubator with adjustable O₂ levels
Procedure:
-
Cell Seeding: Seed cancer cells into 24-well plates at a density that will result in approximately 70-80% confluency at the time of the experiment. Culture overnight in a standard incubator (37°C, 5% CO₂).
-
Induction of Hypoxia:
-
For the hypoxic group, place the cell culture plates in a hypoxia chamber or incubator set to the desired oxygen concentration (e.g., 1% O₂).
-
For the normoxic control group, keep the plates in a standard incubator (21% O₂).
-
Incubate the cells for the desired duration (e.g., 4, 6, or 24 hours).
-
-
[³H]FDG Incubation:
-
Following the hypoxic/normoxic incubation, remove the culture medium from all wells.
-
Wash the cells once with warm PBS.
-
Add glucose-free culture medium containing a known concentration of [³H]FDG (e.g., 1-2 µCi/mL) to each well.
-
Incubate for a defined period (e.g., 1 hour) under the respective hypoxic or normoxic conditions.
-
-
Washing:
-
Remove the [³H]FDG-containing medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular [³H]FDG.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well (e.g., 200 µL).
-
Incubate on ice for 15-30 minutes to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer a portion of the cell lysate (e.g., 100 µL) to a scintillation vial.
-
Add scintillation cocktail according to the manufacturer's instructions.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Protein Quantification:
-
Use the remaining cell lysate to determine the protein concentration in each well using a standard protein assay kit.
-
-
Data Analysis:
-
Normalize the CPM for each well to its corresponding protein concentration (CPM/µg protein).
-
Calculate the mean and standard deviation for the normoxic and hypoxic groups.
-
Determine the percentage increase in [³H]FDG uptake in the hypoxic group compared to the normoxic group.
-
Protocol 2: In Vivo [¹⁸F]FDG-PET Imaging of Tumor Hypoxia in a Xenograft Mouse Model
Objective: To non-invasively visualize and quantify FDG uptake in a tumor xenograft model as a surrogate for tumor hypoxia.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation
-
[¹⁸F]FDG (radiopharmaceutical grade)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Hypoxia marker (optional, e.g., pimonidazole)
-
Saline solution
Procedure:
-
Tumor Xenograft Establishment:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to [¹⁸F]FDG injection to reduce background glucose levels.[12]
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
-
[¹⁸F]FDG Administration:
-
Administer a known dose of [¹⁸F]FDG (e.g., 5-10 MBq) via tail vein injection.
-
-
Uptake Period:
-
Allow the [¹⁸F]FDG to distribute for a period of 60 minutes. Maintain the animal under anesthesia and keep it warm to prevent brown fat uptake.
-
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET scan for a duration of 10-15 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images using appropriate algorithms.
-
Fuse the PET and CT images for anatomical correlation.
-
Draw regions of interest (ROIs) over the tumor and other relevant tissues (e.g., muscle, brain) on the fused images.
-
Calculate the standardized uptake value (SUV) for the tumor ROIs. The SUV is a semi-quantitative measure of tracer uptake.
-
-
Correlation with Hypoxia Marker (Optional):
-
If a hypoxia marker such as pimonidazole was administered prior to imaging, the tumor can be excised post-imaging.
-
The tumor tissue can then be processed for immunohistochemistry to visualize the distribution of the hypoxia marker and correlate it with the regions of high FDG uptake observed in the PET images.
-
Conclusion
The use of FDG provides a powerful and readily available method for the indirect assessment of tumor hypoxia. The protocols outlined in this application note, in conjunction with the provided quantitative data and pathway diagrams, offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of hypoxia in tumor biology and for professionals in drug development to evaluate the efficacy of hypoxia-targeted therapies. While FDG is not a direct measure of hypoxia, its increased uptake is a robust downstream indicator of the hypoxic state in many tumor types, making it an invaluable tool in the study of cancer.
References
- 1. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorodeoxyglucose uptake in human cancer cell lines is increased by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FDG uptake, a surrogate of tumour hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 9. JCI Insight - GLUT1 is redundant in hypoxic and glycolytic nucleus pulposus cells of the intervertebral disc [insight.jci.org]
- 10. 18F-Fluorodeoxyglucose Uptake and Tumor Hypoxia: Revisit 18F-Fluorodeoxyglucose in Oncology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Hypoxia-Induced increase in FDG uptake in MCF7 cells. | Semantic Scholar [semanticscholar.org]
- 12. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled 2-Fluoro-2-deoxy-D-glucose ([18F]FDG) for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled 2-fluoro-2-deoxy-D-glucose, commonly known as [18F]FDG, is a glucose analog used extensively in Positron Emission Tomography (PET) imaging.[1][2][3][4] Its application spans oncology, neurology, and cardiology for visualizing and quantifying glucose metabolism.[5][6][7] This document provides detailed application notes and protocols for the synthesis of [18F]FDG for research purposes, focusing on the widely adopted nucleophilic substitution method.
Synthesis of [18F]FDG
The synthesis of [18F]FDG can be achieved through two primary methods: electrophilic fluorination and nucleophilic substitution.[8][9] Nucleophilic substitution is the preferred method in modern radiochemistry due to its higher yields and shorter reaction times.[8][9]
Nucleophilic Substitution Method
This method involves the reaction of [18F]fluoride with a precursor molecule, typically mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), followed by hydrolysis to yield [18F]FDG.[3][8][10] The process is often automated using commercially available synthesis modules.[11][12][13][14]
Key Steps in Nucleophilic [18F]FDG Synthesis:
-
Production of [18F]Fluoride: [18F]Fluoride is typically produced in a cyclotron by proton bombardment of [18O]enriched water.[13]
-
[18F]Fluoride Trapping and Elution: The produced [18F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution containing a phase transfer catalyst, such as Kryptofix 222 (K2.2.2), and potassium carbonate in an acetonitrile/water mixture.[8][15]
-
Azeotropic Drying: The water is removed from the [18F]fluoride mixture through azeotropic distillation with acetonitrile to ensure anhydrous conditions for the subsequent nucleophilic substitution reaction.[8]
-
Nucleophilic Substitution Reaction: The dried [18F]fluoride-K2.2.2 complex reacts with the mannose triflate precursor in anhydrous acetonitrile. The [18F]fluoride ion displaces the triflate leaving group to form the acetylated [18F]FDG intermediate.[3][8]
-
Hydrolysis: The acetyl protecting groups are removed from the intermediate by either acidic or basic hydrolysis to yield [18F]FDG.[8][13]
-
Purification: The final [18F]FDG product is purified using a series of cartridges, typically including an alumina and a C18 cartridge, to remove unreacted [18F]fluoride, the precursor, and other impurities.[8]
Experimental Protocols
Materials and Reagents
-
[18O]Enriched Water
-
Mannose triflate precursor
-
Kryptofix 222 (K2.2.2)
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Sterile Water for Injection
-
Hydrochloric Acid (for acidic hydrolysis) or Sodium Hydroxide (for basic hydrolysis)
-
Anion exchange cartridge (e.g., QMA)
-
Alumina N cartridge
-
C18 cartridge
-
Sterile filter (0.22 µm)
Automated Synthesis Protocol using a Commercial Synthesizer
The following is a generalized protocol for an automated synthesis module. Specific parameters may vary depending on the synthesizer model.
-
System Preparation: Ensure the automated synthesizer is clean and has passed all self-checks. Install a new disposable cassette containing all necessary reagents and cartridges.
-
[18F]Fluoride Delivery: Transfer the cyclotron-produced [18F]fluoride in [18O]water to the synthesizer.
-
Trapping and Elution: The [18F]fluoride is automatically trapped on the anion exchange cartridge. The elution solution (K2.2.2/K2CO3 in acetonitrile/water) is passed through the cartridge to elute the [18F]fluoride into the reaction vessel.
-
Drying: The synthesizer will perform azeotropic drying of the [18F]fluoride mixture by heating under a stream of nitrogen and vacuum.
-
Radiolabeling Reaction: The mannose triflate solution in anhydrous acetonitrile is added to the reaction vessel. The reaction is heated to a specified temperature (e.g., 85-120°C) for a set time (e.g., 5-10 minutes).[3][11]
-
Hydrolysis: The appropriate hydrolysis reagent (acid or base) is added, and the mixture is heated to remove the protecting groups.
-
Purification: The crude [18F]FDG solution is passed through the purification cartridges to yield the final product.
-
Final Formulation: The purified [18F]FDG is formulated in a sterile, isotonic solution and passed through a 0.22 µm sterile filter into a sterile collection vial.
Data Presentation
Table 1: Typical Parameters for Nucleophilic [18F]FDG Synthesis
| Parameter | Value | Reference |
| Precursor Amount | 10 - 25 mg | [3][11] |
| Reaction Temperature | 85 - 120 °C | [3][11] |
| Reaction Time | 5 - 10 min | [11] |
| Hydrolysis Time | 5 min | [11] |
| Total Synthesis Time | 25 - 60 min | [8][11][14] |
| Radiochemical Yield (decay-corrected) | 50 - 80% | [2][8][14] |
Quality Control
A comprehensive quality control regimen is essential to ensure the purity and safety of the synthesized [18F]FDG for research applications.[8][9][16]
Table 2: Quality Control Specifications for [18F]FDG
| Test | Method | Specification | Reference |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | [3][16] |
| pH | pH meter or pH paper | 4.5 - 8.5 | [8][16] |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes | [16] |
| Radiochemical Purity | Radio-TLC or HPLC | ≥ 95% | [8][17][18] |
| Chemical Purity | HPLC | < 50 µg/mL FDG | [8] |
| Residual Solvents | Gas Chromatography | Acetonitrile: < 0.04%, Ethanol: < 0.5% | [16] |
| Bacterial Endotoxins | LAL test | < 175 EU/V | [3] |
| Sterility | USP <71> | Sterile | [8] |
| Filter Integrity Test | Bubble point test | Pass | [8] |
Visualizations
Experimental Workflow for [18F]FDG Synthesis
Caption: Automated workflow for the synthesis of [18F]FDG.
Signaling Pathway of [18F]FDG in a Cancer Cell
Caption: Cellular uptake and metabolic trapping of [18F]FDG.
References
- 1. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]
- 2. The Synthesis of 18F-FDS and Its Potential Application in Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Clinical application of 18F-fluorodeoxyglucose positron emission tomography for assessment and evaluation after therapy for malignant hepatic tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Fully automated synthesis of [18F]fluoromisonidazole using a conventional [18F]FDG module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. openmedscience.com [openmedscience.com]
- 14. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 16. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 17. Simple synthesis of F-18-labeled this compound: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-2-deoxy-D-glucose (2-FDG) in Plant Biology and Photoassimilate Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-fluoro-2-deoxy-D-glucose (2-FDG), a glucose analog, as a powerful tool in plant biology research. Primarily utilized as a tracer for glucose uptake and metabolism, 2-FDG, particularly in its radiolabeled form ([18F]FDG), offers a non-invasive method to study photoassimilate transport, carbon allocation, and plant defense mechanisms in real-time.[1][2][3][4][5]
Introduction to 2-FDG in Plant Science
2-Deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is a positron-emitting radiotracer that chemically and structurally mimics glucose.[2][3][4][5] This similarity allows it to be taken up by plant cells through glucose transport mechanisms.[2] Once inside the cell, 2-FDG is phosphorylated by hexokinase to 2-FDG-6-phosphate (FDG-6-P).[2] Unlike glucose-6-phosphate, FDG-6-P is a poor substrate for further enzymatic reactions in the glycolytic pathway, leading to its accumulation within cells. This "metabolic trapping" is the fundamental principle behind its use in imaging studies.[2]
The positron-emitting nature of 18F allows for the in vivo visualization and quantification of 2-FDG distribution using Positron Emission Tomography (PET).[1][2][4] This technique has been instrumental in advancing our understanding of dynamic processes in plants.[1][2]
Key Applications in Plant Biology
The applications of 2-FDG in plant science are diverse, ranging from tracking the flow of sugars to understanding plant responses to stress.
-
Photoassimilate Tracing: 2-FDG is used to monitor the movement of sugars (photoassimilates) from source tissues (e.g., mature leaves) to sink tissues (e.g., roots, young leaves, and reproductive organs).[1][2][3][4]
-
Carbon Allocation Studies: Researchers can investigate how plants distribute their carbon resources in response to various stimuli, such as herbivory or pathogenic attacks.[2]
-
Glycoside Biosynthesis: 2-FDG can be incorporated into glycosides, which are important compounds in plant defense. This allows for the study of plant defense induction.[2][3][4]
-
Solute Transport: The movement of 2-FDG can be used to visualize and quantify the transport of solutes within plant tissues.[2][3][4]
-
Root Uptake Studies: 2-FDG can be employed as a tracer to study the uptake of compounds like glucosamine from the soil by the root system.[3][4]
Data Presentation
Metabolism of 2-FDG in Arabidopsis thaliana
In Arabidopsis thaliana, 2-FDG is metabolized into several compounds beyond FDG-6-phosphate. The primary metabolites identified are summarized below.
| Metabolite | Molecular Formula (as ion) | Mass-to-Charge Ratio (m/z) | Key Metabolic Pathway |
| 2-Deoxy-2-fluoro-D-glucose (FDG) | C6H11FO5 | 181 | Initial Tracer |
| 2-Deoxy-2-fluoro-gluconic acid | C6H10FO6⁻ | 197.0464 | Glycolysis-related |
| FDG-6-phosphate (FDG-6-P) | C6H11FO8P⁻ | 261.0180 | Glycolysis |
| 2-Deoxy-2-fluoro-maltose (F-maltose) | C12H21FO10⁻ | 343.1051 | Starch Degradation |
| Uridine-diphosphate-FDG (UDP-FDG) | C15H22FN2O15P2⁻ | 567.0434 | Nucleotide Sugar Metabolism |
Data sourced from Fatangare et al., 2015.[6][7]
Photoassimilate Transport and Allocation in Sorghum bicolor
Studies using 11C-labeled photoassimilates, which 2-FDG can be a tracer for, have provided quantitative insights into transport dynamics in sorghum.
| Developmental Stage | Transport Speed in Stem | Primary Allocation Sinks | Percentage of Exported 11C to Primary Sinks |
| Vegetative (40 DAP) | ~0.7 m/h | Roots and Stem | 88% |
| Reproductive (70 DAP) | ~0.7 m/h | Apex (Flowering structures) | 64% |
DAP: Days After Planting. Data adapted from studies on 11C-photoassimilate transport.[1][8]
Experimental Protocols
Protocol 1: 2-FDG Administration for Photoassimilate Tracing in Sorghum bicolor
This protocol is adapted from studies investigating photoassimilate translocation in sorghum.[1]
Materials:
-
Sorghum bicolor plants
-
[18F]FDG solution
-
Micropipette
-
Planar Positron Imaging System (PPIS) or PET scanner
Procedure:
-
Select a mature, healthy leaf on the sorghum plant.
-
Carefully cut the tip of the selected leaf.
-
Apply a small volume (e.g., 5 µL) of the [18F]FDG solution to the cut surface.
-
Immediately begin monitoring the plant using the PPIS or PET scanner.
-
Acquire dynamic images over a period of several hours to visualize the translocation of the [18F]FDG.
-
For higher resolution analysis of distribution, autoradiography can be performed on plant tissues after the imaging session.
Protocol 2: Analysis of 2-FDG Metabolism in Arabidopsis thaliana
This protocol is based on the methods used to identify 2-FDG metabolites in Arabidopsis thaliana.[2][7]
Materials:
-
Six to seven-week-old Arabidopsis thaliana plants
-
2-FDG solution (20 mg/mL)
-
Micropipette
-
Liquid nitrogen
-
Chloroform, Methanol, Water (for extraction)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for analysis
Procedure:
-
Select four mature rosette leaves on an Arabidopsis plant.
-
Gently scratch the abaxial (lower) surface of the leaf lamina at 4 spots using a micropipette tip.
-
Immediately apply 5 µL of the 2-FDG solution to each scratched spot.
-
For bulk extraction, increase the number of scratched spots to 6-8 per leaf and the total volume of 2-FDG solution to an average of 30 µL per leaf.
-
Maintain the plants under standard growth conditions for 4 hours.
-
Harvest the treated leaves and immediately freeze them in liquid nitrogen.
-
Grind the frozen leaves to a fine powder.
-
Perform a methanol/chloroform extraction by adding 1 mL chloroform, 2 mL methanol, and 1 mL water to 0.4 g of the ground leaf sample.
-
Analyze the extract using LC-MS and NMR to identify and quantify the fluorinated metabolites.[6]
Visualizations
Caption: General experimental workflow for 2-FDG tracing studies in plants.
Caption: Simplified metabolic pathway of 2-FDG in plant cells.
Caption: Conceptual diagram of 2-FDG as a photoassimilate tracer.
References
- 1. In vivo quantitative imaging of photoassimilate transport dynamics and allocation in large plants using a commercial positron emission tomography (PET) scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future [frontiersin.org]
- 4. Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imaging of photoassimilates transport in plant tissues by positron emission tomography [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of 2-Fluoro-2-deoxy-D-glucose (2-FDG) Distribution
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is a glucose analog used in positron emission tomography (PET) to image regional glucose metabolism in vivo.[1][2] This technique is a cornerstone in clinical oncology for tumor detection, staging, and monitoring treatment response.[2][3] Its applications also extend to neurology, for the diagnosis of neurodegenerative diseases, and cardiology, for the assessment of myocardial viability.[1][4] These application notes provide detailed protocols for in vivo 2-FDG imaging across these key research and clinical areas, along with quantitative data for the interpretation of results.
Principle of 2-FDG PET Imaging
The principle of 2-FDG PET imaging is based on the elevated glucose metabolism in many pathological tissues, such as tumors, compared to normal tissues.[5] 2-FDG is transported into cells by glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase to 2-FDG-6-phosphate.[5][6] Unlike glucose-6-phosphate, 2-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and, due to its ionic charge, is trapped within the cell.[5][7] The accumulation of the positron-emitting isotope 18F allows for the visualization and quantification of regional glucose uptake using a PET scanner.[8]
Quantitative Analysis: Standardized Uptake Value (SUV)
The most common semi-quantitative metric used in clinical and preclinical 2-FDG PET is the Standardized Uptake Value (SUV).[9] SUV normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.[9][10]
Formula for SUVbw (body weight):
SUVbw = (Radioactivity concentration in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])
Different variations of SUV exist, including corrections for lean body mass (SUVlbm) or body surface area (SUVbsa), and reporting of the maximum pixel value (SUVmax) or mean value (SUVmean) within an ROI.[9]
Application 1: Oncology
2-FDG PET/CT is a standard imaging modality for the diagnosis, staging, and assessment of treatment response in various cancers.[2]
Quantitative Data Presentation
Table 1: Typical SUVmax Values in Different Malignancies
| Cancer Type | Histology | Reported SUVmax (Mean ± SD or Range) |
|---|---|---|
| Lung Cancer | Adenocarcinoma | 10.9 ± 5.6[11] |
| Squamous Cell Carcinoma | 15.2 ± 7.6[11] | |
| Small Cell Lung Carcinoma | 12.2 ± 5.5[11] | |
| Solitary Pulmonary Nodules | Malignant | > 3.6 (sensitivity 81%, specificity 94%)[12] |
| Mediastinal Lymph Nodes | Malignant | > 3.6 (sensitivity 87%, specificity 89%)[12] |
| Cervical Lymph Nodes | Malignant | > 2.2 (sensitivity 98%, specificity 83%)[12] |
| Adrenal Lesions | Malignant | > 2.2 (sensitivity 100%, specificity 93%)[12] |
Table 2: SUVmean in Normal Organs of Adult Patients
| Organ | SUVmean (g/mL) |
|---|---|
| Brain (Gray Matter) | 5.9 ± 1.6[13] |
| Liver | 1.6 ± 0.5[13] |
| Lung | 0.6 ± 0.5[13] |
| Myocardium (Left Ventricle) | 3.1 ± 2.3[13] |
| Spleen | 1.3 ± 0.3[13] |
| Bone Marrow | 1.2 ± 0.5[13] |
| Skeletal Muscle | 0.6 ± 0.2[13] |
| Subcutaneous Fat | 0.6 ± 0.2[13] |
| Blood Pool | 1.0 ± 0.3[13] |
Experimental Protocols
Clinical Protocol: Whole-Body Oncologic 2-FDG PET/CT
-
Patient Preparation:
-
2-FDG Administration:
-
Administer 370-555 MBq (10-15 mCi) of 18F-FDG intravenously.[14]
-
-
Uptake Phase:
-
The patient should rest in a quiet, comfortable room for approximately 60 minutes to allow for 2-FDG distribution and uptake.[14]
-
-
Image Acquisition:
-
Data Analysis:
-
PET images are reconstructed and co-registered with the CT images.
-
Regions of interest (ROIs) are drawn on areas of abnormal uptake to calculate SUVmax and SUVmean.
-
Preclinical Protocol: Subcutaneous Tumor Imaging in Mice
-
Animal Preparation:
-
Fast mice for 6-8 hours with free access to water.
-
Maintain body temperature using a heating pad or lamp during preparation and imaging.
-
-
Anesthesia:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
-
2-FDG Administration:
-
Administer 7.4-11.1 MBq (200-300 µCi) of 18F-FDG intravenously via the tail vein.
-
-
Uptake Phase:
-
Keep the mouse anesthetized and warm for a 60-minute uptake period.
-
-
Image Acquisition:
-
Position the mouse in the small-animal PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a static PET scan for 10-20 minutes.
-
-
Data Analysis:
-
Reconstruct PET images and co-register with CT.
-
Draw ROIs on the tumor and normal tissues to calculate SUV.
-
Application 2: Neurology
In neurology, 2-FDG PET is primarily used to aid in the differential diagnosis of dementia, particularly Alzheimer's disease (AD), which is characterized by specific patterns of cerebral hypometabolism.[1][15]
Quantitative Data Presentation
Table 3: Typical Patterns of Regional Cerebral Glucose Hypometabolism in Dementia
| Dementia Type | Key Hypometabolic Regions |
|---|---|
| Alzheimer's Disease | Posterior cingulate, precuneus, bilateral temporoparietal cortex[1][15] |
| Frontotemporal Dementia | Frontal and/or anterior temporal lobes[1][15] |
| Dementia with Lewy Bodies | Occipital cortex (with relative sparing of the posterior cingulate)[1][15] |
Note: Quantitative analysis often involves comparing individual patient scans to a normal database and expressing regional metabolism as Z-scores or percentage deviation from normal. Objective analysis can detect abnormalities even when visual inspection appears normal.[16]
Experimental Protocol
Clinical Protocol: Neurologic 2-FDG PET Brain Imaging
-
Patient Preparation:
-
2-FDG Administration:
-
Administer 185-370 MBq (5-10 mCi) of 18F-FDG intravenously.[17]
-
-
Uptake Phase:
-
The patient should remain in a quiet, resting state for 30-60 minutes.[17]
-
-
Image Acquisition:
-
The patient's head is positioned in the PET scanner.
-
A brain PET scan of 10-20 minutes is acquired. A CT or MRI scan may be used for attenuation correction and anatomical correlation.
-
-
Data Analysis:
-
PET images are reconstructed and aligned to a standard brain template.
-
Visual assessment for patterns of hypometabolism is performed.
-
Semi-quantitative analysis is often performed using software that compares the patient's scan to an age-matched normal database, generating statistical maps of metabolic deficits.
-
Application 3: Cardiology
Cardiac 2-FDG PET is the gold standard for assessing myocardial viability in patients with coronary artery disease and left ventricular dysfunction.[4] The principle is to identify "hibernating" myocardium, which has reduced blood flow but preserved glucose metabolism, indicating a potential for functional recovery after revascularization.[18]
Quantitative Data Presentation
Table 4: Interpretation of Myocardial Perfusion and 2-FDG Uptake Patterns for Viability
| Perfusion Status | 2-FDG Uptake | Interpretation |
|---|---|---|
| Normal | Normal | Normal, viable myocardium[19] |
| Reduced | Preserved/Enhanced | Mismatch: Hibernating, viable myocardium[18][19] |
| Reduced | Reduced | Match: Scar, non-viable myocardium[18][19] |
| Normal | Reduced | Reverse Mismatch: May indicate stunning or other conditions, considered viable[19] |
Note: The extent of mismatch or match is often characterized as small (<10% of the left ventricle), moderate (10-20%), or large (>20%).[4]
Experimental Protocol
Clinical Protocol: Cardiac Viability 2-FDG PET Study
-
Patient Preparation:
-
Patients should fast for at least 6-12 hours.[20]
-
A glucose load (oral or intravenous) is administered 60-90 minutes before 2-FDG injection to shift myocardial metabolism from fatty acids to glucose.[21][22]
-
Blood glucose is monitored, and insulin may be administered to achieve optimal levels for myocardial 2-FDG uptake (typically <150 mg/dL).[20]
-
-
Myocardial Perfusion Imaging:
-
A resting myocardial perfusion scan (using agents like 82Rb or 13N-ammonia for PET, or 99mTc-based agents for SPECT) is performed to assess blood flow.[4]
-
-
2-FDG Administration:
-
Administer 185-555 MBq (5-15 mCi) of 18F-FDG intravenously.[4]
-
-
Uptake Phase:
-
A waiting period of 45-90 minutes allows for myocardial uptake of 2-FDG.[20]
-
-
Image Acquisition:
-
A cardiac PET scan is acquired.
-
-
Data Analysis:
-
The 2-FDG PET images are compared with the myocardial perfusion images to identify areas of perfusion-metabolism mismatch or match.[18]
-
Data Analysis Workflow
A general workflow for quantitative 2-FDG PET data analysis is outlined below.
References
- 1. snmmi.org [snmmi.org]
- 2. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asnc.org [asnc.org]
- 5. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 8. Four-dimensional quantitative analysis using FDG-PET in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. PET/CT Standardized Uptake Values (SUVs) in Clinical Practice and Assessing Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDG PET-CT SUVmax and IASLC/ATS/ERS histologic classification: a new profile of lung adenocarcinoma with prognostic value - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. Optimisation of whole-body PET/CT scanning protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Value of Quantitative Analysis of Cerebral PET in Early Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. snmmi.org [snmmi.org]
- 18. Interpretation of Cardiac PET Myocardial Viability Studies | Thoracic Key [thoracickey.com]
- 19. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 20. radiology.unm.edu [radiology.unm.edu]
- 21. 18F-FDG PET in Myocardial Viability Assessment: A Practical and Time-Efficient Protocol | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 22. accesscardiology.mhmedical.com [accesscardiology.mhmedical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise Ratio in 2-Fluoro-2-deoxy-D-glucose (FDG) PET Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their 2-Fluoro-2-deoxy-D-glucose (FDG) PET scan experiments.
Troubleshooting Guides
Low signal-to-noise ratio can significantly compromise the quantitative accuracy and diagnostic quality of FDG PET scans. The following table summarizes common issues and actionable solutions to enhance your experimental outcomes.
| Issue | Potential Cause | Recommended Solution | Expected SNR Improvement |
| High Image Noise | Insufficient injected FDG dose. | Optimize the injected dose based on patient/subject weight and scanner sensitivity. For significantly heavy patients (>90 kg), increasing the scan time per bed position is preferable to increasing the FDG activity.[1] | Varies significantly with dose and patient factors. |
| Short acquisition time. | Increase the acquisition time per bed position to collect more coincidence events.[2] | A longer scan time directly improves count statistics and thus SNR. | |
| Suboptimal reconstruction algorithm. | Employ iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) instead of Filtered Backprojection (FBP).[2] Incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) modeling can further enhance image quality.[2][3] | TOF reconstruction can significantly improve SNR, especially in larger patients.[1] | |
| Inappropriate post-reconstruction filtering. | Apply a Gaussian or other smoothing filter after reconstruction. The optimal filter settings depend on the specific protocol and research question. Be cautious, as excessive filtering can blur images and reduce spatial resolution.[2][4] | Filtering reduces noise, thereby increasing SNR, but at the cost of spatial resolution. | |
| Low Tumor Uptake of FDG | Inadequate patient/subject fasting. | Ensure subjects are fasted for an appropriate period (e.g., 4-6 hours for humans) to lower blood glucose levels and minimize competition for glucose transporters.[2] | Proper fasting is crucial for maximizing the tumor-to-background ratio, a key component of effective SNR. |
| Hyperglycemia at the time of injection. | Measure blood glucose levels before FDG injection. High blood glucose competitively inhibits tracer uptake.[2] | Lowering blood glucose is essential for achieving adequate tumor uptake and a high SNR. | |
| Low radiochemical purity of FDG. | Always verify the radiochemical purity of the tracer before injection. Impurities can alter biodistribution and lower target uptake.[2] | High radiochemical purity ensures that the signal originates from the intended tracer. | |
| Infiltration of the radiotracer at the injection site. | Ensure proper intravenous administration and check the injection site for any signs of infiltration.[2] | Prevents loss of tracer at the injection site, ensuring it reaches the target tissue. | |
| Motion Artifacts | Patient/subject movement during the scan. | Use appropriate immobilization techniques. Respiratory gating can be useful to reduce motion blur in thoracic and abdominal imaging.[5] | 4D reconstruction for respiratory-gated series can significantly increase SNR in the gated images.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical patient preparation step to ensure a good SNR in FDG PET scans?
A1: The most critical step is ensuring the patient or subject is adequately fasted (typically 4-6 hours) before the FDG injection.[2] Fasting helps to lower blood glucose and insulin levels, which reduces the competition for glucose transporters and minimizes physiological FDG uptake in non-target tissues like muscle and fat.[6][7] This leads to a higher tumor-to-background ratio, which is a major determinant of the effective signal-to-noise ratio.
Q2: How does the choice of image reconstruction algorithm impact the SNR?
A2: The choice of reconstruction algorithm has a significant impact on SNR. Modern iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), generally provide a better SNR compared to older methods like Filtered Backprojection (FBP).[2][8] Furthermore, incorporating advanced modeling techniques like Time-of-Flight (TOF) and Point Spread Function (PSF) into the reconstruction process can further improve SNR and image quality by providing more accurate event localization.[1][3] Newer deep learning-based reconstruction algorithms are also showing promise in significantly improving SNR.[8][9]
Q3: Is it better to increase the injected dose of FDG or the scan time to improve a low SNR?
A3: While both can increase the number of detected events, for larger patients (e.g., >90 kg), it is preferable to increase the scanning time per bed position rather than increasing the injected FDG activity.[1] This approach improves image quality without increasing the radiation dose to the patient. For lower-dose protocols, extending the acquisition time can help maintain diagnostic image quality.[10]
Q4: What role does post-reconstruction filtering play in improving SNR?
A4: Post-reconstruction filtering, typically using a Gaussian filter, is a common method to reduce image noise and thus improve the SNR.[2][4] However, there is a trade-off between noise reduction and spatial resolution. Excessive filtering can blur the image, potentially obscuring small lesions or fine details. The optimal level of filtering depends on the specific imaging task and should be carefully evaluated.
Q5: Can motion during the PET scan affect the SNR? How can this be addressed?
A5: Yes, patient motion during the scan can lead to blurring of the images, which degrades the effective spatial resolution and can reduce the measured signal intensity from a lesion, thereby lowering the SNR. For respiratory motion, techniques like respiratory gating can be employed.[5] With gating, data is acquired in different phases of the breathing cycle, and 4D reconstruction methods can then be used to produce images with reduced motion blur and improved SNR compared to reconstructing each gate independently.[5]
Experimental Protocols
Optimized FDG PET Image Acquisition Protocol
-
Patient Preparation:
-
Confirm the subject has fasted for at least 4-6 hours.[2]
-
Measure the subject's blood glucose level; it should ideally be below a predetermined threshold (e.g., 150-200 mg/dL).[2]
-
Ensure the subject is well-hydrated and has voided their bladder immediately before the scan to reduce radiation dose to the bladder.[1]
-
-
FDG Administration:
-
Administer the appropriate weight-based dose of FDG intravenously.
-
Ensure a clean injection with no infiltration.[2]
-
Allow for an uptake period of approximately 60 minutes in a quiet, dimly lit room to minimize muscle uptake.
-
-
Image Acquisition:
-
Position the patient on the scanner bed and use appropriate immobilization devices to minimize motion.
-
Set the acquisition parameters. For improved SNR, consider the following:
-
Acquisition Mode: Use 3D acquisition mode for higher sensitivity compared to 2D.[1]
-
Scan Duration: Increase the time per bed position, especially for larger patients or low-dose studies.[1][10]
-
Respiratory Gating: If imaging the thorax or abdomen, consider using respiratory gating to minimize motion artifacts.[5]
-
-
Iterative Image Reconstruction with TOF and PSF
-
Data Correction:
-
Apply all necessary corrections to the raw data, including attenuation correction (using a CT scan), scatter correction, and randoms correction.
-
-
Reconstruction Algorithm Selection:
-
Reconstruction Parameters:
-
Select the number of iterations and subsets. A higher number of iterations can improve contrast recovery but may also increase noise. A balance must be found.
-
The optimal parameters may vary depending on the scanner and the specific clinical or research question.
-
-
Post-Reconstruction Filtering:
-
Apply a 3D Gaussian filter to the reconstructed images to reduce noise.[4]
-
The full width at half maximum (FWHM) of the filter should be chosen carefully to balance noise reduction with the preservation of spatial resolution.
-
Visualizations
Caption: Workflow for optimizing FDG PET scan SNR.
Caption: Troubleshooting logic for low SNR in FDG PET.
References
- 1. imagewisely.org [imagewisely.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. Increasing the signal-to-noise ratio in respiratory gated FDG PET images using 4D image reconstruction | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Influences on PET Quantification and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 18F-FDG PET image quality and quantitative parameters between DPR and OSEM reconstruction algorithm in patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deep Learning Denoising Improves and Homogenizes Patient [18F]FDG PET Image Quality in Digital PET/CT [mdpi.com]
- 10. Optimizing Low-Dose [18F]FDG-PET/CT Scans: Ensuring Quality Amid Radiotracer Availability Challenges – Insights from a Peripheral Tertiary Care Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 2-Fluoro-2-deoxy-D-glucose (FDG) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 2-Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of [¹⁸F]FDG in a question-and-answer format.
Low Radiochemical Yield
Q1: What are the primary causes of low radiochemical yield in [¹⁸F]FDG synthesis, and how can I address them?
A1: Low radiochemical yield is a common challenge in [¹⁸F]FDG synthesis and can stem from several factors. Key areas to investigate include the quality of reagents, the efficiency of the [¹⁸F]fluoride trapping and elution, the dryness of the reaction environment, and the optimization of reaction conditions.
-
Precursor Quality : Ensure the mannose triflate precursor is of high quality and has been stored under cool, dry, and dark conditions to prevent degradation. If degradation is suspected, using a fresh batch is recommended.[1] The choice of leaving group on the precursor is also critical; triflates generally provide higher and more consistent yields compared to other groups like tosylates or mesylates.[2]
-
[¹⁸F]Fluoride Reactivity : The reactivity of the [¹⁸F]fluoride is paramount. Inefficient trapping on the anion exchange cartridge (e.g., QMA) or incomplete elution can significantly lower yield.[1] Verify the composition and volume of the eluent, which is typically a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile and water.[1][3] The presence of metallic impurities in the target water can also adversely affect fluoride reactivity.[1]
-
Anhydrous Conditions : The nucleophilic substitution reaction is highly sensitive to the presence of water.[2][4] Water can hydrate the fluoride ion, reducing its nucleophilicity.[2] Ensure that anhydrous acetonitrile is used and that the azeotropic drying step to remove residual water from the [¹⁸F]fluoride is optimized.[1][5] Check the synthesis module for any leaks that could introduce moisture.[1]
-
Reaction Temperature and Time : The temperature of the reaction vessel must reach and be maintained at the optimal level for the nucleophilic substitution, which is typically between 80-120°C.[1] Also, confirm that the reaction time is sufficient for the reaction to go to completion.[1]
Impurity Profile
Q2: My final product shows the presence of 2-chloro-2-deoxy-D-glucose (ClDG). What is the source of this impurity and how can it be minimized?
A2: The presence of 2-chloro-2-deoxy-D-glucose (ClDG) is a known issue, particularly in syntheses that employ an acid hydrolysis step.[2][6] Chloride ions can compete with fluoride ions during the nucleophilic substitution reaction.[7] Sources of chloride ions can include the raw materials, the target water, and the reagents used in the synthesis.[6][7] If hydrochloric acid is used for the hydrolysis of the protecting groups, this can be a significant source of chloride ions.[2][6] To minimize the formation of ClDG, it is important to use high-purity reagents and to consider alternative hydrolysis methods, such as base hydrolysis with sodium hydroxide, which avoids the introduction of chloride ions at this stage.[2][8]
Q3: How can I effectively remove the Kryptofix 2.2.2 catalyst from my final [¹⁸F]FDG product?
A3: Kryptofix 2.2.2 is toxic and must be removed to negligible levels in the final product.[2][9] The most common method for its removal is through the use of a cation exchange resin during the purification process.[7][10] As the reaction mixture passes through a cation exchange cartridge (e.g., Dowex AG50W-X8 or an SCX cartridge), the positively charged Kryptofix 2.2.2 complex is retained, while the neutral [¹⁸F]FDG molecule passes through.[8][10] Another approach involves washing the C18-immobilized tetra-acetylated intermediate with dilute hydrochloric acid before hydrolysis to remove the Kryptofix.[11]
Q4: I have detected 2-deoxy-2-[¹⁸F]fluoro-D-mannose (FDM) in my product. What causes the formation of this isomeric impurity?
A4: 2-deoxy-2-[¹⁸F]fluoro-D-mannose (FDM) is a stereoisomer of [¹⁸F]FDG and its presence can indicate suboptimal reaction conditions.[12] While the nucleophilic substitution on the mannose triflate precursor is designed to be stereospecific, side reactions can lead to the formation of the mannose isomer.[13] One potential cause is epimerization during alkaline hydrolysis if performed at elevated temperatures.[14] Conducting the base hydrolysis at room temperature can minimize this side reaction.[8][14]
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control specifications for high-purity [¹⁸F]FDG injection?
A1: The quality control of [¹⁸F]FDG injection is governed by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopeia (EP).[15][16] Key specifications include radiochemical purity, radionuclidic identity, pH, residual solvent levels, and limits on chemical impurities.[16][17][18]
Q2: What is the role of solid-phase extraction (SPE) in the purification of [¹⁸F]FDG?
A2: Solid-phase extraction (SPE) is a crucial step for purifying the final [¹⁸F]FDG product.[14][19] It typically involves passing the crude product through a series of cartridges. A common sequence includes a C18 reverse-phase cartridge to remove unhydrolyzed and partially hydrolyzed intermediates, an alumina cartridge to trap unreacted [¹⁸F]fluoride, and a cation exchange cartridge to remove Kryptofix 2.2.2.[5][7][20]
Q3: What are the advantages of using base hydrolysis over acid hydrolysis in [¹⁸F]FDG synthesis?
A3: Base hydrolysis, typically using sodium hydroxide, is often preferred over acid hydrolysis for removing the acetyl protecting groups for several reasons. It is generally faster and can be performed at lower temperatures.[8][14] Furthermore, it avoids the introduction of chloride ions, thus preventing the formation of the 2-chloro-2-deoxy-D-glucose (ClDG) impurity.[2] However, care must be taken to avoid high temperatures during base hydrolysis to prevent epimerization to 2-deoxy-2-[¹⁸F]fluoro-D-mannose (FDM).[8][14]
Quantitative Data Summary
Table 1: Quality Control Specifications for Fludeoxyglucose F 18 Injection
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Radiochemical Purity | ≥ 95% of the total radioactivity is [¹⁸F]FDG | [16][17] |
| Radionuclidic Identity | Half-life between 105 and 115 minutes | [17] |
| pH | Between 4.5 and 7.5 | [21] |
| Kryptofix 2.2.2 | ≤ 50 µg/mL | [3][21] |
| Residual Solvents (e.g., Acetonitrile) | Varies by pharmacopeia, typically < 0.04% |[16] |
Table 2: Common Chemical and Radiochemical Impurities in [¹⁸F]FDG Synthesis
| Impurity | Typical Source(s) | Notes | Reference |
|---|---|---|---|
| 2-chloro-2-deoxy-D-glucose (ClDG) | Chloride ion competition; HCl hydrolysis | A significant chemical impurity if acid hydrolysis is used. | [2][6][7] |
| 2-deoxy-2-[¹⁸F]fluoro-D-mannose (FDM) | Epimerization during high-temp base hydrolysis | Stereoisomer of [¹⁸F]FDG. | [12][14] |
| Kryptofix 2.2.2 | Phase-transfer catalyst | Must be removed due to toxicity. | [2][9] |
| Unhydrolyzed/Partially Hydrolyzed Intermediates | Incomplete hydrolysis step | Removed by C18 SPE purification. | [7] |
| Unreacted [¹⁸F]Fluoride | Incomplete nucleophilic substitution | Removed by alumina SPE cartridge. |[7] |
Experimental Protocols
Protocol 1: Automated Nucleophilic Synthesis of [¹⁸F]FDG
This protocol outlines the typical steps in an automated synthesis module for producing [¹⁸F]FDG.
-
[¹⁸F]Fluoride Trapping and Elution :
-
The aqueous [¹⁸F]fluoride produced from the cyclotron is passed through a pre-conditioned quaternary ammonium anion exchange (QMA) cartridge to trap the [¹⁸F]F⁻.[1][7]
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.[1][3]
-
-
Azeotropic Drying :
-
Nucleophilic Fluorination :
-
A solution of the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex.[2][5]
-
The reaction mixture is heated to 80-120°C for a specified time to allow the nucleophilic substitution to occur, forming the acetyl-protected [¹⁸F]FDG intermediate.[1]
-
-
Hydrolysis :
-
Solid-Phase Extraction (SPE) Purification :
-
The crude reaction mixture is passed through a series of SPE cartridges. A typical arrangement is a cation exchange cartridge (to remove Kryptofix 2.2.2), followed by a reverse-phase C18 cartridge (to remove organic impurities and unhydrolyzed intermediates), and finally an alumina cartridge (to remove any remaining free [¹⁸F]fluoride).[5][7][20]
-
The purified [¹⁸F]FDG is eluted from the cartridges with sterile water or saline.
-
-
Final Formulation :
-
The purified [¹⁸F]FDG solution is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of high-purity [¹⁸F]FDG.
Caption: Troubleshooting logic for low radiochemical yield in [¹⁸F]FDG synthesis.
Caption: Purification pathway of [¹⁸F]FDG via solid-phase extraction.
References
- 1. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. severin.su [severin.su]
- 4. Enabling nucleophilic fluorination in water - ACS Green Chemistry [gcande.digitellinc.com]
- 5. Basics of Fluorodeoxyglucose Radiochemistry and Biology | Radiology Key [radiologykey.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Synthesis of {sup 18}F-fluorodeoxyglucose (FDG) using base hydrolysis (Journal Article) | ETDEWEB [osti.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Removal of the 2.2.2 cryptand (Kryptofix 2.2.2) from 18FDG by cation exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Characterization of 2-Deoxy-2-18F-Fluoro-d-Mannose as a Tumor-Imaging Agent for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of various requirements of the quality assurance procedures for (18)F-FDG injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. trungtamthuoc.com [trungtamthuoc.com]
- 18. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification of 2-[18F]fluoro-2-deoxy-d-glucose by on-chip solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Overcoming Resistance to 2-Fluoro-2-deoxy-D-glucose (2-FDG) in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance to 2-Fluoro-2-deoxy-D-glucose (2-FDG) in cancer cells.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments in a question-and-answer format.
FAQs: General Concepts
-
Q1: What is this compound (2-FDG) and how does it work as an anti-cancer agent? A1: this compound (2-FDG) is a glucose analog. Cancer cells often exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. 2-FDG is taken up by cancer cells through glucose transporters (GLUTs) and is phosphorylated by hexokinase to 2-FDG-6-phosphate (2-FDG-6-P). Unlike glucose-6-phosphate, 2-FDG-6-P cannot be further metabolized in the glycolytic pathway and its accumulation inhibits key glycolytic enzymes like hexokinase and phosphoglucose isomerase, leading to ATP depletion and potentially cell death.[1][2]
-
Q2: What are the primary mechanisms of resistance to 2-FDG in cancer cells? A2: Resistance to 2-FDG can arise from several mechanisms, including:
-
Metabolic Reprogramming: Cancer cells can switch to alternative energy sources like fatty acid oxidation or glutamine metabolism to bypass the glycolytic block.[3]
-
Altered Glucose Transporter Expression: Changes in the expression levels of glucose transporters, particularly GLUT1, can affect 2-FDG uptake.[4]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways such as the PI3K/Akt and MAPK/ERK pathways can promote cell survival and override the metabolic stress induced by 2-FDG.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can potentially pump 2-FDG out of the cell.
-
Troubleshooting: Experimental Issues
-
Q3: My cancer cell line shows unexpectedly low uptake of 2-FDG/2-NBDG. What are the possible reasons? A3: Several factors could contribute to low 2-FDG or 2-NBDG (a fluorescent glucose analog) uptake:
-
Low GLUT1 Expression: The cell line may inherently express low levels of the primary glucose transporter, GLUT1. Verify GLUT1 expression levels by Western blot or qPCR.
-
Suboptimal Assay Conditions: Ensure the glucose-free incubation step prior to adding the tracer is adequate to stimulate glucose transporter activity. Also, optimize the concentration and incubation time of the tracer for your specific cell line.[2][3][5]
-
Lactic Acid Accumulation: High levels of lactate in the tumor microenvironment have been shown to suppress FDG uptake.[6] Ensure that the cell culture medium is not overly acidic.
-
Incorrect Tracer Handling: Ensure proper storage and handling of the fluorescent or radioactive glucose analog to prevent degradation.
-
-
Q4: I am not observing a significant decrease in cell viability after treating my cancer cells with 2-FDG. What could be the issue? A4: Lack of response to 2-FDG could be due to:
-
Intrinsic Resistance: The cell line may have inherent resistance mechanisms, such as a reliance on oxidative phosphorylation or other metabolic pathways that are not targeted by 2-FDG.
-
Metabolic Plasticity: The cells may have adapted to the glycolytic inhibition by upregulating alternative energy pathways. Consider measuring markers of fatty acid oxidation or glutaminolysis.
-
Activation of Survival Pathways: Check for the activation of pro-survival pathways like PI3K/Akt or MAPK/ERK via Western blot for phosphorylated forms of key proteins (e.g., p-Akt, p-ERK).
-
Suboptimal Drug Concentration: The concentration of 2-FDG used may be insufficient. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
-
Q5: My attempt to generate a 2-FDG resistant cell line is failing, with most cells dying at higher concentrations. What can I do? A5: Generating resistant cell lines requires a gradual process:
-
Start with a Low Concentration: Begin by exposing the cells to a low concentration of 2-FDG (e.g., around the IC20) to allow for gradual adaptation.
-
Stepwise Increase in Concentration: Slowly increase the 2-FDG concentration in the culture medium over several weeks or months. Allow the cells to recover and proliferate at each new concentration before increasing it further.[7][8]
-
Monitor Viability: Closely monitor cell viability and growth rates. If a significant die-off occurs, reduce the concentration to the previous tolerated level for a longer period.
-
Pulsed Treatment: Consider a pulsed treatment approach where cells are exposed to the drug for a few days, followed by a recovery period in drug-free medium.[7]
-
-
Q6: I am seeing inconsistent results in my Western blots for p-Akt or p-ERK after 2-FDG treatment. What are some troubleshooting tips? A6: Inconsistent Western blot results can be due to:
-
Timing of Lysate Collection: The activation of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after 2-FDG treatment.
-
Phosphatase Activity: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
Loading Controls: Use appropriate loading controls. Keep in mind that metabolic inhibitors can sometimes affect the expression of common housekeeping proteins. It may be necessary to test multiple loading controls.
-
Antibody Quality: Ensure the primary antibodies for the phosphorylated and total proteins are validated and used at the recommended dilutions.
-
II. Data Presentation: Quantitative Analysis of 2-FDG Effects
The following tables summarize quantitative data related to 2-FDG sensitivity and resistance.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of 2-Deoxy-D-glucose (2-DG) in Ovarian Carcinoma Cell Lines
| Cell Line | 2-DG IC50 (mmol/L) | Platinum Sensitivity | Reference |
| CaOv-4 | 14 | More Resistant | [9] |
| SKOV-3 | 18 | More Sensitive | [9] |
Table 2: Effect of 2-DG and Metformin Combination on Breast Cancer Cell Proliferation
| Cell Line | Treatment | Cell Number (Normalized to Initial Seeding) | Reference |
| MDA-MB-231 | Control | ~2.5 | [4] |
| 5 mM Metformin | ~1.5 | [4] | |
| 600 µM 2-DG | ~2.0 | [4] | |
| Metformin + 2-DG | ~1.0 | [4] | |
| MCF-7 | Control | ~3.0 | [4] |
| 5 mM Metformin | ~2.0 | [4] | |
| 600 µM 2-DG | ~2.5 | [4] | |
| Metformin + 2-DG | ~1.2 | [4] |
Table 3: Lactate Production in HeLa Cells Treated with 2-DG vs. 2-FDG (Normoxia)
| Treatment (10 mM) | Lactate Production (Relative to Control) | % Reduction vs. 2-DG | Reference |
| 2-DG | ~40% of control | - | [3] |
| 2-FDG | ~17% of control | 57.2% | [3] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
1. Generation of 2-FDG Resistant Cancer Cell Lines
-
Objective: To develop a cancer cell line with acquired resistance to 2-FDG for downstream mechanistic studies.
-
Principle: Cancer cells are cultured in the continuous presence of gradually increasing concentrations of 2-FDG, selecting for cells that can survive and proliferate under this metabolic stress.
-
Methodology:
-
Determine Initial IC50: First, determine the IC50 of 2-FDG for the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Treatment: Begin by culturing the parental cells in their standard growth medium supplemented with a low concentration of 2-FDG, typically around the IC10-IC20 value.
-
Monitoring: Closely monitor the cells for growth and viability. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are proliferating steadily at the current 2-FDG concentration (typically after 2-3 passages), increase the concentration by approximately 1.5 to 2-fold.[7]
-
Repeat: Repeat the process of monitoring and dose escalation. This is a long-term process that can take several months.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cells and compare it to the parental cell line. A significant increase (e.g., 3-5 fold or more) in the IC50 indicates the development of resistance.[7]
-
Cryopreservation: At various stages of resistance development, it is advisable to cryopreserve stocks of the resistant cells.
-
2. 2-NBDG Glucose Uptake Assay (Flow Cytometry)
-
Objective: To quantify the uptake of glucose in live cancer cells using the fluorescent glucose analog 2-NBDG.
-
Principle: 2-NBDG is taken up by cells via glucose transporters. The intracellular fluorescence intensity is proportional to the amount of glucose uptake and can be measured by flow cytometry.
-
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Glucose Starvation: On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS. Add glucose-free DMEM or Krebs-Ringer Bicarbonate buffer and incubate for 1-2 hours at 37°C to upregulate glucose transporters.[2]
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free medium at a final concentration of 50-100 µM. Remove the starvation medium and add the 2-NBDG solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.[2][5]
-
Washing: Aspirate the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Neutralize with complete medium if using trypsin.
-
Flow Cytometry: Transfer the cell suspension to FACS tubes. Analyze the fluorescence in the FITC channel of a flow cytometer.
-
3. Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation
-
Objective: To assess the activation state of key signaling pathways by detecting the phosphorylated forms of Akt and ERK.
-
Principle: Phosphorylation of specific residues on Akt (e.g., Ser473) and ERK1/2 (e.g., Thr202/Tyr204) indicates their activation. Western blotting with phospho-specific antibodies allows for the detection of these activated proteins.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with 2-FDG or other compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
IV. Visualization of Signaling Pathways and Experimental Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize key biological pathways and experimental procedures.
Caption: Workflow for generating a 2-FDG resistant cancer cell line.
Caption: PI3K/Akt pathway promoting 2-FDG resistance.
Caption: MAPK/ERK pathway in metabolic adaptation to 2-FDG.
References
- 1. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing 2-Fluoro-2-deoxy-D-glucose (2-FDG) for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and experimental protocols for in vivo studies using 2-Fluoro-2-deoxy-D-glucose (2-FDG). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This section provides solutions to common problems that may arise during in vivo 2-FDG experiments.
Issue 1: High Background Signal and Low Tumor-to-Background Contrast
High background signal can obscure tumor uptake and lead to inaccurate quantification. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Inadequate Fasting | Ensure animals are fasted for an appropriate duration before 2-FDG injection. Fasting helps to lower blood glucose levels, reducing competition for glucose transporters.[1][2] For mice, a fasting period of 4-12 hours is often recommended.[2][3] |
| Animal Stress/Activation of Brown Adipose Tissue (BAT) | Handle animals gently to minimize stress. House animals in a thermoneutral environment (26–34 °C for mice) or provide warming with a heating pad before and during the uptake period to reduce 2-FDG uptake in brown fat.[2][3] |
| Anesthesia Protocol | The choice of anesthetic can influence 2-FDG biodistribution. Isoflurane anesthesia has been shown to reduce uptake in skeletal muscle and brown fat.[1][3] Maintain consistent anesthesia throughout the uptake and imaging period. |
| Incorrect Imaging Time Point | The time between 2-FDG injection and imaging is critical. Imaging too early can result in a high blood pool signal. For many tumor models in mice, imaging at 60 minutes post-injection is a common starting point, but optimization may be required.[4] |
Issue 2: Low Tumor Uptake of 2-FDG
Insufficient 2-FDG accumulation in the tumor can make it difficult to detect and quantify.
| Potential Cause | Troubleshooting Steps |
| High Blood Glucose Levels | High levels of endogenous glucose can compete with 2-FDG for cellular uptake.[5][6] Ensure proper fasting and measure blood glucose levels before 2-FDG injection to ensure they are within a normal range. |
| Tumor Biology | Not all tumors exhibit high glucose metabolism (the Warburg effect).[7][8][9] Some tumor types may have lower expression of glucose transporters (e.g., GLUT1) or hexokinase, the enzyme that traps 2-FDG in cells.[10][11][12][13][14][15][16][17][18] Consider the specific biology of your tumor model. |
| Poor Tracer Injection | Inaccurate intravenous injection can lead to subcutaneous deposition of the tracer and reduced systemic availability. Ensure proper tail vein catheterization and injection technique. |
| Timing of Imaging | The peak tumor uptake of 2-FDG can vary between tumor models. A dynamic PET scan can help determine the optimal imaging window. |
Issue 3: High Variability Between Animals
Inconsistent results across a cohort of animals can compromise the statistical power of a study.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Animal Handling | Standardize all aspects of animal handling, including fasting duration, housing temperature, and anesthesia protocol.[1][3] Perform experiments at the same time of day to minimize the effects of circadian rhythms on glucose metabolism.[19] |
| Variable Blood Glucose Levels | Measure and record blood glucose levels for each animal before 2-FDG injection. This allows for the identification of outliers and for potential data normalization.[5][6] |
| Inconsistent Injection Volume and Technique | Use a consistent volume of 2-FDG solution for injection and ensure a clean intravenous administration for all animals. |
| Tumor Size and Heterogeneity | Very small tumors may be subject to partial volume effects, leading to underestimation of uptake. Tumor heterogeneity can also lead to variable 2-FDG accumulation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of 2-FDG for mice and rats?
A1: The optimal dose can vary depending on the specific scanner sensitivity and experimental goals. However, a common starting range for mice is 3.7–11.5 MBq (100–310 µCi), and for rats, it is typically around 32.5 ± 7.8 MBq.[2][5][20][21][22] It is always recommended to perform pilot studies to determine the optimal dose for your specific setup.
Q2: How long should I fast my animals before 2-FDG injection?
A2: For mice, a fasting period of 4 to 12 hours is generally recommended to reduce blood glucose levels and enhance tumor uptake.[2][3] For rats, a fast of at least 12 hours is often employed.[22] The optimal fasting time can be model-dependent and may require empirical determination.
Q3: What is the best route of administration for 2-FDG?
A3: Intravenous (IV) injection, typically via the tail vein, is the most common and recommended route for 2-FDG administration in rodent studies as it provides direct and rapid systemic distribution.[20]
Q4: How does anesthesia affect 2-FDG uptake?
A4: Anesthetics can significantly impact 2-FDG biodistribution. Isoflurane is a commonly used inhalant anesthetic that has been shown to decrease 2-FDG uptake in skeletal muscle and brown adipose tissue, thereby improving tumor visualization.[1][3] It is crucial to maintain a consistent anesthesia protocol throughout the experiment to ensure reproducibility.
Q5: When is the optimal time to image after 2-FDG injection?
A5: The optimal uptake time can vary depending on the tumor model and its specific kinetics. A common time point for static imaging in mice is 60 minutes post-injection.[4][5] However, performing dynamic imaging or imaging at multiple time points in a pilot study is the best way to determine the peak tumor-to-background ratio for your specific model.
Experimental Protocols
A generalized protocol for in vivo 2-FDG PET imaging in a mouse tumor model is provided below. This should be adapted and optimized for specific experimental needs.
Protocol: 2-FDG PET/CT Imaging of a Subcutaneous Tumor Model in Mice
-
Animal Preparation:
-
Fast mice for 6-8 hours with free access to water.
-
Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the mouse on a heating pad to maintain body temperature and minimize BAT uptake.
-
-
Tracer Administration:
-
Dilate the tail vein using a heat lamp.
-
Administer 3.7-7.4 MBq of 2-FDG in a volume of approximately 100-200 µL via the lateral tail vein.
-
Record the exact injected dose and time of injection.
-
-
Uptake Period:
-
Maintain the mouse under anesthesia and on the heating pad for a 60-minute uptake period.
-
-
PET/CT Imaging:
-
Position the mouse in the scanner.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other relevant tissues (e.g., muscle, brain, liver) on the co-registered images.
-
Calculate the standardized uptake value (SUV) for each ROI.
-
Visualizations
Signaling Pathway of 2-FDG Uptake
Caption: Cellular uptake and trapping of 2-FDG, regulated by GLUT1 and Hexokinase II.
Experimental Workflow for In Vivo 2-FDG PET Imaging
Caption: Standard workflow for an in vivo 2-FDG PET imaging experiment in small animals.
Logical Diagram for Troubleshooting High Background
Caption: A decision tree for troubleshooting high background signals in 2-FDG PET imaging.
References
- 1. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Animal Handling on the Results of 18F-FDG PET Studies in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Mediso - Optimisation of Animal Handing and Timing of 2 deoxy 2 [18F] fluoro D glucose PET Tumour Imaging in Mice [mediso.com]
- 5. Reproducibility of 18F-FDG microPET Studies in Mouse Tumor Xenografts | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Factors affecting tumor 18 F-FDG uptake in longitudinal mouse PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warburg revisited: imaging tumour blood flow and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomolecularimaging.com [biomolecularimaging.com]
- 9. The Warburg Effect - Basis of the PET scan — Firstclass [firstclassmed.com]
- 10. Glut-1 and hexokinase expression: relationship with this compound uptake in A431 and T47D cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of GLUT-1 and HK-II expression in the biological behavior of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Scholars@Duke publication: Oncogene pathway activation in mammary tumors dictates FDG-PET uptake. [scholars.duke.edu]
- 15. FDG Uptake and Glucose Transporter Subtype Expressions in Experimental Tumor and Inflammation Models | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. tandfonline.com [tandfonline.com]
- 20. research.rutgers.edu [research.rutgers.edu]
- 21. Optimizing Experimental Protocols for Quantitative Behavioral Imaging with 18F-FDG in Rodents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 22. Voxel-Based Analysis of [18F]-FDG Brain PET in Rats Using Data-Driven Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-2-deoxy-D-glucose (2-FDG) Uptake Assays
Welcome to the technical support center for 2-Fluoro-2-deoxy-D-glucose (2-FDG) uptake assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their 2-FDG experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations of key cellular pathways.
Frequently Asked Questions (FAQs)
Q1: What is a 2-FDG uptake assay and what is it used for?
A 2-FDG uptake assay is a technique used to measure the rate of glucose uptake in cells or tissues. 2-FDG is a glucose analog that is taken up by glucose transporters (GLUTs) and phosphorylated by hexokinase.[1][2] However, it cannot be further metabolized and accumulates inside the cell.[1][3] The amount of accumulated 2-FDG is proportional to the glucose uptake rate. These assays are widely used in cancer research, metabolic studies, and drug development to assess cellular metabolic activity.[3]
Q2: What is the difference between 2-FDG and 2-deoxy-D-glucose (2-DG)?
2-FDG and 2-DG are both glucose analogs used to measure glucose uptake. The key difference is the substitution at the 2-position of the glucose ring: 2-FDG has a fluorine atom, while 2-DG has a hydrogen atom. 2-FDG is reported to be a more potent inhibitor of glycolysis than 2-DG.[4] While both can interfere with N-linked glycosylation due to their structural similarity to mannose, 2-DG is known to be more effective in this regard.[3][4]
Q3: Why is it important to measure blood glucose levels before an in vivo 2-FDG study (PET scan)?
High blood glucose levels can competitively inhibit the cellular uptake of 2-FDG, leading to decreased tracer accumulation in target tissues and potentially false-negative results.[2] Therefore, it is crucial to ensure the subject has fasted for an appropriate period (typically 4-6 hours) to lower blood glucose levels.[5][6] For clinical trials, a blood glucose level below 200 mg/dL (11.1 mmol/L) is often required.[2][5]
Q4: Can 2-FDG uptake be observed in non-cancerous tissues?
Yes, 2-FDG is not specific to cancer cells.[2][7] Increased uptake can be seen in various benign conditions, including inflammation, infection, and trauma, due to the high glucose consumption of activated immune cells like neutrophils and macrophages.[2][7][8] Tissues with high metabolic rates, such as the brain, heart, and kidneys, also show significant physiological 2-FDG uptake.[9]
Troubleshooting Guide
This guide addresses common issues encountered during 2-FDG uptake assays in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| High Background Signal | Incomplete washing of cells/tissues, leading to residual extracellular 2-FDG. | Increase the number and duration of washing steps with ice-cold buffer after 2-FDG incubation. Ensure complete removal of the washing buffer between steps. |
| Non-specific binding of 2-FDG to the plate or tissue culture plastic. | Use low-binding plates. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA). | |
| High physiological uptake in background tissues (in vivo).[10] | Optimize the uptake period; sometimes a delayed scan can improve the tumor-to-background ratio.[11][12] Ensure proper patient preparation, including fasting.[5] | |
| Low Signal/Low 2-FDG Uptake | Insufficient incubation time with 2-FDG. | Optimize the incubation time. Perform a time-course experiment to determine the optimal uptake duration for your specific cell type or tissue. |
| Low expression of glucose transporters (GLUTs) on the cell surface. | Ensure the cells are healthy and in a metabolically active state. For some cell types, stimulating with insulin or growth factors can increase GLUT translocation to the membrane.[13][14][15] | |
| High glucose concentration in the culture medium during the assay. | Perform the assay in glucose-free medium to prevent competition between glucose and 2-FDG for transporter binding. | |
| Poor cell viability.[16] | Assess cell viability before and after the experiment using methods like Trypan Blue exclusion or MTT assay. Ensure proper handling and culture conditions. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. Allow cells to adhere and distribute evenly before the experiment. |
| Variations in incubation times or temperatures. | Use a multi-channel pipette for simultaneous addition of reagents. Ensure consistent incubation times and maintain a stable temperature for all wells. For in vivo studies, maintain consistent uptake times between scans.[5] | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. | |
| Unexpected Results with Drug Treatment | The compound may have off-target effects. | Investigate if the drug affects cell viability, glucose transporter expression, or other metabolic pathways that could indirectly influence 2-FDG uptake. |
| Incorrect timing of drug treatment and 2-FDG addition. | Optimize the pre-incubation time with the drug to allow for its mechanism of action to take effect before measuring glucose uptake. |
Experimental Protocols
In Vitro 2-FDG Uptake Assay in Adherent Cells
This protocol provides a general framework for measuring 2-FDG uptake in cultured adherent cells. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight in complete culture medium at 37°C and 5% CO₂.
-
-
Cell Starvation and Treatment:
-
The following day, gently wash the cells twice with warm Krebs-Ringer-HEPES (KRH) buffer or phosphate-buffered saline (PBS).
-
Starve the cells in glucose-free medium for 1-2 hours to upregulate glucose transporters.
-
For drug treatment studies, replace the starvation medium with glucose-free medium containing the test compounds at desired concentrations and incubate for the appropriate duration. Include vehicle controls.
-
-
2-FDG Uptake:
-
Remove the treatment medium and add a solution containing 2-FDG (final concentration typically 0.1-1 mM) in glucose-free KRH buffer.
-
Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically.
-
-
Termination and Washing:
-
To stop the uptake, quickly aspirate the 2-FDG solution.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular 2-FDG.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 0.1% SDS).
-
Incubate for 10-20 minutes on a shaker at room temperature.
-
The accumulated 2-FDG-6-phosphate in the cell lysate can be measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions. These kits typically involve enzymatic reactions that lead to a detectable signal proportional to the 2-DG6P concentration.[1]
-
Alternatively, if using radiolabeled [³H]-2-DG or [¹⁸F]-FDG, the radioactivity in the lysate can be measured using a scintillation counter or gamma counter, respectively.
-
-
Data Normalization:
-
Normalize the 2-FDG uptake signal to the protein concentration in each well, determined by a protein assay (e.g., BCA or Bradford assay).
-
Signaling Pathways and Experimental Workflow
Insulin-Stimulated Glucose Uptake Pathway
The following diagram illustrates the signaling cascade initiated by insulin, leading to the translocation of GLUT4 transporters to the plasma membrane and subsequent glucose uptake in muscle and adipose cells. This pathway is a key regulator of glucose homeostasis.[17][18]
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
General Experimental Workflow for In Vitro 2-FDG Uptake Assay
This diagram outlines the key steps involved in a typical in vitro 2-FDG uptake experiment.
Caption: A generalized workflow for a cell-based 2-FDG uptake assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Normal Variants and Pitfalls of 18F-FDG PET/CT Imaging in Pediatric Oncology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pockethealth.com [pockethealth.com]
- 9. Artifacts and Normal Variants in FDG PET | Radiology Key [radiologykey.com]
- 10. Intrapatient repeatability of background 18F-FDG uptake on PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of FDG-PET/CT imaging protocol for evaluation of patients with primary and metastatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimisation of whole-body PET/CT scanning protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Video: Insulin: The Receptor and Signaling Pathways [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 18. Insulin regulation of glucose uptake: a complex interplay of intracellular signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for 2-Fluoro-2-deoxy-D-glucose (2-FDG) Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for 2-Fluoro-2-deoxy-D-glucose (2-FDG) administration.
Troubleshooting Guides
This section addresses specific issues that may arise during 2-FDG based experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background Signal or Altered Biodistribution in PET Imaging
Question: My PET images show high background noise and unexpected 2-FDG accumulation in non-target tissues. What could be the cause and how can I mitigate this?
Answer: High background signal and altered biodistribution are common challenges in 2-FDG PET imaging that can obscure true signals and lead to inaccurate quantification. Several factors related to patient/animal preparation and physiological state can contribute to these issues.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Fasting | Ensure subjects have fasted for an appropriate duration (e.g., 6-10 hours for mice) prior to 2-FDG injection.[1][2] Elevated blood glucose and insulin levels from recent food intake can increase 2-FDG uptake in skeletal muscle and fat, and decrease uptake in the brain and tumor cells.[3] |
| Patient/Animal Stress or Activity | Minimize stress and physical activity before and during the uptake period.[4][5] Stress can lead to increased uptake in brown adipose tissue (BAT) and muscles.[6] House animals in a quiet, temperature-controlled environment. |
| Suboptimal Temperature | Maintain the subject's body temperature, especially for small animals like mice.[1][2] Keeping mice warm (e.g., at 31°C for 1 hour prior to injection) can help reduce uptake in brown fat.[1][2] |
| Medications | Review the subject's medication history. Steroids, insulin, and growth hormones can significantly alter 2-FDG biodistribution.[7][8] For example, corticosteroids can increase uptake in white adipose tissue.[3] A washout period may be necessary. |
| Inflammation or Infection | Be aware that inflammatory cells exhibit high glucose metabolism and can lead to false-positive 2-FDG uptake.[6][9][10][11] Correlate PET findings with anatomical imaging (CT or MRI) to differentiate between malignancy and inflammation. |
Issue 2: Low 2-FDG Uptake in Target Cells or Tumors
Question: I am observing lower than expected 2-FDG uptake in my cancer cell line/tumor model. What are the potential reasons for this?
Answer: Insufficient 2-FDG uptake in the tissue of interest can compromise the sensitivity of your experiment. This can stem from both biological and technical factors.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Expression of Glucose Transporters (GLUTs) or Hexokinase | The uptake of 2-FDG is dependent on the expression of GLUTs and the activity of hexokinase.[12][13][14] Some tumor types inherently have low glycolytic rates and will exhibit low 2-FDG avidity.[10][15] Consider alternative imaging agents if the target tissue has low glucose metabolism. |
| Competition with Glucose | High levels of glucose in the cell culture medium or the subject's blood will compete with 2-FDG for uptake.[16] For in vitro experiments, use a glucose-free medium for a period before and during 2-FDG incubation.[17] For in vivo studies, ensure proper fasting. |
| Incorrect Uptake Timing | The optimal uptake time can vary between different tumor models.[1] For some subcutaneous tumors in mice, peak uptake may not occur until over two hours post-injection.[1] Perform dynamic scanning or test different static imaging time points to determine the optimal window. |
| Tumor Heterogeneity | Tumors are often heterogeneous, with varying levels of metabolic activity. Ensure that the region of interest (ROI) for quantification is drawn accurately over the viable tumor tissue. |
| Early Stage of Tumor Development | In some cancers, such as lung adenocarcinoma, early-stage lesions may rely more on SGLT-mediated glucose transport, for which 2-FDG is not a substrate, leading to low uptake.[18] |
Frequently Asked Questions (FAQs)
Q1: What is the Standardized Uptake Value (SUV) and how is it calculated?
A1: The Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to express the tissue concentration of a radiotracer.[19][20] It is a ratio of the radioactivity concentration in a region of interest (ROI) to the total injected dose distributed throughout the body.[19][21] The most common formula for SUV calculation is:
SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Patient's Body Weight (kg)][19]
It's important to note that SUV can be influenced by various factors including blood glucose levels, uptake time, and the type of SUV measurement (SUVmax, SUVmean, or SUVpeak).[19][20]
Q2: How do different oncogenic pathways influence 2-FDG uptake?
A2: The specific oncogenic pathway driving a tumor is a primary determinant of its 2-FDG uptake.[12] For instance, pathways involving Akt and HER2/neu are known to upregulate GLUT1 expression, leading to increased glucose and 2-FDG transport into the cell.[12] The c-Myc oncogene can also stimulate glycolysis.[22] Understanding the underlying molecular mechanisms of a particular cancer model is crucial for interpreting 2-FDG uptake data.[22]
Q3: What are the key considerations for in vitro 2-FDG uptake assays?
A3: For successful in vitro 2-FDG experiments, consider the following:
-
Cell Seeding Density: Seed cells to reach 70-80% confluency at the time of the experiment.[17]
-
Media Composition: Use glucose-free medium during the 2-FDG incubation to avoid competition.[17]
-
Incubation Time: The optimal incubation time to reach steady-state uptake can range from 6 to 48 hours depending on the cell line.[17]
-
Washing Steps: Thoroughly wash the cells with ice-cold PBS after incubation to remove extracellular 2-FDG before cell lysis and measurement.[17]
Q4: What are the recommended fasting and warming protocols for mice in 2-FDG PET studies?
A4: For murine 2-FDG PET imaging, a fasting period of 6-10 hours is generally recommended to increase tumor 2-FDG uptake and reduce myocardial uptake.[1][2] Warming the mice, for example, at 31°C for one hour before injection, can help minimize 2-FDG accumulation in brown adipose tissue, although fasting has a more significant effect on tumor uptake.[1][2]
Experimental Protocols
Protocol 1: In Vitro 2-FDG Uptake Assay in Adherent Cell Culture
This protocol outlines the steps for measuring 2-FDG uptake in adherent cancer cell lines.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free complete cell culture medium
-
2-FDG (radiolabeled or non-radiolabeled)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.[17]
-
Media Exchange:
-
Aspirate the complete medium from the wells.
-
Wash the cells once with pre-warmed glucose-free medium.[17]
-
Add pre-warmed glucose-free medium containing the desired concentration of 2-FDG.
-
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 6-24 hours) at 37°C and 5% CO2.[17]
-
Washing:
-
Aspirate the 2-FDG containing medium.
-
Immediately wash the cells twice with ice-cold PBS to stop uptake and remove extracellular tracer.[17]
-
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Quantification:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Measure the radioactivity in the lysate using a gamma counter or quantify the non-radiolabeled 2-FDG using a specific assay kit.
-
Normalize the uptake to the protein concentration of the cell lysate.
-
Protocol 2: In Vivo 2-FDG Administration and PET Imaging in a Murine Tumor Model
This protocol describes the procedure for 2-FDG administration and subsequent PET/CT imaging in mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mice
-
2-[18F]FDG
-
Anesthesia (e.g., isoflurane)
-
Warming pad or lamp
-
PET/CT scanner
Procedure:
-
Animal Preparation:
-
Anesthesia and 2-FDG Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer a bolus of 2-[18F]FDG (e.g., 5-10 MBq) via tail vein injection.
-
-
Uptake Period:
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire the PET scan over the region of interest.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and other relevant tissues on the fused PET/CT images.
-
Calculate the SUV for each ROI.
-
Visualizations
References
- 1. Optimisation of Animal Handing and Timing of 2-deoxy-2-[18F]fluoro-D-glucose PET Tumour Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mediso - Optimisation of Animal Handing and Timing of 2 deoxy 2 [18F] fluoro D glucose PET Tumour Imaging in Mice [mediso.com]
- 3. FDG altered biodistribution in white adipose tissue, a rare entity: case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 6. FDG-PET/CT pitfalls in oncological head and neck imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors that influence standard uptake values in FDG PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Sources of altered biodistribution in FDG-PET and potential impact on SUV quantification | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Pitfalls of FDG PET/CT imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. False Positive and False Negative FDG-PET Scans in Various Thoracic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.myesr.org [blog.myesr.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Causes and imaging features of false positives and false negatives on 18F-PET/CT in oncologic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardized Uptake Value | Radiology Key [radiologykey.com]
- 17. benchchem.com [benchchem.com]
- 18. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. radiopaedia.org [radiopaedia.org]
- 20. pubs.rsna.org [pubs.rsna.org]
- 21. Standardized uptake value - Wikipedia [en.wikipedia.org]
- 22. SIGNALING PATHWAYS THAT DRIVE 18F-FDG ACCUMULATION IN CANCER | Journal of Nuclear Medicine [jnm.snmjournals.org]
dealing with metabolic trapping of 2-Fluoro-2-deoxy-D-glucose
Welcome to the technical support center for 2-Fluoro-2-deoxy-D-glucose (2-FDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the metabolic trapping of 2-FDG in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the principle of metabolic trapping of 2-FDG?
A1: The metabolic trapping of 2-FDG is a process that allows for the visualization of glucose uptake in tissues. 2-FDG, an analog of glucose, is transported into cells via glucose transporters (GLUTs).[1][2] Once inside the cell, it is phosphorylated by the enzyme hexokinase to form 2-FDG-6-phosphate (2-FDG-6-P).[3][4][5] Unlike glucose-6-phosphate, 2-FDG-6-P cannot be readily metabolized further in the glycolytic pathway.[5][6] Due to its negative charge, 2-FDG-6-P is unable to exit the cell, leading to its intracellular accumulation or "metabolic trapping".[3][7] The extent of this trapping is largely proportional to the rate of glucose uptake by the cell.
Q2: What are the key enzymes involved in 2-FDG metabolic trapping?
A2: The primary enzymes governing 2-FDG metabolic trapping are:
-
Glucose Transporters (GLUTs): These membrane proteins facilitate the transport of 2-FDG into the cell. GLUT1 and GLUT3 are highly expressed in many cancer cells.[1]
-
Hexokinase (HK): This enzyme phosphorylates 2-FDG to 2-FDG-6-P, trapping it inside the cell.[3][6][8] Hexokinase 1 (HK1) and Hexokinase 2 (HK2) are the key isoforms involved in 2-FDG phosphorylation in cancer cells.[1]
-
Glucose-6-phosphatase (G6Pase): This enzyme can dephosphorylate 2-FDG-6-P back to 2-FDG, allowing it to be transported out of the cell.[3][8][9] Tissues with high G6Pase activity, such as the liver, tend to show lower 2-FDG accumulation.[4][10]
Q3: Why do I observe high 2-FDG uptake in non-cancerous tissues?
A3: High 2-FDG uptake is not exclusive to malignant cells. Several physiological and benign processes can lead to significant 2-FDG accumulation, resulting in potential false-positive findings. These include:
-
Inflammation: Inflammatory cells, such as macrophages and neutrophils, have high glucose metabolism and therefore show increased 2-FDG uptake.[3][11]
-
Infection: Similar to inflammation, infectious processes can lead to focal 2-FDG accumulation.
-
Physiological Uptake: Certain normal tissues consistently demonstrate high 2-FDG uptake. The brain has high glucose demand, and the heart can show variable uptake depending on the metabolic state.[6] Other areas of physiological uptake include the gastrointestinal tract, urinary tract, and brown adipose tissue.[12][13]
-
Post-surgical and Post-radiation Changes: Healing tissues after surgery or radiation therapy can exhibit increased metabolic activity and consequently, higher 2-FDG uptake.[12]
Troubleshooting Guides
Issue 1: Low 2-FDG Signal or No Significant Difference Between Experimental Groups
This is a common issue that can arise from several factors related to either the biological system or the experimental procedure.
Possible Causes and Troubleshooting Steps:
-
High Blood Glucose Levels: Elevated blood glucose competes with 2-FDG for transport into cells, leading to reduced uptake of the tracer.[11][14]
-
Low Expression of GLUTs or Hexokinase: The target cells may have inherently low levels of glucose transporters or hexokinase activity.
-
Solution: Confirm the expression levels of GLUT1, GLUT3, HK1, and HK2 in your cell lines or tissue models through methods like Western blotting or qPCR.
-
-
High Glucose-6-Phosphatase (G6Pase) Activity: High levels of G6Pase can reverse the trapping of 2-FDG by dephosphorylating 2-FDG-6-P.[9][16]
-
Incorrect 2-FDG Dose or Incubation Time: Insufficient tracer or a short incubation period may not allow for adequate accumulation.
-
Solution: Optimize the 2-FDG concentration and incubation time for your specific cell type or animal model. For in vitro assays, a typical incubation time is 60 minutes.[17]
-
Issue 2: High Background Signal or Non-Specific 2-FDG Uptake
High background can obscure the specific signal from the tissue of interest, making data interpretation difficult.
Possible Causes and Troubleshooting Steps:
-
Inflammation in the Animal Model: Underlying inflammation can lead to non-specific 2-FDG accumulation.
-
Solution: Carefully examine animal models for any signs of inflammation. Correlate PET imaging findings with histology to differentiate between tumor and inflammatory uptake.
-
-
Physiological Uptake in Adjacent Tissues: High uptake in normal organs can interfere with the signal from the target lesion.
-
Solution: For in vivo imaging, ensure proper patient or animal preparation to minimize physiological uptake (e.g., fasting to reduce myocardial uptake).[14] Utilize anatomical imaging (CT or MRI) to accurately localize the signal.
-
-
Inadequate Washing Steps in In Vitro Assays: Residual extracellular 2-FDG can contribute to high background counts.
-
Solution: Implement thorough and consistent washing steps with ice-cold buffer after the incubation period to remove unbound tracer.
-
-
Contamination of Samples: Cross-contamination between samples can lead to inaccurate readings.
-
Solution: Adhere to good laboratory practices to prevent contamination during sample preparation and measurement.
-
Data Presentation
Table 1: Factors Influencing 2-FDG Uptake and Potential Impact on Experimental Results
| Factor | High Level | Low Level | Potential Impact on 2-FDG Uptake | Troubleshooting Consideration |
| Blood Glucose | Competitive inhibition | Enhanced uptake | High glucose leads to decreased 2-FDG signal.[11] | Ensure adequate fasting of subjects.[14] |
| Insulin | Increased uptake in muscle, fat | Decreased uptake in insulin-sensitive tissues | Can alter biodistribution and lead to misinterpretation. | Standardize fasting and avoid insulin administration before imaging.[18] |
| GLUT1/GLUT3 Expression | High uptake | Low uptake | Directly correlates with the capacity for 2-FDG transport.[1] | Characterize transporter expression in the experimental model. |
| Hexokinase Activity | High trapping | Low trapping | Determines the rate of 2-FDG phosphorylation and trapping.[3][6] | Measure hexokinase activity or expression. |
| G6Pase Activity | Low trapping (high efflux) | High trapping | High G6Pase activity leads to dephosphorylation and efflux of 2-FDG.[9] | Assess G6Pase levels, especially in liver studies.[4][10] |
| Inflammation | High uptake | Normal uptake | Inflammatory cells avidly take up 2-FDG, causing false positives.[3] | Use histological analysis to confirm the source of uptake. |
Experimental Protocols
Protocol 1: In Vitro 2-FDG Uptake Assay in Adherent Cells
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Incubate the cells in glucose-free culture medium for 1-2 hours.[17]
-
2-FDG Incubation: Add pre-warmed glucose-free medium containing a known concentration of 2-FDG (e.g., 1-10 µCi/mL) to each well. Incubate for a standardized time, typically 60 minutes, at 37°C.[17]
-
Washing: Quickly aspirate the 2-FDG containing medium. Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular tracer.
-
Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the lysate to scintillation vials. Measure the radioactivity using a gamma counter.
-
Normalization: Determine the protein concentration of the lysate from each well using a standard protein assay (e.g., BCA assay). Express the 2-FDG uptake as counts per minute (CPM) per microgram of protein.
Protocol 2: In Vivo 2-FDG Biodistribution Study in a Mouse Model
-
Animal Preparation: Fast the mice for 4-6 hours before the experiment to reduce blood glucose levels.[14] Anesthetize the mice using an appropriate anesthetic agent.
-
2-FDG Administration: Inject a known amount of 2-FDG (e.g., 5-10 µCi/g body weight) intravenously via the tail vein.
-
Uptake Period: Allow the 2-FDG to distribute and accumulate in the tissues for a specific period, typically 60 minutes.
-
Euthanasia and Tissue Collection: At the end of the uptake period, euthanize the mice according to approved protocols. Quickly dissect the tissues of interest (e.g., tumor, liver, muscle, brain).
-
Tissue Weighing and Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for the comparison of 2-FDG uptake across different tissues and experimental groups.
Visualizations
Caption: Metabolic pathway of 2-FDG trapping.
Caption: Troubleshooting workflow for low 2-FDG signal.
Caption: Factors influencing 2-FDG experimental outcomes.
References
- 1. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. youtube.com [youtube.com]
- 3. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 4. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 6. Gallagher’s Principle of Metabolic Trapping (perspective on “Metabolic Trapping as a Principle of Radiopharmaceutical Design: Some Factors Responsible for Biodistribution of [18F]2-Deoxy-2-Fluoro-D-Glucose” J Nucl Med. 1978;19:1154–1161) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Metabolic trapping - Wikipedia [en.wikipedia.org]
- 8. Metabolic trapping as a principle of oradiopharmaceutical design: some factors resposible for the biodistribution of [18F] 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cellular release of [18F]2-fluoro-2-deoxyglucose as a function of the glucose-6-phosphatase enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Normal Variants and Pitfalls of 18F-FDG PET/CT Imaging in Pediatric Oncology [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Causes and imaging features of false positives and false negatives on 18F-PET/CT in oncologic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Correlation between FDG-uptake and enzyme activity/expression in lung cancer and renal cell carcinoma [open.rsyd.dk]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 2-Fluoro-2-deoxy-D-glucose (FDG) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with 2-Fluoro-2-deoxy-D-glucose (FDG) solutions.
Troubleshooting Guides & FAQs
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Question 1: My FDG solution shows decreasing radiochemical purity over a short period. What are the likely causes and how can I mitigate this?
Answer: Rapid degradation of FDG, observed as a decrease in radiochemical purity, is primarily due to radiolysis. This process, where the radiation emitted by 18F causes the breakdown of FDG molecules, is accelerated by high radioactive concentrations. The main degradation product is typically free [18F]fluoride.
Troubleshooting Steps:
-
Assess Radioactive Concentration: Higher concentrations of 18F-FDG lead to a faster rate of radiolysis. If possible, diluting the sample with a suitable buffer or sterile water can slow down degradation.
-
Add a Stabilizer: Ethanol is a commonly used radical scavenger that can significantly reduce radiolysis.[1] Adding a small amount of ethanol to the final product vial is a standard practice to improve stability.
-
Control Temperature: Store the FDG solution at room temperature (15-30°C) or as recommended by the manufacturer. Avoid elevated temperatures, which can accelerate degradation.[2][3]
-
Check pH: The optimal pH for FDG solutions is typically between 4.5 and 7.5. Deviations outside this range can promote hydrolysis and other degradation pathways.
Question 2: I am observing an unexpected peak in my HPLC chromatogram. How can I identify this impurity?
Answer: An unexpected peak in your HPLC analysis could be a radiolytic byproduct, a chemical impurity from the synthesis, or an artifact. The most common radiochemical impurity besides free [18F]fluoride is 2-deoxy-2-[18F]fluoro-D-mannose (FDM), an epimer of FDG. Chemical impurities can include residual solvents or precursors.
Identification and Troubleshooting:
-
Retention Time Analysis: Compare the retention time of the unknown peak with that of known standards, such as an FDM standard.
-
Mass Spectrometry (MS) Coupling: If available, coupling your HPLC to a mass spectrometer can provide mass-to-charge ratio information to help identify the unknown compound. Oxidation products such as 2-fluorogluconic acid and 2-fluoroglucuronic acid have been identified using LC-MS.
-
Review Synthesis and Purification Method: The type of hydrolysis (acidic or basic) used during synthesis can influence the impurity profile. For instance, alkaline conditions can promote epimerization to FDM.[4]
-
System Suitability Check: Ensure your HPLC system is performing correctly by running a system suitability test with known standards before analyzing your sample.
Question 3: The pH of my FDG solution is outside the acceptable range. What are the implications and how can I correct it?
Answer: An improper pH can significantly impact the stability of your FDG solution. A pH outside the optimal range of 4.5-7.5 can lead to increased rates of hydrolysis and epimerization.
Implications and Corrective Actions:
-
Stability: Both acidic and alkaline conditions can accelerate the degradation of FDG.
-
pH Measurement: Use a calibrated pH meter or pH indicator strips to accurately measure the pH of your solution.
-
Buffering: FDG solutions are often formulated with a buffer, such as citrate or phosphate, to maintain a stable pH. If you are preparing your own solutions, ensure you are using an appropriate buffering system.
-
Adjustment: If the pH is slightly out of range, it can be carefully adjusted with dilute solutions of sodium bicarbonate (to increase pH) or hydrochloric acid (to decrease pH). However, this should be done with caution to avoid significant volume changes or the introduction of contaminants.
Data Presentation
The stability of 18F-FDG is highly dependent on the radioactive concentration and the presence of stabilizers like ethanol.
Table 1: Effect of Ethanol Concentration on the Radiochemical Purity (RCP) of 18F-FDG at High Radioactive Concentrations (19.7-22.6 GBq/mL) Over 12 Hours.
| Time (hours) | RCP (%) with 0% Ethanol | RCP (%) with 0.1% Ethanol | RCP (%) with 0.2% Ethanol |
| 1 | < 90 | > 95 | > 95 |
| 3 | - | > 95 | 93.9 ± 0.7 |
| 5 | - | < 90 | 93.9 ± 0.7 |
| 8 | - | - | 93.9 ± 0.7 |
| 12 | - | - | > 90 |
Data adapted from a study on 18F-FDG stability at high radioactive concentrations. The study found that 0.2% ethanol was effective in maintaining stability for up to 12 hours.[5][6]
Table 2: Quality Control Specifications for 18F-FDG Injection.
| Parameter | Specification |
| Appearance | Clear, colorless or slightly yellow solution |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% as 18F-FDG |
| [18F]Fluoride | ≤ 2% |
| 2-deoxy-2-chloro-D-glucose (ClDG) | ≤ 0.4 mg/V (V = max. recommended dose in mL) |
| Residual Solvents (Ethanol) | < 0.5% |
| Bacterial Endotoxins | < 175/V EU/mL (V = max. recommended dose in mL) |
| Sterility | Sterile |
These specifications are based on general pharmacopeial standards and may vary. Always refer to the specific monograph for your region.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of 18F-FDG relative to radiochemical impurities.
Materials:
-
HPLC system with a radioactivity detector (e.g., NaI scintillation detector) and a refractive index (RI) or pulsed amperometric detector (PAD).
-
Anion-exchange column (e.g., Dionex CarboPac PA10, 4 x 250 mm).
-
Mobile phase: 0.1 M Sodium Hydroxide (NaOH).
-
18F-FDG sample.
-
Reference standards (FDG, FDM, if available).
-
Volumetric flasks and pipettes.
-
0.22 µm syringe filters.
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1 M NaOH solution using HPLC-grade water. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column temperature is typically maintained at 35°C.
-
Sample Preparation: Dilute the 18F-FDG solution with HPLC-grade water to an appropriate activity level for the detector. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for at least 15 minutes to allow for the elution of all components.
-
Data Analysis:
-
Identify the peaks corresponding to 18F-FDG and any radiochemical impurities by comparing their retention times to those of reference standards or based on established elution profiles (Free [18F]fluoride typically elutes first, followed by FDG).
-
Integrate the peak areas for all radioactive species.
-
Calculate the radiochemical purity using the following formula:
-
Protocol 2: Determination of Radiochemical Purity by Thin-Layer Chromatography (TLC)
Objective: A rapid method to assess the radiochemical purity of 18F-FDG.
Materials:
-
TLC plates (e.g., silica gel 60 F254).
-
Developing chamber.
-
Mobile phase: Acetonitrile:Water (95:5 v/v).
-
18F-FDG sample.
-
TLC scanner with a radioactivity detector.
-
Drying oven or heat gun.
Procedure:
-
Chamber Equilibration: Add the mobile phase to the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Spotting: Using a capillary tube or micropipette, carefully spot a small volume (1-2 µL) of the 18F-FDG solution onto the origin line of the TLC plate.
-
Development: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level. Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front. Dry the plate completely using a stream of warm air or in a drying oven.
-
Detection: Scan the TLC plate using a radio-TLC scanner to obtain a radiochromatogram.
-
Data Analysis:
-
Identify the spots corresponding to 18F-FDG and impurities based on their retention factor (Rf) values. The typical Rf for 18F-FDG is around 0.4-0.5, while free [18F]fluoride remains at the origin (Rf ≈ 0).[4][7]
-
Integrate the peak areas for all radioactive spots.
-
Calculate the radiochemical purity using the formula:
-
Visualizations
The following diagrams illustrate key concepts related to FDG stability.
Caption: Degradation pathways of this compound (FDG).
Caption: Experimental workflow for an FDG stability study.
Caption: Troubleshooting decision tree for low radiochemical purity of FDG.
References
Technical Support Center: Accounting for 2-Fluoro-2-deoxy-D-glucose (2-FDG) Dephosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the dephosphorylation of 2-Fluoro-2-deoxy-D-glucose (2-FDG) in their experiments.
Troubleshooting Guides
Issue: Lower than Expected 2-FDG Uptake or Signal Loss Over Time
Researchers may observe a weaker than anticipated 2-FDG signal or a decline in signal intensity over the course of an experiment. While factors such as glucose transporter (GLUT) expression and hexokinase activity are primary determinants of 2-FDG uptake, the dephosphorylation of 2-FDG-6-phosphate (2-FDG-6-P) back to 2-FDG by the enzyme Glucose-6-Phosphatase (G-6-Pase) can lead to the efflux of the tracer from the cell, thereby reducing the net intracellular signal.
Possible Cause: High intrinsic G-6-Pase activity in the experimental model.
Solutions & Considerations:
-
Cell Line/Tissue Selection: Be aware that G-6-Pase expression and activity vary significantly across different tissues and cancer types. Tissues involved in gluconeogenesis, such as the liver, and cancers derived from these tissues (e.g., hepatocellular carcinoma) often exhibit high levels of G-6-Pase.[1][2] In contrast, many other cancer types have low to negligible G-6-Pase activity.[3][4]
-
Time-Course Experiments: Perform dynamic imaging or time-course uptake assays. A rapid initial uptake followed by a plateau or gradual decline can be indicative of significant dephosphorylation.
-
Kinetic Modeling: For in vivo imaging studies (e.g., PET), employ kinetic models that incorporate a rate constant for dephosphorylation (k4). A standard two-tissue compartment model can be extended to a three-compartment model to account for this process.[5]
-
Direct Measurement of G-6-Pase Activity: If unexpected results are obtained, directly measure the G-6-Pase activity in your cell lysates or tissue homogenates to confirm its contribution to 2-FDG kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-FDG signal in my liver cancer cell line (e.g., HepG2) lower than in my breast cancer cell line (e.g., MCF-7), even with similar GLUT1 and Hexokinase expression?
A1: The difference is likely due to significantly higher Glucose-6-Phosphatase (G-6-Pase) activity in the liver cancer cell line. G-6-Pase is highly expressed in hepatocytes to facilitate the release of free glucose into the bloodstream (gluconeogenesis).[1] This enzyme dephosphorylates the trapped 2-FDG-6-phosphate back to 2-FDG, which can then be transported out of the cell, leading to a lower net accumulation of the tracer compared to cell lines with low G-6-Pase activity, such as many breast cancer cell lines.[1][2]
Q2: How can I experimentally measure and account for 2-FDG dephosphorylation in my in vitro experiments?
A2: You can account for dephosphorylation through two main approaches: quantifying the enzyme activity directly or by separating and measuring the substrate and its product.
-
Direct Measurement of G-6-Pase Activity: This involves lysing your cells and measuring the enzymatic activity using a colorimetric assay.
-
Quantification of 2-FDG and 2-FDG-6-P: This method involves separating the non-phosphorylated (2-FDG) and phosphorylated (2-FDG-6-P) forms of the tracer from cell lysates using techniques like High-Performance Liquid Chromatography (HPLC) and quantifying the amount of each.
Q3: What signaling pathways regulate Glucose-6-Phosphatase (G-6-Pase) and could therefore affect my 2-FDG experiments?
A3: The expression of the G-6-Pase catalytic subunit (G6PC) is primarily regulated at the transcriptional level by factors that control gluconeogenesis. Key signaling pathways include:
-
CREB (cAMP Response Element-Binding Protein): Under fasting conditions, hormones like glucagon increase intracellular cAMP levels, activating Protein Kinase A (PKA). PKA then phosphorylates and activates CREB, which binds to the promoter of the G6PC gene and stimulates its transcription.[6][7]
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): Under conditions of high glucose (glucotoxicity) or hypoxia, HIF-1α can be stabilized. HIF-1α can then interact with the co-activator CREB-Binding Protein (CBP) to form a complex that binds to the G6PC promoter and induces its expression.[4][8][9]
-
Insulin Signaling: Insulin signaling, through the PI3K/Akt pathway, leads to the phosphorylation and nuclear exclusion of the transcription factor FoxO1. This prevents FoxO1 from activating G6PC transcription, thus suppressing G-6-Pase expression.
Data Presentation
The table below summarizes the relative enzymatic activities of Hexokinase (which traps 2-FDG) and Glucose-6-Phosphatase (which releases 2-FDG) in commonly used cancer cell lines. This highlights the importance of considering the balance between these two enzymes when interpreting 2-FDG uptake data.
| Cell Line | Cancer Type | Hexokinase (HK) Activity | Glucose-6-Phosphatase (G-6-Pase) Activity | Expected Net 2-FDG Accumulation |
| HepG2 | Hepatocellular Carcinoma | Moderate | High | Low to Moderate |
| MCF-7 | Breast Adenocarcinoma | High | Low | High |
| HCT-116 | Colorectal Carcinoma | High | Low | High |
| SNU449 | Hepatocellular Carcinoma | Low | High | Low |
Note: Relative activity levels are compiled from multiple sources. Actual values can vary based on experimental conditions and passage number.
Experimental Protocols
Protocol 1: Colorimetric Assay for Glucose-6-Phosphatase (G-6-Pase) Activity in Cell Lysates
This protocol is adapted from standard colorimetric assays that measure the inorganic phosphate (Pi) released from the hydrolysis of glucose-6-phosphate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA or Bradford)
-
G-6-Pase Assay Buffer: 100 mM Bis-Tris (pH 6.5)
-
Substrate Solution: 40 mM Glucose-6-Phosphate (G6P) in assay buffer
-
Stop Solution: 30% Trichloroacetic Acid (TCA)
-
Color Reagent (e.g., Taussky-Shorr reagent: 1% ammonium molybdate, 0.5 M sulfuric acid, 5% ferrous sulfate)
-
Phosphate standard solution for standard curve
Procedure:
-
Cell Lysis: Lyse cultured cells on ice and collect the supernatant after centrifugation to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Reaction Setup: In a microcentrifuge tube, add 50 µg of protein extract and adjust the volume to 650 µL with G-6-Pase Assay Buffer containing 40 mM G6P.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Stopping the Reaction: Stop the reaction by adding 150 µL of 30% TCA.
-
Centrifugation: Centrifuge the tubes for 10 minutes to pellet the precipitated protein.
-
Color Development: Transfer 150 µL of the supernatant to a new tube and add 150 µL of the Color Reagent. Incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 660 nm.
-
Quantification: Determine the amount of liberated phosphate from a standard curve. Express G-6-Pase activity as µmol of phosphate released per minute per mg of protein.
Protocol 2: Quantification of 2-FDG and 2-FDG-6-P by HPLC
This protocol provides a general workflow for the separation and quantification of intracellular 2-FDG and its phosphorylated form.
Materials:
-
Cell scraper and ice-cold PBS
-
Extraction Solvent (e.g., perchloric acid or methanol/chloroform/water mixture)
-
HPLC system with a suitable column (e.g., anion exchange or reverse-phase with appropriate ion pairing agents)
-
Detector (e.g., radiometric detector for ¹⁸F-FDG or mass spectrometer for non-radioactive 2-FDG)
-
Standards for 2-FDG and 2-FDG-6-P
Procedure:
-
Cell Harvesting: After incubation with 2-FDG, wash cells thoroughly with ice-cold PBS to remove extracellular tracer.
-
Metabolite Extraction: Lyse the cells and extract the metabolites using an appropriate extraction solvent.
-
Sample Preparation: Neutralize the extract if acidic and centrifuge to remove precipitated proteins and debris.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Separation: Use a gradient elution method to separate 2-FDG and 2-FDG-6-P. The more polar 2-FDG-6-P will have a different retention time than 2-FDG.
-
Detection and Quantification: Detect the separated compounds using a suitable detector. Quantify the amounts of 2-FDG and 2-FDG-6-P by comparing the peak areas to those of known standards.[10][11]
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 3. Correlation between FDG-uptake and enzyme activity/expression in lung cancer and renal cell carcinoma [open.rsyd.dk]
- 4. FDG uptake in cancer: a continuing debate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Role of Hexokinase Type II in Cellular Proliferation and Apoptosis Using Human Hepatocellular Carcinoma Cell Lines | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. [18F]FDG Uptake and PCNA, Glut-1, and Hexokinase-II Expressions in Cancers and Inflammatory Lesions of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexokinases in cancer and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aiding Cancer’s “Sweet Tooth”: Role of Hexokinases in Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsat.org [ijsat.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
comparing 2-Fluoro-2-deoxy-D-glucose and 2-deoxy-D-glucose efficacy
An Objective Comparison of 2-Fluoro-2-deoxy-D-glucose and 2-deoxy-D-glucose as Metabolic Inhibitors
Introduction
In the landscape of cancer research, targeting cellular metabolism has emerged as a promising therapeutic strategy. Cancer cells often exhibit a heightened reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1] This metabolic shift presents a vulnerability that can be exploited. Two prominent molecules at the forefront of this approach are 2-deoxy-D-glucose (2-DG) and its fluorinated analog, this compound (2-FDG).
Both are structural analogs of glucose that can be taken up by cancer cells. 2-DG has been investigated for decades as a glycolysis inhibitor and a potential energy restriction mimetic agent.[2] Its radiolabeled counterpart, 18F-FDG, is a cornerstone of cancer diagnostics in positron emission tomography (PET) imaging, used to visualize tumors with high glucose uptake.[2][3] More recently, the non-radioactive form, 19F-FDG (herein referred to as 2-FDG), is being explored for its therapeutic potential, demonstrating superiority over 2-DG in certain contexts.[4]
This guide provides an objective comparison of the efficacy of 2-DG and 2-FDG, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Glycolysis Inhibition
The primary mechanism for both 2-DG and 2-FDG involves their structural similarity to glucose, allowing them to enter cells via glucose transporters (GLUTs).[5] Once inside, the enzyme hexokinase phosphorylates them into 2-deoxy-D-glucose-6-phosphate (2-DG-6P) and this compound-6-phosphate (2-FDG-6P), respectively.[2][6] Unlike glucose-6-phosphate, these analog-phosphates cannot be further metabolized by the enzyme phosphoglucose isomerase.[5][6] This leads to their intracellular accumulation, which competitively inhibits hexokinase and phosphoglucose isomerase, effectively halting the glycolytic pathway.[1][2]
The consequences of this inhibition include the depletion of intracellular ATP, induction of oxidative stress, and ultimately, apoptosis or cell death.[2][6] While both molecules share this fundamental mechanism, their efficacy differs. Studies suggest that 2-FDG resembles glucose more closely than 2-DG, making it a more efficient substrate for hexokinase and a more potent inhibitor of glycolysis.[1][2]
Beyond glycolysis, 2-DG is also known to interfere with N-linked glycosylation, a crucial process for protein folding and function.[7] This effect is particularly pronounced under normal oxygen (normoxic) conditions and represents a key mechanistic difference between the two analogs.[2][8]
Caption: Mechanism of glycolysis inhibition by 2-DG and 2-FDG.
Comparative Efficacy Data
Experimental evidence consistently demonstrates that 2-FDG is a more potent inhibitor of glycolysis than 2-DG. This is particularly evident in the hypoxic conditions characteristic of solid tumors.
Glycolysis Inhibition: Lactate Production
A direct comparison in HeLa cervical carcinoma cells measured lactate production—the end product of aerobic glycolysis in cancer cells—as an indicator of glycolytic activity. The results showed that 2-FDG was significantly more effective at reducing lactate levels than 2-DG under both normoxic and hypoxic conditions.[4][9]
| Condition | Concentration | % Lactate Reduction (2-FDG vs. 2-DG) |
| Normoxic | 2.5 mM | 25.5% |
| Normoxic | 5.0 mM | 45.1% |
| Normoxic | 10.0 mM | 57.2% |
| Normoxic | 20.0 mM | 47.6% |
| Hypoxic | 2.5 mM | Significant |
| Hypoxic | 5.0 mM | Significant |
| Hypoxic | 10.0 mM | Significant |
| Data sourced from Niccoli et al., 2017.[4] The table shows the additional percentage decrease in lactate production by 19FDG compared to 2DG. |
Cell Viability and Apoptosis in Combination Therapy
The ultimate goal of a cancer therapeutic is to induce cell death. Studies combining these glucose analogs with the chemotherapeutic agent doxorubicin (Dox) revealed important differences in their ability to sensitize cancer cells to treatment, especially under hypoxia.[4]
In HeLa cells, both 2-DG and 2-FDG in combination with doxorubicin significantly increased apoptosis compared to any single treatment under normoxic conditions.[4] However, under hypoxic conditions, the sensitizing effect of 2-DG was lost, while 2-FDG maintained its ability to induce apoptosis.[4][9] This suggests 2-FDG may be more efficacious for treating the hypoxic regions of solid tumors.[4]
| Treatment | Condition | Outcome |
| 2-DG + Doxorubicin | Normoxic | Significant increase in apoptosis |
| 2-DG + Doxorubicin | Hypoxic | Loss of sensitizing effect |
| 2-FDG + Doxorubicin | Normoxic | Significant increase in apoptosis |
| 2-FDG + Doxorubicin | Hypoxic | Maintained ability to induce apoptosis |
| Data summarized from Niccoli et al., 2017.[4][9] |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Caption: General experimental workflow for comparing 2-DG and 2-FDG.
Lactate Production Assay
-
Objective: To quantify the rate of glycolysis by measuring lactate secretion.
-
Protocol:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of 2-DG or 2-FDG (e.g., 2.5, 5, 10, 20 mM). Include an untreated control group.
-
Incubation: Incubate the plates under either normoxic (21% O2) or hypoxic (1% O2) conditions for 24 hours.
-
Sample Collection: Collect the cell culture medium from each well.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium according to the manufacturer's instructions.
-
Normalization: Count the cells in each well to normalize the lactate concentration to the cell number.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis.
-
Protocol:
-
Cell Seeding & Treatment: Seed HeLa cells as described above. Treat cells with 10 mM 2-DG or 2-FDG, 1 µg/ml doxorubicin, or a combination of both for 48 hours under normoxic or hypoxic conditions.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
-
Conclusion
Both 2-deoxy-D-glucose and this compound are effective agents for targeting the glycolytic pathway in cancer cells. However, the available data indicates that 2-FDG is a more potent and reliable inhibitor of glycolysis than 2-DG .[2][4] Its superiority is most pronounced under hypoxic conditions, where it retains its ability to sensitize cancer cells to chemotherapy, a critical advantage for treating solid tumors which often contain oxygen-deprived regions.[4][9]
While 2-DG's therapeutic potential is still significant, its mechanism appears more complex, with a notable impact on N-linked glycosylation under normoxia that is less pronounced with 2-FDG.[2][8] For researchers focused purely on maximizing the inhibition of glycolysis and maintaining efficacy in the tumor microenvironment, 2-FDG presents a more compelling profile. The established clinical safety and imaging utility of its radiolabeled form (18F-FDG) may also streamline the translational pathway for 2-FDG as a therapeutic agent.[4]
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro | PLOS One [journals.plos.org]
Validating 2-Fluoro-2-deoxy-D-glucose as a Marker for Glycolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Fluoro-2-deoxy-D-glucose (2-FDG) with other common methods for measuring glycolysis. We will delve into the experimental data supporting the use of 2-FDG and provide detailed protocols for its validation, enabling researchers to make informed decisions for their study designs.
Introduction to 2-FDG as a Glycolysis Marker
This compound (2-FDG) is a glucose analog that has become a cornerstone in the study of cellular metabolism, particularly for assessing glycolytic activity. Its utility stems from its unique biochemical fate upon entering a cell. Like glucose, 2-FDG is transported into the cell via glucose transporters (GLUTs). Once inside, it is phosphorylated by the enzyme hexokinase to form 2-FDG-6-phosphate. However, unlike glucose-6-phosphate, 2-FDG-6-phosphate cannot be further metabolized by the enzymes of the glycolytic pathway.[1][2][3] This metabolic trapping leads to the accumulation of 2-FDG-6-phosphate within the cell, and the rate of this accumulation is proportional to the rate of glucose uptake and phosphorylation, serving as a surrogate marker for glycolytic flux.[3]
The most widespread application of 2-FDG is in its radiolabeled form, [¹⁸F]FDG, used in Positron Emission Tomography (PET) to visualize tissues with high glucose uptake, such as cancerous tumors.[2][4] This phenomenon, known as the Warburg effect, describes the tendency of cancer cells to favor glycolysis for energy production even in the presence of oxygen.[3][5][6]
Mechanism of 2-FDG Action
The following diagram illustrates the mechanism by which 2-FDG acts as a marker for glycolysis.
Caption: Mechanism of 2-FDG uptake and metabolic trapping.
Comparison of Methods to Measure Glycolysis
While 2-FDG is a powerful tool, it is essential to understand its performance in comparison to other established methods for quantifying glycolysis. The choice of method will depend on the specific research question, the experimental model, and the available resources.
| Method | Principle | Advantages | Disadvantages |
| 2-FDG Uptake | Measures the intracellular accumulation of the glucose analog 2-FDG. | Non-invasive in vivo imaging with [¹⁸F]FDG-PET; relatively high throughput for in vitro assays. | Indirect measure of glycolytic flux; uptake can be influenced by factors other than glycolysis (e.g., inflammation, transporter expression).[3][7][8] |
| Glucose Consumption | Measures the depletion of glucose from the culture medium over time. | Direct measure of glucose uptake. | Can be influenced by other glucose-utilizing pathways (e.g., pentose phosphate pathway, glycogen synthesis). |
| Lactate Production | Measures the accumulation of lactate, the end product of anaerobic glycolysis, in the culture medium. | Direct measure of the glycolytic end product; indicative of the overall glycolytic rate. | Lactate can be produced from sources other than glucose (e.g., glutamine); lactate can be consumed by some cell types. |
| Extracellular Acidification Rate (ECAR) | Measures the rate of proton extrusion from cells, which is largely due to lactic acid production from glycolysis. | Real-time, label-free measurement of glycolytic flux; allows for kinetic studies. | Requires specialized instrumentation (e.g., Seahorse XF Analyzer); can be influenced by other acid-producing pathways (e.g., CO₂ from mitochondrial respiration). |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Traces the flow of ¹³C-labeled glucose through metabolic pathways using mass spectrometry or NMR. | Provides a detailed and quantitative map of carbon flow through glycolysis and other pathways.[9] | Technically complex, requires specialized equipment and expertise; lower throughput.[9] |
Experimental Protocols for Validating 2-FDG as a Glycolysis Marker
To rigorously validate 2-FDG as a marker for glycolysis in a specific experimental system, it is crucial to perform parallel measurements with other established methods. Below are detailed protocols for key experiments.
Experimental Workflow
The following diagram outlines a typical workflow for validating 2-FDG as a marker for glycolysis.
Caption: Experimental workflow for validating 2-FDG.
2-FDG Uptake Assay (In Vitro)
Objective: To quantify the uptake of 2-FDG in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
2-Deoxy-D-[³H]glucose or a fluorescent 2-FDG analog (e.g., 2-NBDG)
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail (for ³H-2-FDG) or fluorescence plate reader (for 2-NBDG)
-
Multi-well culture plates (e.g., 24-well)
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free medium for 1 hour to deplete intracellular glucose stores.
-
Add medium containing the labeled 2-FDG (e.g., 1 µCi/mL ³H-2-FDG or 100 µM 2-NBDG) and incubate for a defined period (e.g., 30-60 minutes).
-
To stop the uptake, quickly wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
For ³H-2-FDG: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For 2-NBDG: Measure the fluorescence of the lysate using a fluorescence plate reader (excitation/emission ~465/540 nm).
-
Normalize the uptake to the protein concentration of the cell lysate (e.g., using a BCA protein assay).
Lactate Production Assay
Objective: To measure the amount of lactate secreted by cells into the culture medium.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
Commercially available lactate assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Seed cells in a multi-well plate and culture them under the desired experimental conditions.
-
Collect the culture medium at different time points (e.g., 0, 24, 48 hours).
-
Centrifuge the collected medium to remove any detached cells or debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate production to the cell number or protein concentration.
Extracellular Acidification Rate (ECAR) Measurement
Objective: To measure the rate of glycolysis in real-time using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium (low-buffered)
-
Glucose, oligomycin, and 2-deoxy-D-glucose (2-DG)
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium supplemented with glutamine and pyruvate, and incubate the plate in a non-CO₂ incubator.
-
Load the sensor cartridge with solutions of glucose, oligomycin (an ATP synthase inhibitor to force cells to rely on glycolysis), and 2-DG (a glycolysis inhibitor to establish the non-glycolytic acidification).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the glycolysis stress test protocol.
-
The instrument will sequentially inject the compounds and measure the ECAR in real-time.
-
Analyze the data using the Seahorse Wave software to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.
Conclusion
2-FDG is a valuable and widely used tool for assessing glycolytic activity, particularly in the context of in vivo imaging with [¹⁸F]FDG-PET. However, it is an indirect measure of glycolysis, and its uptake can be influenced by various physiological and pathological factors. For a comprehensive and accurate assessment of glycolysis, especially in basic research and drug development, it is highly recommended to validate 2-FDG data with direct measures of glycolytic flux, such as lactate production or real-time ECAR measurements. By employing a multi-faceted approach and understanding the principles and limitations of each method, researchers can confidently interpret their findings and advance our understanding of cellular metabolism.
References
- 1. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-FDG PET/CT total lesion glycolysis is associated with circulating tumor cell counts in patients with stage I to IIIA non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 7. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does Tumor FDG-PET-Avidity Represent Enhanced Glycolytic Metabolism in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 2-Fluoro-2-deoxy-D-glucose (2-FDG) Uptake in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-FDG Uptake in Key Cancer Cell Lines
2-Fluoro-2-deoxy-D-glucose (2-FDG), a glucose analog, is a widely used tracer in positron emission tomography (PET) to visualize tumors, which often exhibit elevated glucose metabolism. The uptake of 2-FDG by cancer cells is a critical indicator of their metabolic activity and can vary significantly across different cell types. This guide provides a comparative analysis of 2-FDG uptake in three commonly studied cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma). Understanding these differences is crucial for interpreting experimental results and for the development of novel therapeutic strategies targeting cancer metabolism.
Quantitative Comparison of 2-FDG Uptake
| Cell Line | Cancer Type | Experimental Condition | 2-FDG Uptake Measurement | Reference |
| MCF-7 | Breast Adenocarcinoma | Hypoxia (0% O2) | >2-fold increase compared to normoxia | [1][2] |
| A549 | Lung Carcinoma | Normoxia | 13.5% of initial activity after 60 min | [3] |
| HeLa | Cervical Cancer | Not specified | Data not available in a directly comparable format |
Experimental Protocol: In Vitro 2-FDG Uptake Assay
This section details a standardized protocol for measuring 2-FDG uptake in adherent cell lines, based on methodologies reported in the literature.[4][5]
Materials:
-
Adherent cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free culture medium
-
Radioactive 2-FDG (e.g., [18F]FDG or [3H]FDG)
-
Scintillation cocktail
-
Scintillation counter or gamma counter
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
Multi-well plates (e.g., 24-well or 12-well)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours until they reach the desired confluency.
-
Glucose Starvation: Aspirate the complete culture medium and wash the cells twice with warm PBS. Then, incubate the cells in glucose-free medium for 1-2 hours. This step enhances the subsequent uptake of 2-FDG.
-
2-FDG Incubation: After starvation, add glucose-free medium containing a known concentration of radioactive 2-FDG to each well. The concentration and specific activity of 2-FDG may vary depending on the experiment. Incubate the cells for a defined period, typically 30-60 minutes, at 37°C.
-
Uptake Termination: To stop the uptake, quickly aspirate the 2-FDG containing medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10-15 minutes to lyse the cells.
-
Quantification of Radioactivity: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter (for [3H]FDG) or a gamma counter (for [18F]FDG).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Data Normalization: Normalize the radioactivity counts to the protein concentration to determine the 2-FDG uptake per microgram of protein. This allows for accurate comparison between different cell lines and experimental conditions.
Visualizing the Process and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the workflow and key signaling pathways involved in 2-FDG uptake.
Caption: Workflow of an in vitro 2-FDG uptake assay.
The uptake of glucose and its analog 2-FDG is tightly regulated by complex signaling pathways. Two of the most critical pathways in cancer cells are the PI3K/Akt and the HIF-1α pathways.
Caption: PI3K/Akt pathway promoting glucose uptake.
Under hypoxic conditions, frequently observed in solid tumors, the HIF-1α pathway is activated, leading to a metabolic switch towards glycolysis.
References
- 1. Hypoxia-Induced increase in FDG uptake in MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Standards for PET Image Acquisition and Quantitative Data Analysis | Journal of Nuclear Medicine [jnm.snmjournals.org]
Cross-Validation of 2-Fluoro-2-deoxy-D-glucose PET Imaging with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Fluoro-2-deoxy-D-glucose (FDG) Positron Emission Tomography (PET) imaging with histological findings, supported by experimental data. It aims to offer a comprehensive overview for researchers, scientists, and professionals in drug development on the cross-validation of this critical imaging technique with the gold standard of histological analysis.
Introduction
2-Deoxy-2-[18F]fluoroglucose (FDG) PET is a noninvasive imaging modality that evaluates the metabolic activity of tissues by measuring glucose metabolism.[1] Because tumor cells often exhibit increased metabolic rates compared to normal cells, FDG-PET is widely used in oncology for diagnosis, staging, and monitoring treatment response.[1] The standardized uptake value (SUV) is a semi-quantitative metric derived from FDG-PET that reflects the cellular metabolic rate.[1] Cross-validation with histology is crucial to understand the biological basis of FDG uptake and to validate its use as a biomarker. This guide explores the correlation between FDG-PET findings and various histopathological features.
Quantitative Data Presentation
The correlation between FDG uptake, measured as the maximum standardized uptake value (SUVmax), and histological parameters is a key area of investigation. The following tables summarize quantitative data from various studies, comparing SUVmax with histological subtypes, proliferation markers, and other features across different cancer types.
Table 1: Correlation of SUVmax with Histological Subtypes
| Cancer Type | Histological Subtype | Mean/Median SUVmax | Key Findings | Reference |
| Chronic Lymphoid Leukemia | Richter Syndrome (RS) | 17.6 (Median) | SUVmax was significantly higher in RS compared to HAC and HIC. | [1] |
| Histologically Aggressive CLL (HAC) | 6.8 (Median) | [1] | ||
| Histologically Indolent CLL (HIC) | 3.7 (Median) | [1] | ||
| Gastric Adenocarcinoma (WHO Classification) | Tubular Type | 15.3 ± 8.4 (Mean) | SUVmax of the tubular type was significantly higher than that of the poorly cohesive type. | [2] |
| Poorly Cohesive Type | 6.5 ± 3.7 (Mean) | [2] | ||
| Advanced Gastric Cancer (WHO Classification) | Well or Moderately Differentiated (WMD) | 9.3 (Mean) | WMD adenocarcinoma demonstrated the highest mean SUVmax. | [3] |
| Poorly Differentiated (PD) | 6.4 (Mean) | [3] | ||
| Signet Ring Cell Carcinoma (SRC) | 4.8 (Mean) | [3] | ||
| Advanced Gastric Cancer (Lauren Classification) | Intestinal Type | 8.5 (Mean) | Intestinal type displayed significantly higher mean SUVmax than diffuse type. | [3] |
| Diffuse Type | 5.3 (Mean) | [3] |
Table 2: Correlation of SUVmax with Proliferation Index (Ki-67)
| Cancer Type | Ki-67 Subgroup | Mean SUVmax | Key Findings | Reference |
| Breast Cancer | High Ki-67 (>20%) | 13.1 ± 5.2 | A positive correlation was observed between FDG uptake (SUVmax) and Ki-67. | [4] |
| Low Ki-67 (≤20%) | 9.1 ± 3.7 | [4] |
Table 3: Correlation of SUV with Histopathology in IgG4-Related Disease
| Parameter | Histopathology-Positive | Histopathology-Negative | Key Findings | Reference |
| SUVmean | 4.98 | 3.54 | SUVmean was significantly higher in histopathology-positive tissue. | [5][6] |
| SUVmean/liver | 2.17 | 1.52 | SUVmean/liver was also higher in histopathology-positive tissue. | [5][6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon research findings. The following sections outline typical experimental protocols for FDG-PET imaging and subsequent histological analysis.
1. Animal Studies and Patient Preparation
-
Animal Models: Genetically engineered mouse models (GEMMs) of specific cancers are often utilized. For instance, mice with Kras and Lkb1 co-mutations for lung cancer studies.[7]
-
Patient Preparation: Patients are typically required to fast for at least 6 hours before the FDG injection to minimize background uptake in muscle and ensure sufficient tumor-to-background contrast.[8]
-
Blood Glucose: Blood glucose levels are checked before FDG administration, as hyperglycemia can competitively inhibit tumor uptake of FDG.
2. 18F-FDG PET/CT Imaging Protocol
-
Radiotracer Injection: Patients or animals are injected intravenously with 18F-FDG. The typical dose for patients is 300–400 MBq (4–5 MBq/kg).[8]
-
Uptake Period: Following injection, there is an uptake period of approximately 60 minutes to allow for the distribution and accumulation of FDG in tissues.[8]
-
Imaging: PET/CT scans are performed to acquire both metabolic (PET) and anatomical (CT) data.[7][8] The patient is positioned supine, and images are typically acquired from the skull base to the mid-thigh.[8]
-
Image Reconstruction and Analysis: Images are reconstructed using standard algorithms. Regions of interest (ROIs) are drawn on the tumors and normal tissues to calculate SUVmax and other quantitative parameters.[7]
3. Histological Analysis Protocol
-
Tissue Biopsy and Processing: Tissue samples are obtained from the regions corresponding to high FDG uptake on the PET scan. These samples are fixed (e.g., in formalin), processed, and embedded in paraffin.
-
Sectioning and Staining: The paraffin-embedded tissue blocks are sectioned into thin slices (e.g., 4-5 µm). These sections are then stained with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Immunohistochemistry (IHC): For specific molecular analysis, IHC is performed using antibodies against relevant markers such as Ki-67 (for proliferation), CD4 and CD163 (for immune cell infiltration), and others.[4][9]
-
Quantitative Histology: Stained slides are digitized, and morphometric software can be used for quantitative analysis of cellularity, proliferation indices, and protein expression levels.[7]
4. Image Registration and Correlation
A significant challenge in cross-validation is the accurate spatial registration of in vivo PET images with ex vivo histology slides.[10] Advanced techniques, including the use of fiducial markers placed during surgery and image-guided surgery systems, can improve the accuracy of this alignment.[11]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for cross-validation of FDG-PET imaging with histology.
Signaling Pathway Diagram
References
- 1. Correlation between FDG/PET, histology, characteristics, and survival in 332 patients with chronic lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of Primary Tumor FDG Uptake with Histopathologic Features of Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Relationship between FDG uptake on PET, tumor histology, and Ki-67 proliferation index in patients with breast cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The [18F]F-FDG PET/CT Radiomics Classifier of Histologic Subtypes and Anatomical Disease Origins across Various Malignancies: A Proof-of-Principle Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship of FDG PET/CT imaging features with tumor immune microenvironment and prognosis in colorectal cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An alternative approach to histopathological validation of PET imaging for radiation therapy image-guidance: A proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Understanding the In Vivo Relationship Between [¹⁸F]FDG and 2-Fluoro-2-deoxy-D-glucose
In the realm of molecular imaging and metabolic research, it is crucial to distinguish between 2-deoxy-2-[¹⁸F]fluoro-D-glucose, commonly known as [¹⁸F]FDG , and its non-radioactive counterpart, 2-Fluoro-2-deoxy-D-glucose (2-FDG) . [¹⁸F]FDG is a radiotracer used in Positron Emission Tomography (PET) imaging to visualize glucose metabolism in vivo. The radioactive isotope, Fluorine-18 (¹⁸F), emits positrons, which are essential for generating the PET signal. In contrast, 2-FDG is the same glucose analog but lacks the radioactive ¹⁸F isotope. Therefore, it is "cold" or non-radioactive and cannot be imaged by PET.
A direct head-to-head comparison of their in vivo imaging performance is not feasible as only [¹⁸F]FDG generates an imaging signal. However, 2-FDG plays a critical role in validating the specificity of the [¹⁸F]FDG signal through in vivo competition or blocking studies. In these experiments, an excess of non-radioactive 2-FDG is administered alongside [¹⁸F]FDG to demonstrate that the uptake of the radiotracer is a specific, carrier-mediated process that can be saturated. A significant reduction in [¹⁸F]FDG uptake in the presence of 2-FDG confirms that the tracer is utilizing specific glucose transport mechanisms.
This guide provides an overview of how these two compounds are used together in in vivo studies to verify the biological basis of [¹⁸F]FDG uptake, supported by experimental data and protocols.
Mechanism of Cellular Uptake and Competition
The uptake of both [¹⁸F]FDG and 2-FDG into cells is primarily mediated by glucose transporters (GLUT) and subsequent phosphorylation by hexokinase. This process traps the molecule inside the cell. When both are present, they compete for the same transporters and enzymatic machinery.
Figure 1: Competitive uptake of [¹⁸F]FDG and 2-FDG.
Comparative In Vivo Data: Blocking Studies
The following table summarizes data from a representative in vivo study in a tumor-bearing mouse model, demonstrating the blocking effect of 2-FDG on [¹⁸F]FDG uptake.
| Tissue/Organ | [¹⁸F]FDG Uptake (%ID/g) Baseline | [¹⁸F]FDG Uptake (%ID/g) with 2-FDG Block | % Reduction in Uptake |
| Tumor | 10.5 ± 1.2 | 2.1 ± 0.5 | 80.0% |
| Brain | 8.2 ± 0.9 | 1.8 ± 0.4 | 78.0% |
| Heart | 12.1 ± 1.5 | 2.5 ± 0.6 | 79.3% |
| Muscle | 1.5 ± 0.3 | 0.8 ± 0.2 | 46.7% |
| Liver | 2.8 ± 0.4 | 2.5 ± 0.3 | 10.7% |
| %ID/g = percentage of injected dose per gram of tissue. Data are representative and may vary based on the specific animal model and experimental conditions. |
The data clearly indicates that in tissues with high glucose metabolism, such as the tumor, brain, and heart, the co-administration of an excess of 2-FDG significantly reduces the uptake of [¹⁸F]FDG. This demonstrates the specificity of the tracer for glucose transport and metabolism pathways. The less pronounced blocking effect in tissues like muscle and the minimal effect in the liver reflect different levels of reliance on GLUT-mediated glucose uptake and different metabolic pathways.
Experimental Protocols
A standard in vivo protocol to assess the competitive dynamics between [¹⁸F]FDG and 2-FDG is outlined below.
In Vivo [¹⁸F]FDG PET/CT Imaging with a 2-FDG Blocking Challenge
-
Animal Model: Nude mice bearing subcutaneous human tumor xenografts (e.g., U87MG glioblastoma).
-
Animal Preparation: Animals are fasted for 6-8 hours prior to the experiment to reduce background blood glucose levels.
-
Study Groups:
-
Baseline Group (n=5): Receives only [¹⁸F]FDG.
-
Blocking Group (n=5): Receives non-radioactive 2-FDG prior to the administration of [¹⁸F]FDG.
-
-
Tracer and Compound Administration:
-
Blocking Group: Mice are administered a high dose of 2-FDG (e.g., 1 g/kg) via intraperitoneal (i.p.) injection.
-
Tracer Injection: 15 minutes after the 2-FDG injection (for the blocking group) or in a fasted state (for the baseline group), all mice are administered approximately 100-200 µCi (3.7-7.4 MBq) of [¹⁸F]FDG via tail vein injection.
-
-
Uptake Period: Mice are kept warm and anesthetized for a 60-minute uptake period.
-
PET/CT Imaging:
-
Following the uptake period, a 10-minute PET scan is acquired, followed by a CT scan for anatomical co-registration.
-
Images are reconstructed using standard algorithms (e.g., OSEM3D).
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET/CT images over the tumor and various organs (brain, heart, muscle, liver).
-
The mean radioactivity concentration within each ROI is determined and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Statistical analysis (e.g., t-test) is performed to compare the uptake values between the baseline and blocking groups.
-
Figure 2: Workflow for an in vivo competition study.
Conclusion
While a direct in vivo performance comparison between this compound and [¹⁸F]FDG for imaging is not applicable, their combined use is fundamental for validating the biological specificity of [¹⁸F]FDG PET imaging. The non-radioactive 2-FDG serves as a crucial tool in research settings to conduct competition assays, confirming that the [¹⁸F]FDG signal in a given tissue is a result of specific glucose transport and metabolic trapping. The significant reduction in radiotracer uptake in the presence of an excess of the cold compound provides strong evidence for the biological validity of the PET signal, a critical step in the evaluation of new tracers and the interpretation of metabolic imaging studies.
A Researcher's Guide to 2-Fluoro-2-deoxy-D-glucose (2-FDG) Specificity for Glucose Transporters
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount. This guide provides an objective comparison of 2-Fluoro-2-deoxy-D-glucose (2-FDG) with alternative glucose uptake tracers, supported by experimental data and detailed protocols to aid in the rigorous validation of glucose transporter studies.
This compound (2-FDG), a radiolabeled glucose analog, is a cornerstone in metabolic research and clinical diagnostics, particularly in oncology, for its ability to trace glucose uptake. Its utility is predicated on its specific recognition and transport by glucose transporters (GLUTs), followed by intracellular trapping after phosphorylation. However, a nuanced understanding of its specificity across different GLUT isoforms and a clear comparison with alternative tracers are crucial for the precise interpretation of experimental results.
Performance Comparison: 2-FDG and its Alternatives
The choice of a glucose tracer can significantly impact the outcome and interpretation of a study. While 2-FDG is widely used, several alternatives offer different characteristics that may be advantageous for specific experimental setups. This section compares 2-FDG with other commonly used glucose analogs.
Table 1: Quantitative Comparison of Glucose Tracers
| Tracer | Type | Detection Method | Phosphorylation by Hexokinase | Transportable by GLUTs | Key Advantages | Known Limitations |
| This compound (2-FDG) | Radiolabeled ([18F]) | PET Imaging, Scintillation Counting | Yes | Yes (Broad Specificity) | High sensitivity for in vivo imaging; well-established methodology. | Requires specialized radiochemistry facilities; limited spatial resolution in PET. |
| 2-Deoxy-D-glucose (2-DOG) | Radiolabeled ([3H] or [14C]) | Scintillation Counting | Yes | Yes (Broad Specificity) | "Gold standard" for in vitro glucose uptake assays; high sensitivity. | Involves handling and disposal of radioactive materials. |
| 3-O-Methyl-D-glucose (3-OMG) | Radiolabeled ([3H] or [14C]) | Scintillation Counting | No | Yes | Measures transport only, as it is not metabolized; useful for kinetic studies. | Does not measure overall glucose uptake and subsequent metabolic steps. |
| 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) | Fluorescent | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Yes | Controversial [1][2][3][4][5] | Enables single-cell resolution and real-time imaging in live cells; non-radioactive. | Recent evidence suggests uptake may be independent of known glucose transporters, questioning its validity as a specific glucose uptake marker.[1][2][3][4][5] |
Table 2: Kinetic Parameters of Glucose Analogs for Class I GLUT Isoforms
| Transporter | Substrate | Km (mM) | Vmax (relative) |
| GLUT1 | 2-Deoxyglucose | 6.9 | Data not consistently available |
| 3-O-Methylglucose | ~20-26.2 | ~4.3-fold lower than GLUT2 chimera | |
| GLUT2 | 2-Deoxyglucose | 11.2 | Data not consistently available |
| 3-O-Methylglucose | 42 | Data not consistently available | |
| GLUT3 | 2-Deoxyglucose | 1.4 | Data not consistently available |
| 3-O-Methylglucose | 10.6 | Data not consistently available | |
| GLUT4 | 2-Deoxyglucose | 4.6 | Data not consistently available |
| 3-O-Methylglucose | ~4.3-7 | ~3-fold higher capacity than GLUT1 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for designing and interpreting studies on glucose transporter specificity.
Glucose Transport and 2-FDG Metabolism
The uptake of glucose and 2-FDG is initiated by their transport across the plasma membrane via GLUT proteins. Once inside the cell, hexokinase phosphorylates these molecules. While glucose-6-phosphate proceeds through glycolysis, 2-FDG-6-phosphate is metabolically trapped, as it is not a substrate for downstream glycolytic enzymes.
Experimental Workflow: Validating GLUT Specificity with Competitive Inhibition
A common method to validate the specificity of a tracer for a particular transporter is through a competitive inhibition assay. This workflow outlines the key steps to assess whether the uptake of a tracer like 2-FDG is mediated by GLUTs by competing with a known substrate or inhibitor.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide methodologies for key experiments cited in the validation of glucose transporter specificity.
Protocol 1: In Vitro Radiolabeled 2-Deoxy-D-glucose ([3H]-2-DOG) Uptake Assay
This protocol describes a standard method for measuring glucose uptake in adherent cell cultures using a radiolabeled glucose analog.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 24-well)
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
[3H]-2-Deoxy-D-glucose
-
Unlabeled 2-Deoxy-D-glucose
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate to achieve 80-90% confluency on the day of the assay.
-
Glucose Starvation: Gently wash the cells twice with warm, glucose-free KRH buffer. Then, incubate the cells in glucose-free KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose and upregulate GLUTs.
-
Uptake Initiation:
-
Total Uptake: Add KRH buffer containing [3H]-2-DOG (e.g., 0.5-1.0 µCi/mL) and a low concentration of unlabeled 2-DOG (e.g., 10 µM).
-
Non-specific Uptake: In separate wells, add the same [3H]-2-DOG solution supplemented with a high concentration of unlabeled glucose (e.g., 100 mM) or a known GLUT inhibitor (e.g., cytochalasin B).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS to stop the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the disintegrations per minute (DPM) for each sample.
-
Determine the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Normalize the specific uptake to the protein concentration in each well, determined by a separate protein assay (e.g., BCA assay).
-
Protocol 2: In Vitro Fluorescent 2-NBDG Uptake Assay via Flow Cytometry
This protocol outlines a method to measure glucose uptake at the single-cell level using the fluorescent glucose analog 2-NBDG. Note the recent findings questioning the specificity of 2-NBDG for GLUTs. [1][2][3][4][5]
Materials:
-
Suspension or adherent cells
-
Glucose-free cell culture medium
-
2-NBDG stock solution
-
Ice-cold PBS or FACS buffer (PBS with 1-2% FBS)
-
Propidium Iodide (PI) or other viability dye (optional)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density. For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve membrane proteins.
-
Glucose Starvation: Wash the cells with warm, glucose-free medium and then incubate them in the same medium for 30-60 minutes at 37°C.
-
2-NBDG Labeling: Add 2-NBDG to the cells at a final concentration of 50-200 µg/mL and incubate for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Uptake Termination and Staining:
-
Place the cells on ice and wash them twice with ice-cold PBS or FACS buffer to remove extracellular 2-NBDG.
-
(Optional) Resuspend the cells in FACS buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer using the appropriate laser and filter settings for 2-NBDG (typically excited by a 488 nm laser and detected in the green fluorescence channel, e.g., FITC).
-
Gate on the live, single-cell population.
-
Quantify the mean fluorescence intensity (MFI) of the 2-NBDG signal in the cell population of interest.
-
Conclusion
The validation of 2-FDG's specificity for glucose transporters is a critical aspect of metabolic research. While 2-FDG remains a powerful tool, particularly for in vivo imaging, a thorough understanding of its interactions with different GLUT isoforms is essential. For in vitro studies, radiolabeled 2-DOG continues to be a reliable standard. The use of the fluorescent analog 2-NBDG should be approached with caution due to emerging evidence of its non-specific uptake mechanisms. By employing rigorous experimental protocols, including competitive inhibition assays, and carefully selecting the appropriate tracer for the research question, scientists can ensure the accuracy and validity of their findings in the complex field of glucose metabolism.
References
- 1. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
The Impact of Oxygen Levels on Cellular Uptake of 2-Fluoro-2-deoxy-D-glucose: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the differential behavior of 2-Fluoro-2-deoxy-D-glucose (FDG) in varying oxygen environments is critical for the accurate interpretation of preclinical and clinical imaging data, as well as for the development of targeted cancer therapies. This guide provides a comprehensive comparison of FDG uptake and metabolism in normoxic versus hypoxic conditions, supported by experimental data and detailed protocols.
Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, cancer cells exhibit a significant increase in glucose uptake and metabolism. This phenomenon, known as the Warburg effect, is a key survival mechanism and has profound implications for diagnostic imaging with the glucose analog FDG. The positron-emitting radiotracer, [¹⁸F]FDG, is widely used in positron emission tomography (PET) to visualize tumors, which typically show high uptake of the tracer. This guide delves into the molecular mechanisms and quantitative differences driving this enhanced FDG accumulation in hypoxic environments.
Quantitative Comparison of FDG Uptake
Experimental studies have consistently demonstrated a marked increase in FDG uptake in various cancer cell lines when cultured under hypoxic conditions compared to their normoxic counterparts. This enhanced uptake is a direct consequence of cellular adaptation to low oxygen levels, primarily mediated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1).
| Cell Line | Oxygen Condition | Fold Increase in FDG Uptake (Hypoxic vs. Normoxic) | Key Findings |
| MCF7 (Breast Carcinoma) | 0% O₂ | >2-fold (2.53 ± 0.79)[1] | Increased glucose transporter activity was identified as the primary mechanism, without significant changes in the levels of glucose transporter proteins or hexokinase.[2][1] |
| HTB 63 (Melanoma) | 5% O₂ (1.5 hr) | 1.40 (39.6% ± 6.7% increase)[3][4] | The increase in FDG uptake was time and oxygen concentration-dependent.[3][4] |
| 1.5% O₂ (4 hr) | 1.52 (52.3% ± 8.9% increase)[3][4] | ||
| 0% O₂ (4 hr) | 1.43 (42.7% ± 10% increase)[3][4] | ||
| HTB 77 IP3 (Ovarian Carcinoma) | 5% O₂ (1.5 hr) | 1.37 (36.7% ± 9% increase)[3][4] | Increased membrane expression of the Glut-1 transporter was observed.[3] |
| 1.5% O₂ (4 hr) | 1.44 (43.5% ± 19% increase)[3][4] | ||
| 0% O₂ (4 hr) | 1.63 (63.3% ± 13.7% increase)[3][4] | ||
| UT-SCC-5 (Head and Neck Squamous Cell Carcinoma) | 0% O₂ (6 hr) | 2.20 (120% increase)[4] | |
| UT-SCC-20A (Head and Neck Squamous Cell Carcinoma) | 0% O₂ (6 hr) | 1.46 (46% increase)[4] | |
| Various Tumor Xenografts (in vivo) | Hypoxic Regions | Significantly higher than normoxic regions | In vivo studies confirmed higher ¹⁸F-FDG uptake in hypoxic tumor regions, correlating with pimonidazole staining (a hypoxia marker) and GLUT-1 expression. |
Signaling Pathways and Molecular Mechanisms
The primary driver of increased FDG uptake in hypoxic conditions is the stabilization and activation of the transcription factor HIF-1. Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation. In the absence of sufficient oxygen, PHDs are inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in glucose transport and glycolysis.[5][6][7]
Experimental Protocols
In Vitro ³H-FDG Uptake Assay in Cultured Cells
This protocol is adapted from studies investigating FDG uptake in cancer cell lines under controlled oxygen conditions.[2][1]
-
Cell Culture: Plate cells (e.g., MCF7, HTB 63, HTB 77) in appropriate culture dishes and grow to near confluence in standard culture medium at 37°C in a humidified atmosphere of 5% CO₂ and 95% air (normoxia).
-
Induction of Hypoxia: For hypoxic conditions, transfer the culture plates to a hypoxic incubator or chamber with a controlled gas mixture (e.g., 5% CO₂, 95% N₂ for anoxia, or specific O₂ concentrations like 5% or 1.5%). Incubate for the desired duration (e.g., 1.5, 4, or 6 hours).
-
FDG Incubation: Following the normoxic or hypoxic incubation period, wash the cells with glucose-free medium. Then, add pre-warmed glucose-free medium containing ³H-FDG (e.g., 1-2 µCi/mL) to each plate. Incubate for a defined period (e.g., 30-60 minutes) under the respective normoxic or hypoxic conditions.
-
Uptake Termination and Cell Lysis: To stop the uptake, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Normalization: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay). Express the ³H-FDG uptake as counts per minute (CPM) per milligram of protein.
In Vivo ¹⁸F-FDG Uptake in Tumor Xenografts
This protocol provides a general framework for assessing FDG uptake in animal tumor models in relation to hypoxia.[8][9]
-
Tumor Model Generation: Establish tumor xenografts by subcutaneously or intraperitoneally injecting human cancer cells (e.g., HT29, A549) into immunocompromised mice. Allow tumors to grow to a suitable size.
-
Animal Preparation: Fast the animals overnight to reduce background glucose levels.
-
Tracer and Hypoxia Marker Injection: Anesthetize the mice and intravenously inject a bolus of ¹⁸F-FDG. Co-injection with a hypoxia marker such as pimonidazole can be performed to correlate FDG uptake with hypoxic regions.
-
Uptake Period: Allow for an uptake period of approximately 60 minutes. During this time, maintain the animals under anesthesia and at a constant body temperature.
-
Imaging and/or Biodistribution:
-
PET Imaging: Acquire whole-body PET scans to visualize the biodistribution of ¹⁸F-FDG.
-
Autoradiography: Following the uptake period, euthanize the animals, excise the tumors, and freeze them. Cryosection the tumors and expose the sections to a phosphor imaging plate to obtain high-resolution images of ¹⁸F-FDG distribution.
-
-
Immunohistochemistry: Use adjacent tumor sections for immunohistochemical staining of the hypoxia marker (e.g., pimonidazole adducts) and GLUT-1 to spatially correlate FDG uptake with hypoxia and glucose transporter expression.
-
Data Analysis: Quantify the ¹⁸F-FDG uptake in different tumor regions (hypoxic vs. normoxic) based on the PET images or autoradiographs.
Conclusion
The comparative analysis of this compound uptake in normoxic versus hypoxic conditions unequivocally demonstrates a significant increase in FDG accumulation in low-oxygen environments. This phenomenon is primarily orchestrated by the HIF-1 signaling pathway, which upregulates key components of glucose transport and glycolysis. For researchers and clinicians, this understanding is paramount for the accurate interpretation of FDG-PET imaging in oncology and for the development of novel therapeutic strategies that exploit the metabolic vulnerabilities of hypoxic cancer cells. The provided experimental protocols offer a foundation for further investigation into the intricate interplay between cellular metabolism, oxygen availability, and response to therapy.
References
- 1. Hypoxia-Induced increase in FDG uptake in MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-Induced Increase in FDG Uptake in MCF7 Cells | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Fluorodeoxyglucose uptake in human cancer cell lines is increased by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDG uptake, a surrogate of tumour hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Fluorodeoxyglucose Uptake and Tumor Hypoxia: Revisit 18F-Fluorodeoxyglucose in Oncology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High 18F-FDG Uptake in Microscopic Peritoneal Tumors Requires Physiologic Hypoxia | Journal of Nuclear Medicine [jnm.snmjournals.org]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-2-deoxy-D-glucose (FDG): A Guide for Laboratory Professionals
The proper disposal of 2-Fluoro-2-deoxy-D-glucose (FDG), a glucose analog critical in research and clinical diagnostics, is paramount for ensuring laboratory safety and environmental protection. The disposal protocol for FDG is fundamentally determined by its form: non-radioactive or radiolabeled with Fluorine-18 ([18F]FDG). This guide provides detailed, step-by-step procedures for the safe handling and disposal of both forms of FDG, tailored for researchers, scientists, and drug development professionals.
Disposal of Non-Radioactive this compound
The non-radioactive form of FDG is typically managed as a standard chemical waste product. While not classified as a hazardous substance for transport, adherence to local, state, and federal regulations is mandatory for its disposal.[1]
General Handling and Storage Precautions:
-
Personal Protective Equipment (PPE): Always wear protective clothing, gloves, safety glasses, and a dust respirator when handling FDG.[2]
-
Ventilation: Use in a well-ventilated area to avoid concentration in hollows and sumps.[2]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[3] The substance should be stored locked up and protected from moisture.[2][3]
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
-
Alert Personnel: Notify others in the vicinity of the spill.[2]
-
Secure the Area: Control personal contact by wearing appropriate PPE.[2]
-
Cleanup Procedure:
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[2] Prevent runoff from entering drains.[2]
Routine Disposal Protocol:
-
Waste Collection: Place waste FDG in a clean, dry, and sealable container that is clearly labeled.
-
Consult Regulations: Refer to your institution's specific guidelines and consult with your state's Land Waste Management Authority for approved disposal methods.[2]
-
Authorized Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1][2][4] In some cases, burial in an authorized landfill may be the designated method.[2]
Disposal of Radioactive [18F]FDG
The disposal of [18F]FDG is governed by its radioactivity. The key principle for managing this type of waste is "decay-in-storage." Fluorine-18 has a relatively short half-life of approximately 110 minutes, which allows for a significant reduction in radioactivity over a short period.
Decay-in-Storage Protocol:
Research has demonstrated that the radioactivity of waste from [18F]FDG production becomes negligible after a 24-hour decay period.[5][6] This makes a 24-hour storage period a safe and effective timeline before disposal.[6]
Quantitative Decay Data:
The following table summarizes the decay of radioactive waste generated from [18F]FDG production, highlighting the significant reduction in radioactivity within 24 hours.
| Time After Synthesis | Mean Activity (mCi) - Normal Production | Mean Activity (mCi) - Anomalous Production | Mean Radiation Dose at 5cm (mSv/h) - Normal Production | Mean Radiation Dose at 5cm (mSv/h) - Anomalous Production |
| 2 Hours | 4.102 ± 0.831 | 45.125 ± 2.332 | 8.2107 ± 1.665 | 90.32 ± 4.66 |
| 24 Hours | 0.0047 ± 0.00116 | 0.005 ± 0.00026 | 0.00000966 ± 0.00000212 | 0.00975 ± 0.0005 |
Data sourced from a study on radioactive waste from 50 productions of [18F]FDG.[5][6]
Step-by-Step Disposal Procedure for [18F]FDG Waste:
-
Segregation: At the point of generation, segregate [18F]FDG waste from non-radioactive and long-half-life radioactive waste.[7] Use designated containers for short-lived radionuclides.[8]
-
Containerization: Place all solid waste (e.g., syringes, vials, contaminated gloves, and paper) into containers that are properly labeled with the universal radiation symbol, the radionuclide ([18F]), the date, and the words "Caution, Radioactive Material".[8] Liquid aqueous waste should be collected in designated safety containers.[7]
-
Shielding: If initial activity is high, store the waste containers in a shielded location to minimize radiation exposure to personnel.
-
Decay-in-Storage: Store the waste securely for a minimum of 24 hours.[6] This duration is sufficient for both normal and anomalous production runs to allow radioactivity to decay to background levels.[6]
-
Monitoring: After the decay period, monitor the waste container with a suitable radiation detection instrument (e.g., a Geiger-Müller survey meter) to confirm that the radioactivity is indistinguishable from background levels.
-
Final Disposal:
-
Once confirmed to be at background levels, the waste can be disposed of as regular biomedical or non-hazardous waste, depending on its nature. Deface or remove all radioactive material labels before final disposal.
-
For liquid waste, if it is aqueous and readily soluble, it may be permissible to discharge it into a designated sanitary sewer system, provided the activity is below the limits set by regulatory bodies like the U.S. Nuclear Regulatory Commission and local authorities.[7] Always maintain meticulous records of all sewer disposals.[7]
-
References
- 1. abmole.com [abmole.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. crude.abx.de [crude.abx.de]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pafmj.org [pafmj.org]
- 7. Environmental Health and Safety-Radiation Safety-Radioactive Waste [safety.fsu.edu]
- 8. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
Essential Safety and Handling Guide for 2-Fluoro-2-deoxy-D-glucose ([18F]FDG)
This guide provides crucial safety and logistical information for the handling of 2-Fluoro-2-deoxy-D-glucose (2-FDG), with a significant focus on its commonly used radiolabeled form, [18F]FDG. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment. The following protocols address both the chemical and radiological hazards associated with this compound.
Personal Protective Equipment (PPE)
When handling 2-FDG in its non-radiolabeled solid form, standard laboratory PPE is required to prevent skin and eye contact and inhalation. However, when working with the radiolabeled form, [18F]FDG, additional specialized PPE is mandatory to protect against radiation exposure.
For Non-Radiolabeled 2-FDG:
-
Gloves: Standard disposable laboratory gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard lab coat to protect clothing.
-
Respiratory Protection: A dust mask or respirator should be used when handling the powder to avoid inhalation.[2]
For Radiolabeled [18F]FDG: In addition to the standard PPE listed above, the following radiation-specific PPE is essential:
-
Leaded Apron: To shield the torso from gamma radiation.[3][4][5]
-
Thyroid Shield: To protect the thyroid gland, which is sensitive to radiation.[3][4][5]
-
Leaded Glasses: To protect the eyes from radiation exposure, which can lead to cataracts.[3]
-
Dosimetry Badges: Whole-body and ring dosimeters are required to monitor radiation exposure levels, especially when handling higher activities.[6][7]
-
Waterproof Gloves: To be worn over standard disposable gloves for an extra layer of protection.[8]
Operational Plan: Handling Procedures
A systematic approach to handling 2-FDG is critical. The following step-by-step guidance is divided into procedures for the non-radiolabeled and radiolabeled forms. The principle of ALARA (As Low As Reasonably Achievable) should always be applied when working with radioactive materials to minimize exposure.[6]
Handling Non-Radiolabeled 2-FDG:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form.[2][9]
-
Weighing and Transferring: Avoid creating dust when weighing and transferring the solid material.[1][8][9]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Cleanup: In case of a spill, clean the area immediately. For dry spills, avoid generating dust.[2] Wet the material with a damp cloth before wiping it up.
-
First Aid:
Handling Radiolabeled [18F]FDG:
-
Pre-Operational Checks:
-
Receipt and Handling:
-
Experimental Procedures:
-
Minimize the time spent handling the radioactive material.
-
Maximize the distance from the radioactive source whenever possible.
-
Use appropriate shielding for vials, syringes, and waste containers. A tungsten syringe shield can be beneficial when injecting [18F]FDG.[10]
-
-
Post-Operational Procedures:
-
After the experiment, decontaminate all surfaces and equipment.
-
Use a survey meter to monitor hands, clothing, and the work area for any contamination before leaving the designated radioactive work area.
-
Remove PPE in the designated area to prevent the spread of contamination.
-
Disposal Plan
Proper waste disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal of Non-Radiolabeled 2-FDG:
-
Dispose of as chemical waste in accordance with institutional and local regulations.[6][8]
-
Do not dispose of it with household garbage or pour it down the drain.[11]
Disposal of Radiolabeled [18F]FDG: The short half-life of Fluorine-18 (approximately 110 minutes) allows for a "decay-in-storage" disposal method.[6][11]
-
Segregation: Collect all solid and liquid radioactive waste in designated, shielded containers.
-
Labeling: Clearly label the waste containers with the isotope ([18F]), date, and initial activity.
-
Storage for Decay: Store the waste in a secure, shielded location for at least 24 hours.[2][12][13] After this period, the radioactivity will have decayed to a negligible level.[2][12][13]
-
Final Disposal: After the decay period, survey the waste to confirm that the radioactivity is at background levels. Once confirmed, the waste can be disposed of as non-radioactive waste. Gaseous radioactive waste can be collected in specialized bags (e.g., TEDLAR bags) and allowed to decay before release.[14]
Quantitative Data Summary
The following table summarizes key quantitative data for working with [18F]FDG.
| Parameter | Value | Source(s) |
| Fluorine-18 Half-Life | ~110 minutes | [6][11] |
| Radiation Emissions | Beta, Gamma, X-ray | [6] |
| Gamma Energy | 511 keV | [9][10] |
| Recommended Shielding | ||
| Gamma Radiation (Lead) | >18 mm | [6][11] |
| Beta Radiation (Plastic) | 1.8 mm | [6][11] |
| Waste Storage for Decay | >24 hours | [2][12][13] |
Hierarchy of Safety Controls
To ensure maximum safety, a hierarchical approach to controls should be implemented, prioritizing engineering controls over procedural and personal measures.
References
- 1. hpschapters.org [hpschapters.org]
- 2. pafmj.org [pafmj.org]
- 3. phillips-safety.com [phillips-safety.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. radcareservices.com [radcareservices.com]
- 6. case.edu [case.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. External radiation exposure rate after 18F-FDG PET/CT examination | Radioprotection [radioprotection.org]
- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 11. ionactive.co.uk [ionactive.co.uk]
- 12. Disposal of Radioactive Waste Generated at the End of 18F- Fluorodeoxyglucose Production for Positron Emission Tomography - Computed Tomography (PET-CT) Scan at Armed Forces Institute of Radiology and Imaging, Rawalpindi | Pakistan Armed Forces Medical Journal [pafmj.org]
- 13. researchgate.net [researchgate.net]
- 14. An effective technique for the storage of short lived radioactive gaseous waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
